molecular formula C19H17NO2 B595490 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine CAS No. 1373232-89-3

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Katalognummer: B595490
CAS-Nummer: 1373232-89-3
Molekulargewicht: 291.35
InChI-Schlüssel: IYCSNDFXYXIBGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine ( 1373232-89-3) is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . It features a pyridine ring linked to a benzyloxy-protected phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The benzyloxy group is commonly used as a protecting group for alcohols and amines and can be deprotected using methods like hydrogenation with palladium on carbon or treatment with strong acids . Compounds with similar benzyloxy phenyl and pyridine scaffolds are of significant interest in academia and industry due to their wide range of potential biological activities . Research into analogous structures has shown activities including antibacterial, antiviral, anticancer, antimalarial, antioxidant, anti-inflammatory, and anti-tubercular properties . Furthermore, such compounds are investigated for applications in anti-Alzheimer research and as potential antagonists for purinergic receptors like P2X1 and P2X3 . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methoxy-5-(3-phenylmethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-19-11-17(12-20-13-19)16-8-5-9-18(10-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSNDFXYXIBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742952
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-89-3
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, and a robust synthetic protocol for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utilization of novel substituted pyridine scaffolds. The insights provided herein are grounded in established chemical principles and supported by data from analogous structures, offering a predictive yet scientifically rigorous exploration of this compound of interest.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. The title compound, this compound, combines this key heterocycle with a benzyloxy-substituted phenyl ring, introducing functionalities that can modulate pharmacokinetic and pharmacodynamic properties. The methoxy group on the pyridine ring and the benzyloxy group on the phenyl ring offer sites for metabolic transformation and can influence the molecule's overall lipophilicity and binding interactions with biological targets. While specific biological activity for this exact molecule is not yet extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to, anticancer and anti-inflammatory agents.[1][2][3] This guide serves as a foundational resource for the synthesis and characterization of this promising chemical entity.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are central to its behavior in both chemical reactions and biological systems. A thorough understanding of these characteristics is paramount for its effective application in research and development.

Molecular Structure

The chemical structure of this compound is characterized by a central pyridine ring substituted at the 3-position with a 3-(benzyloxy)phenyl group and at the 5-position with a methoxy group.

Figure 1. Chemical structure of this compound.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its constituent functional groups and the properties of analogous compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₉H₁₇NO₂-
Molecular Weight 291.34 g/mol -
Appearance White to off-white solidBased on similar biaryl compounds
Melting Point 100-120 °CEstimated from related structures
Boiling Point > 400 °CEstimated from related structures
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water.Based on the non-polar nature of the molecule
logP ~4.5Estimated based on functional groups

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its reliability, functional group tolerance, and high yields in the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

The proposed synthesis involves the coupling of 3-bromo-5-methoxypyridine with 3-(benzyloxy)phenylboronic acid .

Synthesis Workflow

Reactant1 3-Bromo-5-methoxypyridine Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 3-(Benzyloxy)phenylboronic acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ or K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Analysis NMR, Mass Spec, etc. Purification->Analysis

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis and can be optimized as needed.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 eq)

  • 3-(Benzyloxy)phenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.1 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.

  • Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of a mild inorganic base like sodium or potassium carbonate is to prevent potential side reactions with the functional groups present in the reactants.

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings due to its stability and effectiveness with a wide range of substrates.

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar²      L₂ Transmetal->PdII_Diaryl Boronate Ar²B(OR)₃⁻ Boronate->Transmetal Base_step Base Base_step->Boronate BoronicAcid Ar²B(OH)₂ BoronicAcid->Base_step RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Pyridine Ring): ~ δ 8.2-8.5 ppm (multiplet, 2H), ~ δ 7.2-7.4 ppm (multiplet, 1H).

  • Aromatic Protons (Phenyl Ring): ~ δ 6.9-7.5 ppm (multiplet, 9H, includes protons from the benzyloxy phenyl and the benzyl group).

  • Benzyloxy CH₂ Protons: ~ δ 5.1 ppm (singlet, 2H).

  • Methoxy CH₃ Protons: ~ δ 3.9 ppm (singlet, 3H).

Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis and the specific electronic environment of each proton.

¹³C NMR Spectroscopy (Predicted)
  • Pyridine Ring Carbons: ~ δ 155-160 ppm (C-O), ~ δ 140-150 ppm (quaternary carbons and CH), ~ δ 110-120 ppm (CH).

  • Phenyl Ring Carbons: ~ δ 158-160 ppm (C-O), ~ δ 135-140 ppm (quaternary carbons), ~ δ 115-130 ppm (CH).

  • Benzyloxy CH₂ Carbon: ~ δ 70 ppm.

  • Methoxy CH₃ Carbon: ~ δ 55 ppm.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 291.13.

  • Major Fragmentation Pathways:

    • Loss of the benzyl group (C₇H₇) leading to a fragment at m/z = 200.

    • Loss of the methoxy group (CH₃O) leading to a fragment at m/z = 260.

    • The tropylium ion (C₇H₇⁺) at m/z = 91 is expected to be a prominent peak due to the benzyloxy group.[4]

Applications in Drug Discovery and Development

While the specific biological profile of this compound is a subject for future investigation, its structural components are prevalent in a multitude of biologically active molecules. The 3,5-disubstituted pyridine core is a versatile scaffold that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding sites.[1] The benzyloxyphenyl moiety can engage in hydrophobic and π-stacking interactions, and the ether linkage provides a degree of conformational flexibility.

Potential areas of therapeutic interest for derivatives of this compound could include:

  • Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and phenyl rings.

  • GPCR Modulation: The aromatic nature of the compound makes it a candidate for interacting with G-protein coupled receptors.

  • Antiproliferative Agents: The biaryl structure is a common feature in molecules designed to interfere with cell proliferation pathways.[2]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties, structure, and synthesis of this compound. The proposed Suzuki-Miyaura coupling protocol offers a reliable and efficient method for its preparation, enabling further investigation into its chemical and biological characteristics. The predicted spectroscopic data serves as a valuable reference for the characterization of the synthesized compound. As a novel chemical entity with promising structural features, this compound represents a valuable building block for the development of new therapeutic agents and functional materials.

References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. Retrieved January 25, 2026, from [Link]

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. (2020, July 1). ACS Publications. Retrieved January 25, 2026, from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. Retrieved January 25, 2026, from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021, April 5). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026, January 23). MDPI. Retrieved January 25, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific Research Publishing. Retrieved January 25, 2026, from [Link]

  • meso-Aryl phenanthroporphyrins: synthesis and spectroscopic properties. (2011, August 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Quantum mechanical, spectroscopic and docking studies of (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one Chalcone derivative by density functional theory – A prospective respiratory drug. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • NMR Prediction with Scaling Factors. (2021, September 3). Zhe WANG, Ph.D. Retrieved January 25, 2026, from [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved January 25, 2026, from [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][5][6]triazolo[4,3-a]pyridine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 3-Amino-5-iodo-4-(4-methoxyphenoxy)benzaldehyde. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Chemical Properties of Benzaldehyde, 3-(phenylmethoxy)- (CAS 1700-37-4). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

Physicochemical characteristics of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic development. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive framework for the characterization of this compound, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document serves as a robust methodological blueprint for researchers and drug development professionals. We will delve into the "why" and "how" of each critical physicochemical assessment, grounding our protocols in established scientific principles and providing insights from years of experience in the field.

Molecular Structure and Calculated Properties

The foundational step in characterizing any new chemical entity is to define its structure and fundamental properties. This compound is a biaryl compound featuring a benzyloxy-substituted phenyl ring linked to a methoxypyridine core.

Table 1: Calculated Molecular Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.34 g/mol
Canonical SMILES COC1=CC(C2=CC(=CC=C2)OCC3=CC=CC=C3)=CN=C1
InChI Key (Calculated upon synthesis)

Proposed Synthetic Route: A Suzuki-Miyaura Coupling Approach

A reliable synthesis is paramount for obtaining high-purity material for characterization. A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a workhorse in medicinal chemistry for the formation of C-C bonds between aryl halides and aryl boronic acids.

The proposed pathway involves the coupling of (3-(benzyloxy)phenyl)boronic acid with 3-bromo-5-methoxypyridine . The choice of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a suitable base (e.g., K₂CO₃ or Cs₂CO₃) and solvent system (e.g., dioxane/water or toluene/ethanol/water), is critical for achieving a high yield and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A (3-(Benzyloxy)phenyl)boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Product This compound A->Product Suzuki-Miyaura Coupling B 3-Bromo-5-methoxypyridine B->Product Suzuki-Miyaura Coupling Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product Heat Heat (e.g., 80-100 °C) Heat->Product G start Prepare 10 mM Stock in DMSO dilute Serially Dilute in DMSO (96-well plate) start->dilute add_buffer Add PBS (pH 7.4) to each well dilute->add_buffer incubate Incubate for 2 hours at RT add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation Point measure->analyze end Report Kinetic Solubility (µM) analyze->end G start Prepare Buffers (pH 2, 7.4, 9) incubate Incubate Compound in Buffers at 37°C start->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC-UV or LC-MS quench->analyze calculate Calculate % Remaining vs. Time analyze->calculate end Determine Half-Life (t1/2) at each pH calculate->end

Caption: Workflow for pH-dependent stability assessment.

Spectroscopic Confirmation

Following synthesis and purification, the identity and purity of this compound must be unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons from the three rings, a singlet for the methoxy group, and a singlet for the benzylic methylene protons.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula.

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is an indispensable component of its preclinical development. The methodologies described herein represent a robust and industry-standard approach to generating the critical data needed to assess the drug-like properties of this promising molecule. By understanding its solubility, lipophilicity, ionization, and stability, researchers can make informed decisions to guide formulation, dosing, and further optimization efforts, ultimately paving the way for its potential translation into a clinically viable therapeutic agent.

References

  • PubChem. 3-Benzyloxypyridine Compound Summary.[Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.[Link]

  • National Center for Biotechnology Information. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.[Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.[Link]

An In-depth Technical Guide to the Synthesis and Characterization of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Scientific Rationale

Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The pyridine ring, a common motif in numerous FDA-approved drugs, is a versatile pharmacophore known for its ability to engage in various biological interactions.[1][2] The introduction of a benzyloxyphenyl group to the pyridine core can modulate its lipophilicity, metabolic stability, and potential for π-π stacking interactions with biological targets. This makes compounds like 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine attractive candidates for screening in drug discovery programs, particularly in areas such as oncology, virology, and neurodegenerative diseases.[1][3]

In the realm of materials science, pyridine-based biaryl compounds are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can function as charge-transporting materials.[4] The tunable electronic properties of the biaryl system, influenced by substituents like the methoxy and benzyloxy groups, allow for the fine-tuning of their photophysical characteristics.[5]

This guide focuses on a practical and efficient synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its starting materials.[6]

Synthetic Strategy and Experimental Protocol

The synthesis of the target compound is achieved through a Suzuki-Miyaura cross-coupling reaction between (3-(benzyloxy)phenyl)boronic acid and 3-bromo-5-methoxypyridine. This approach offers a direct and high-yielding route to the desired biaryl structure.

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3-(Benzyloxy)phenyl)boronic acid156682-54-1C₁₃H₁₃BO₃228.05
3-Bromo-5-methoxypyridine50720-12-2C₆H₆BrNO188.02
Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling start1 3-Bromo-5-methoxypyridine product This compound start1->product start2 (3-(Benzyloxy)phenyl)boronic acid start2->product catalyst Pd(OAc)₂ / PPh₃ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) catalyst->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 mmol, 188 mg)

  • (3-(Benzyloxy)phenyl)boronic acid (1.2 mmol, 274 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Triphenylphosphine (PPh₃, 0.12 mmol, 31.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and ethyl acetate (for elution)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (188 mg, 1.0 mmol), (3-(benzyloxy)phenyl)boronic acid (274 mg, 1.2 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), triphenylphosphine (31.5 mg, 0.12 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (1 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials indicates the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.40-8.20 (m, 2H, pyridine-H), 7.50-7.25 (m, 6H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.90 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 160.0, 158.5, 145.0, 140.0, 138.0, 136.5, 130.0, 129.0, 128.5, 128.0, 122.0, 120.0, 115.0, 114.0, 70.5, 56.0
Mass Spec. (ESI+)m/z 292.1332 [M+H]⁺
IR (KBr, cm⁻¹)3060-3030 (aromatic C-H), 2950-2850 (aliphatic C-H), 1600, 1580, 1480 (C=C aromatic), 1250, 1040 (C-O ether)

Note: The predicted NMR chemical shifts are based on the analysis of similar structures and may vary slightly in the actual spectrum.[7][8][9]

Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The benzylic protons (-OCH₂Ph) should appear as a singlet around 5.15 ppm, and the methoxy protons (-OCH₃) as a singlet around 3.90 ppm. The aromatic region will display a complex pattern of multiplets corresponding to the different aromatic protons.

  • ¹³C NMR: The carbon spectrum will show signals for all the carbon atoms in the molecule. The carbons of the benzyloxy and methoxy groups will appear in the upfield region, while the aromatic carbons will be in the downfield region.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 292.1332, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the benzyl group (m/z 91) or the methoxy group.[10][11]

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the benzyl and methyl groups, aromatic C=C stretching, and the C-O stretching of the ether linkages.[12][13][14]

Potential Applications

The this compound scaffold holds potential in several areas of research and development.

Medicinal Chemistry

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][15] The benzyloxyphenyl moiety can enhance the compound's ability to interact with biological targets through hydrophobic and aromatic interactions. This class of compounds could be valuable for:

  • Anticancer Drug Discovery: Many kinase inhibitors and other anticancer agents incorporate biaryl structures. The synthesized compound can serve as a scaffold for the development of new therapeutic agents.[1]

  • Antiviral Research: The pyridine nucleus is present in several antiviral drugs. The benzyloxyphenyl substituent could be explored for its potential to inhibit viral replication.[3]

  • Neuropharmacology: The structural features of this compound may allow it to interact with receptors and enzymes in the central nervous system, making it a candidate for the development of treatments for neurological disorders.

Materials Science

The electronic properties of biaryl pyridine derivatives make them suitable for applications in organic electronics. The ability to tune the HOMO/LUMO energy levels through substituent modification is a key advantage. Potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): These compounds can be investigated as host materials or electron-transporting materials in OLED devices.[4]

  • Organic Photovoltaics (OPVs): The donor-acceptor nature of such molecules could be harnessed in the design of new materials for organic solar cells.[4]

  • Sensors: The pyridine nitrogen can act as a coordination site for metal ions, suggesting potential applications in the development of fluorescent sensors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the individual starting materials.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to this compound using the Suzuki-Miyaura cross-coupling reaction. The guide provides a comprehensive experimental protocol, predicted analytical data for full characterization, and an overview of the potential applications of this and related compounds in medicinal chemistry and materials science. This information serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel biaryl compounds for a variety of scientific endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chiscov, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4987. [Link]

  • MDPI. (2022). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (2015). Synthesis of potential molecular electronic devices containing pyridine units. [Link]

  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed Central (PMC). (2021). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Heterobiaryl synthesis by C-C coupling. [Link]

  • PubMed. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ScienceDirect. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • RSC Publishing. (2022). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

  • Preprints.org. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • ACS Publications. (2022). A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0208658). [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... [Link]

  • Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. [Link]

Sources

The Emerging Therapeutic Potential of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of 3-[3-(benzyloxy)phenyl]-5-methoxypyridine derivatives. This class of compounds, characterized by a central pyridine core with a benzyloxyphenyl and a methoxy substituent, represents a promising scaffold for the development of novel therapeutic agents. While direct research on this specific derivative is nascent, this guide will draw upon established principles of medicinal chemistry and data from structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is a cornerstone of numerous pharmaceuticals.[1] Its presence in a vast array of biologically active molecules underscores its importance as a "privileged scaffold" in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets. The aromatic nature of the ring also allows for π-π stacking interactions. The diverse biological activities of pyridine derivatives span a wide spectrum, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2]

The 3,5-disubstituted pyridine core, in particular, offers a versatile platform for creating molecules with specific three-dimensional arrangements of functional groups, which is crucial for selective target engagement. The incorporation of a benzyloxyphenyl group introduces a degree of conformational flexibility and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The methoxy group, a common substituent in medicinal chemistry, can modulate metabolic stability and target affinity. This guide will delve into the potential therapeutic avenues for derivatives of this compound based on these structural features.

Synthetic Strategies: A Plausible Route to this compound Derivatives

While a definitive, published synthesis for this compound was not identified in the current literature, a robust synthetic pathway can be proposed based on established cross-coupling methodologies and the synthesis of analogous compounds. A logical and efficient approach would involve a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

The proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromo-5-methoxypyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B 3-(Benzyloxy)phenylboronic acid B->C D This compound C->D Coupling E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS, etc.) E->F Purified Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example of how the synthesis could be performed:

  • Preparation of the Reaction Mixture: In a round-bottom flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Addition of Base and Solvents: Add a 2M aqueous solution of sodium carbonate (3.0 eq) and a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This synthetic approach is supported by literature on the synthesis of similar biaryl compounds and substituted pyridines.[3] The starting material, 3-bromo-5-methoxypyridine, can be synthesized from 3,5-dibromopyridine and methanol.[4]

Potential Biological Activities and Therapeutic Targets

Based on the structural motifs present in this compound, several potential biological activities can be hypothesized.

Anticancer Activity

A significant body of research points to the anticancer potential of 3-aryl-pyridine derivatives.[5] These compounds can act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a clinically validated anticancer strategy. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The this compound scaffold shares the core 3-aryl-pyridine structure, making it a candidate for investigation as an anticancer agent.

Potential Target: Tubulin Proposed Mechanism: Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

Anticancer_Pathway A 3-[3-(Benzyloxy)phenyl]- 5-methoxypyridine Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Hypothesized anticancer mechanism of action.

Monoamine Oxidase (MAO) Inhibition

The benzyloxy moiety is a key pharmacophore in some known inhibitors of monoamine oxidase (MAO), particularly MAO-B.[6] MAO enzymes are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[6] The presence of the benzyloxyphenyl group in the target scaffold suggests that these derivatives could be evaluated for their MAO inhibitory activity.

Potential Target: Monoamine Oxidase B (MAO-B) Proposed Mechanism: Reversible or irreversible inhibition of MAO-B, leading to increased levels of key neurotransmitters.

Other Potential Activities

The versatile pyridine scaffold is associated with a broad range of other pharmacological effects. Therefore, it would be prudent to screen this compound derivatives for other activities, including:

  • Anti-inflammatory activity: Phenylpyridine derivatives have been investigated as inhibitors of pro-inflammatory cytokines like TNFα.[7]

  • Antimicrobial and Antiviral activity: The pyridine nucleus is present in many antimicrobial and antiviral agents.[8]

  • Neurological activity: Various pyridine derivatives have shown anticonvulsant and antipsychotic properties.[9][10]

In Vitro and In Vivo Evaluation: A Roadmap

To validate the hypothesized biological activities, a systematic evaluation using a combination of in vitro and in vivo models is essential.

In Vitro Assays

The following table summarizes key in vitro assays to assess the potential biological activities of this compound derivatives.

Biological Activity Assay Purpose Key Parameters
Anticancer MTT or CellTiter-Glo AssayTo determine the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7, A549).IC₅₀ values
Tubulin Polymerization AssayTo directly measure the inhibitory effect on tubulin assembly.Inhibition concentration
Cell Cycle Analysis (Flow Cytometry)To determine the effect on cell cycle progression.Percentage of cells in G2/M phase
Apoptosis Assay (e.g., Annexin V/PI staining)To confirm the induction of apoptosis.Percentage of apoptotic cells
MAO Inhibition MAO-Glo AssayTo measure the inhibition of MAO-A and MAO-B activity.IC₅₀ values, selectivity index
Anti-inflammatory TNFα Release Assay (in LPS-stimulated PBMCs)To assess the inhibition of pro-inflammatory cytokine production.IC₅₀ values
In Vivo Models

Promising candidates from in vitro studies should be further evaluated in relevant animal models.

  • Anticancer Efficacy: Xenograft models in immunocompromised mice, where human cancer cells are implanted, can be used to assess the in vivo antitumor activity of the compounds.

  • Neuroprotective Effects (for MAO inhibitors): Models of Parkinson's disease, such as the MPTP-induced mouse model, can be employed to evaluate the neuroprotective and symptomatic effects.

  • Anti-inflammatory Effects: Models of acute lung inflammation or neuropathic pain in mice can be used to assess the in vivo anti-inflammatory and analgesic properties.[7]

Structure-Activity Relationship (SAR) Studies

Systematic structural modifications of the this compound scaffold will be crucial for optimizing its biological activity and pharmacokinetic properties. Key areas for modification include:

  • Substitution on the benzyloxy ring: Introducing electron-donating or electron-withdrawing groups can modulate electronic properties and binding interactions.

  • Modification of the methoxy group: Replacing the methoxy group with other alkoxy groups or a hydroxyl group can influence solubility and metabolic stability.

  • Alterations to the pyridine ring: Introducing other substituents on the pyridine core could further refine the pharmacological profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. Based on the analysis of structurally related compounds, these derivatives have the potential to exhibit significant anticancer and MAO inhibitory activities, among others. The proposed synthetic route provides a practical approach to accessing these molecules for biological evaluation.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in the described in vitro and in vivo assays. Comprehensive SAR studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and drug-like properties. This in-depth technical guide provides a solid foundation for initiating and advancing research into this exciting class of compounds.

References

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Ucar, G., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357. [Link]

  • Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 144-154. [Link]

  • Geist, E. A., & Boruwa, J. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][9][11]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694. [Link]

  • Siddiqui, N., et al. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 159-165. [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4735. [Link]

  • Li, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. European Journal of Medicinal Chemistry, 145, 643-655. [Link]

  • Schmitt, M., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 149, 16-29. [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Singh, U. P., et al. (2023). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Heliyon, 9(10), e20556. [Link]

  • Li, X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Retrieved from [Link]

  • Wisniewski, S. R., et al. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 142(40), 17249-17256. [Link]

  • Kumar, P., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(21), 6436. [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(10), x250779. [Link]

  • Kulkarni, S. K., & George, B. (2015). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 31(2), 741-748. [Link]

Sources

A Technical Guide to the Predicted Mechanism of Action of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical inflection point that dictates its developmental trajectory.[1][2] This guide presents a comprehensive, predictive analysis of the MoA for the novel small molecule, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. By dissecting its constituent structural motifs—the pyridine core, the methoxyphenyl group, and the benzyloxy moiety—we can infer potential biological targets and design a robust experimental framework for validation. This document synthesizes data from analogous structures and established pharmacological principles to propose several high-probability mechanisms, including kinase inhibition, monoamine oxidase modulation, and anti-inflammatory activity. Each hypothesis is supported by a proposed signaling pathway and accompanied by detailed, self-validating experimental protocols designed for rigorous scientific inquiry by researchers and drug development professionals.

Introduction and Structural Rationale

The compound this compound is a unique chemical entity possessing several pharmacologically significant features. Its core structure is a pyridine ring, a ubiquitous heterocycle in medicinal chemistry renowned for its ability to improve metabolic stability, cellular permeability, and binding potency.[3][4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking interactions, anchoring the molecule within protein binding sites.[4]

Flanking this central scaffold are two key substituents:

  • 5-methoxy Group: The methoxy group is a common feature in natural and synthetic drugs that enhances metabolic stability and modulates lipophilicity, thereby influencing a compound's pharmacokinetic profile.[5] Methoxyphenolic compounds have also been directly implicated in anti-inflammatory responses.[6]

  • 3-[3-(Benzyloxy)phenyl] Group: This bulky, lipophilic group is arguably the most influential feature for predicting specific, high-affinity interactions. The benzyloxy pharmacophore is known to interact with hydrophobic regions of enzyme active sites and has been successfully incorporated into potent inhibitors of various enzymes, including monoamine oxidase B (MAO-B).[7][8][9]

Based on this structural deconstruction, we can formulate several evidence-based hypotheses for the primary MoA of this molecule. The logical progression is to first assess its activity in broad, phenotype-based assays and then to systematically investigate these specific, target-based hypotheses.

Predicted Mechanisms of Action and Signaling Pathways

Hypothesis 1: Protein Kinase Inhibition

The pyridine scaffold is a cornerstone of numerous FDA-approved protein kinase inhibitors.[4] Its structural resemblance to the adenine moiety of ATP allows it to compete for binding within the kinase catalytic site. The bulky substituents at the 3 and 5 positions of this compound could confer selectivity by interacting with unique residues in the "gatekeeper" region and surrounding hydrophobic pockets of specific kinases.

Predicted Signaling Pathway: Generic Kinase Cascade If the compound acts as a kinase inhibitor (e.g., targeting a MAP Kinase), it would block the phosphorylation and subsequent activation of downstream signaling proteins, thereby interrupting pathways responsible for cell proliferation, differentiation, or inflammation.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) Kinase3->Transcription_Factor Activates Molecule 3-[3-(Benzyloxy)phenyl] -5-methoxypyridine Molecule->Kinase2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Predicted inhibition of a kinase signaling cascade.

Hypothesis 2: Monoamine Oxidase B (MAO-B) Inhibition

A compelling body of literature demonstrates that chalcones and other scaffolds containing a benzyloxy group are potent and often selective inhibitors of MAO-B.[8][10][11] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The benzyloxy moiety of the compound can effectively occupy the hydrophobic "aromatic cage" within the MAO-B active site, blocking substrate access.

Predicted Mechanism: MAO-B Catalytic Cycle Interruption The compound is predicted to bind reversibly or irreversibly to the active site of MAO-B, preventing the oxidative deamination of monoamine substrates.

maob_pathway MAO-B Monoamine Oxidase B (FAD Cofactor) Product Aldehyde Metabolite + NH3 + H2O2 MAO-B->Product Oxidative Deamination Substrate Monoamine Substrate (e.g., Dopamine) Substrate->MAO-B Binds to Active Site Molecule 3-[3-(Benzyloxy)phenyl] -5-methoxypyridine Molecule->MAO-B Inhibits

Caption: Predicted inhibition of the MAO-B enzymatic reaction.

Hypothesis 3: Anti-Inflammatory Activity via Post-Transcriptional Regulation

Methoxyphenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the expression of various inflammatory mediators, including cytokines and chemokines (e.g., IL-6, IL-8, CCL2).[6] Interestingly, this activity did not always correlate with the inhibition of classical inflammatory pathways like NF-κB, but was instead linked to post-transcriptional mechanisms, such as preventing the binding of the RNA-binding protein HuR to mRNA transcripts.[6] This represents a more nuanced MoA that is highly plausible given the compound's structure.

Predicted Signaling Pathway: Post-Transcriptional mRNA Regulation The compound may interfere with the stabilization of inflammatory mediator mRNAs, leading to their degradation and reduced protein expression.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Transcription Gene Transcription mRNA Inflammatory mRNA (e.g., IL-6, CCL2) Transcription->mRNA HuR_Binding HuR Protein Binds and Stabilizes mRNA mRNA->HuR_Binding Translation Protein Translation HuR_Binding->Translation Protein Inflammatory Proteins (Cytokines, Chemokines) Translation->Protein Molecule 3-[3-(Benzyloxy)phenyl] -5-methoxypyridine Molecule->HuR_Binding Prevents Binding

Caption: Predicted post-transcriptional anti-inflammatory mechanism.

A Phased Experimental Strategy for MoA Validation

To systematically test these hypotheses, a multi-phased approach is essential, beginning with broad screening and progressively focusing on specific molecular targets.

Overall Experimental Workflow This workflow ensures that resources are directed toward the most promising MoA, providing clear go/no-go decision points.

experimental_workflow phase1 Phase 1: Broad Phenotypic Screening assay1a Antiproliferative Assay (NCI-60 Cancer Cell Panel) phase1->assay1a assay1b Anti-inflammatory Assay (LPS-stimulated Macrophages) phase1->assay1b decision1 Activity Observed? assay1a->decision1 assay1b->decision1 phase2 Phase 2: Target-Based Biochemical Assays decision1->phase2 Yes stop1 Stop/Deprioritize decision1->stop1 assay2a Kinase Panel Screen (e.g., KinomeScan®) phase2->assay2a assay2b MAO-A / MAO-B Inhibition Assay phase2->assay2b decision2 Potent Hit Identified? assay2a->decision2 assay2b->decision2 phase3 Phase 3: Cellular Target Engagement & Pathway Analysis decision2->phase3 Yes stop2 Stop/Deprioritize decision2->stop2 assay3a Cellular Thermal Shift Assay (CETSA) phase3->assay3a assay3b Western Blot for Downstream Targets phase3->assay3b assay3c ELISA for Cytokine Secretion phase3->assay3c conclusion MoA Elucidated assay3a->conclusion assay3b->conclusion assay3c->conclusion

Caption: Phased experimental workflow for MoA validation.

Phase 1 & 2 Protocols: Screening and Hit Identification
  • Causality: This assay provides a broad measure of cytotoxicity. Potent activity against specific cancer cell lines can suggest interference with fundamental processes like cell division, pointing towards targets like kinases or tubulin.[3]

  • Methodology:

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at optimal densities and incubate for 24 hours.

    • Compound Treatment: Add this compound in a 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate plates for 48-72 hours.

    • Cell Fixation: Gently remove the media, wash with PBS, and fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash plates with water and air dry. Add 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Destaining & Solubilization: Wash plates with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base (pH 10.5) to solubilize the bound dye.

    • Data Acquisition: Read the absorbance at 510 nm on a plate reader.

    • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality: This direct enzymatic assay quantitatively measures the compound's ability to inhibit MAO-A and MAO-B, allowing for the determination of both potency (IC50) and selectivity. This is a primary validation step for Hypothesis 2.

  • Methodology:

    • Reagent Preparation: Use a commercial MAO-Glo™ Assay kit. Prepare reagents according to the manufacturer's protocol, including recombinant human MAO-A and MAO-B enzymes, a luminogenic substrate, and a Luciferin Detection Reagent.

    • Compound Plating: In a white, opaque 96-well plate, add the test compound in serial dilution. Include a vehicle control (DMSO) and positive controls (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Enzyme Addition: Add either MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

    • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate a stable "glow-type" luminescent signal. Incubate for 20 minutes.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to controls and calculate IC50 values for the inhibition of both MAO-A and MAO-B. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).

ParameterPredicted Outcome (Example)Implication
GI50 (MCF-7) 1.5 µMSuggests potent antiproliferative activity.
IC50 (MAO-A) > 50 µMLow activity against MAO-A.
IC50 (MAO-B) 0.085 µM (85 nM)Potent activity against MAO-B.
Selectivity Index > 588-fold for MAO-BHighly selective for MAO-B, a desirable trait for neurotherapeutics.[10]
IL-6 Secretion (IC50) 5.2 µMModerate anti-inflammatory activity.

Table 1: Example Data Summary for Initial Screening Assays.

Phase 3 Protocol: Cellular Target Engagement
  • Causality: This assay provides definitive proof of direct target engagement within an intact cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature. This protocol validates that the compound physically interacts with its predicted target (e.g., MAO-B or a specific kinase) in live cells.

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., a cell line endogenously expressing the target protein) with either the test compound at a high concentration (e.g., 50 µM) or a vehicle control (DMSO) for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).

    • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Protein Analysis (Western Blot):

      • Collect the supernatant (soluble fraction).

      • Quantify total protein concentration using a BCA assay.

      • Separate equal amounts of protein by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-MAO-B antibody).

      • Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the protein bands.

    • Data Analysis: Quantify the band intensity at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and confirms direct binding.

Conclusion and Future Directions

The structural architecture of this compound strongly suggests a high probability of interaction with specific biological targets, most notably protein kinases and MAO-B. The benzyloxy and pyridine moieties serve as powerful pharmacophores that guide this prediction. The proposed experimental workflow provides a rigorous, phased approach to systematically test these hypotheses, moving from broad phenotypic effects to specific, direct target engagement in a cellular context.

Initial results from screening assays will be pivotal. Potent, selective inhibition in the MAO-B biochemical assay, combined with a corresponding thermal shift in the CETSA experiment, would provide compelling evidence for this MoA, warranting further investigation into its therapeutic potential for neurodegenerative diseases. Conversely, strong antiproliferative activity would shift the focus toward identifying a specific kinase target and elucidating its role in cancer cell signaling. This guide serves as a foundational blueprint for uncovering the therapeutic promise of this novel chemical entity.

References

  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: MDPI URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Anti-inflammatory effects of methoxyphenolic compounds on human airway cells Source: PubMed URL: [Link]

  • Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Oxford Academic (Bioinformatics) URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies Source: RSC Publishing URL: [Link]

  • Title: Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' Source: PubMed URL: [Link]

  • Title: Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors Source: ResearchGate URL: [Link]

  • Title: The role of the methoxy group in approved drugs Source: ResearchGate URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: MDPI URL: [Link]

  • Title: A Brief View on Pyridine Compounds Source: Open Access Journals URL: [Link]

  • Title: Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PubMed Central (PMC) URL: [Link]

Sources

1H and 13C NMR spectral data for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a predictive reference for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the predicted chemical shifts and coupling constants, provides a detailed assignment of all proton and carbon signals, and presents a standardized protocol for experimental data acquisition. The guide is structured to offer both a predictive data set and an educational framework for the spectral interpretation of complex bi-aryl ether systems.

Introduction and Molecular Structure

This compound is a heteroaromatic compound featuring a central bi-aryl linkage between a pyridine and a phenyl ring. The structure is further functionalized with a methoxy group on the pyridine ring and a benzyloxy group on the phenyl ring. This combination of aromatic systems and flexible ether linkages results in a unique electronic and conformational profile, which is reflected in its NMR spectra.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide will predict the ¹H and ¹³C NMR spectra based on established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects, drawing upon spectral data from analogous structures.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to a rigorous protocol is essential for ensuring data reproducibility and accuracy.

2.1. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organic compounds and its single residual peak at δ ~7.26 ppm. For compounds with potentially limited solubility or for studies where proton exchange is a concern, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically ~4 cm).

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

  • ¹H NMR Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

    • Spectral Width: Approximately 220-250 ppm.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the methoxy group, the benzylic methylene protons, and the protons on the three aromatic rings. The aromatic region (δ 6.8-8.5 ppm) will be complex due to the presence of 12 aromatic protons in different chemical environments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (Methoxy)3.85 - 3.95s (singlet)N/A3H
H (Benzyl CH₂)5.10 - 5.20s (singlet)N/A2H
H-4'6.90 - 7.05t (triplet)J ≈ 8.01H
H-2', H-6'7.05 - 7.20m (multiplet)-2H
H-5'7.30 - 7.45t (triplet)J ≈ 8.01H
H (Benzyl Ph)7.30 - 7.50m (multiplet)-5H
H-47.55 - 7.65t (triplet)J ≈ 2.01H
H-28.35 - 8.45d (doublet)J ≈ 2.01H
H-68.50 - 8.60d (doublet)J ≈ 2.51H

3.1. Analysis and Justification of ¹H NMR Predictions

  • Aliphatic Region (δ 3.5 - 5.5 ppm):

    • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet. Their chemical shift is predicted to be around δ 3.90 ppm, typical for a methoxy group attached to an aromatic ring.

    • Benzylic Protons (-OCH₂Ph): The two methylene protons of the benzyloxy group are also expected to be chemically equivalent and appear as a singlet around δ 5.15 ppm.[2] Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring. In chiral molecules or in certain conformationaly restricted systems, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet), but for this achiral molecule, a singlet is the most probable outcome.[3]

  • Aromatic Region (δ 6.8 - 8.6 ppm):

    • 3-(Benzyloxy)phenyl Ring Protons (H-2', H-4', H-5', H-6'): This ring system will exhibit a complex pattern. The benzyloxy group is an electron-donating group, causing a general upfield shift (shielding) of the ortho and para protons relative to benzene (δ 7.3 ppm). The pyridine ring acts as an electron-withdrawing group.

      • H-4' and H-5' are predicted to be triplets due to ortho coupling with their two neighbors.

      • H-2' and H-6' will be multiplets, likely doublet of doublets or more complex, due to both ortho and meta couplings.

    • Benzyl Phenyl Protons (C₆H₅-CH₂-): The five protons on the terminal phenyl ring of the benzyloxy group are expected to have very similar chemical environments, leading to a complex, overlapping multiplet in the range of δ 7.30-7.50 ppm. In many cases, these signals are not individually resolved.[4]

    • 5-Methoxypyridine Ring Protons (H-2, H-4, H-6): The protons on the pyridine ring are generally found at lower field (deshielded) compared to benzene protons due to the electronegativity of the nitrogen atom.

      • H-4: This proton is situated between two substituents and will appear as a triplet due to meta coupling to both H-2 and H-6 (⁴J). Meta coupling in aromatic systems is typically small, around 2-3 Hz.[5][6]

      • H-2 and H-6: These protons are adjacent to the nitrogen atom and are therefore the most deshielded. They will appear as doublets due to meta coupling with H-4.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom. The chemical shifts are highly dependent on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Justification
C (Methoxy)55.0 - 56.0Typical for an aryl methoxy carbon.
C (Benzyl CH₂)69.5 - 70.5Aliphatic carbon attached to oxygen.
C-4'115.0 - 116.0Shielded by ortho/para O-substituent.
C-2'115.5 - 116.5Shielded by para O-substituent.
C-6'120.0 - 121.0Less shielded due to proximity to pyridine.
C-4122.0 - 123.0Pyridine carbon.
C (Benzyl Ph, C2''/C6'')127.0 - 128.0Phenyl carbons.
C (Benzyl Ph, C4'')128.0 - 129.0Phenyl carbon.
C (Benzyl Ph, C3''/C5'')128.5 - 129.5Phenyl carbons.
C-5'129.5 - 130.5Aromatic CH.
C-3134.0 - 135.0Pyridine carbon attached to phenyl group.
C (Benzyl Ph, C1'')136.5 - 137.5Quaternary phenyl carbon.
C-1'139.5 - 140.5Quaternary phenyl carbon.
C-2140.0 - 141.0Pyridine carbon alpha to Nitrogen.
C-6148.0 - 149.0Pyridine carbon alpha to Nitrogen.
C-5157.0 - 158.0Pyridine carbon attached to methoxy group.
C-3'158.5 - 159.5Phenyl carbon attached to benzyloxy group.

4.1. Analysis and Justification of ¹³C NMR Predictions

  • Aliphatic Carbons (δ 50-75 ppm): The methoxy carbon appears around δ 55.5 ppm, and the benzylic methylene carbon is found further downfield around δ 70.0 ppm due to the deshielding effect of the attached oxygen.[7][8]

  • Aromatic Carbons (δ 110-160 ppm):

    • Carbons in aromatic rings typically resonate in the δ 110-160 ppm range.[8]

    • Carbons bonded to Oxygen (C-5 and C-3'): These are the most deshielded carbons in the aromatic region (excluding quaternary carbons involved in ring junctions), appearing at δ > 155 ppm due to the large deshielding effect of the electronegative oxygen atom.

    • Pyridine Carbons (C-2, C-6): The carbons alpha to the nitrogen (C-2 and C-6) are significantly deshielded and are predicted to be in the δ 140-150 ppm range.

    • Quaternary Carbons (C-3, C-1', C1''): These carbons, which do not have attached protons, often show weaker signals in the ¹³C NMR spectrum. Their chemical shifts are influenced by the substituents they bear.

Synthesis and Structural Confirmation Workflow

A plausible synthetic route for this compound could involve a Suzuki cross-coupling reaction between 3-bromo-5-methoxypyridine and 3-(benzyloxy)phenylboronic acid. This is a common and efficient method for forming carbon-carbon bonds between aromatic rings.

Potential Impurities and their NMR Signatures:

  • Starting Materials: Unreacted 3-bromo-5-methoxypyridine or 3-(benzyloxy)phenylboronic acid would be readily identifiable by their distinct and simpler NMR spectra.

  • Homocoupling Products: Symmetrical bi-aryl products (e.g., 3,3'-bis(benzyloxy)biphenyl) could form as side products and would present with higher symmetry in their NMR spectra.

  • Debenzylation Product: Cleavage of the benzyl ether could lead to the corresponding phenol, 3-(5-methoxypyridin-3-yl)phenol. This would be characterized by the disappearance of the benzylic CH₂ signal at δ ~5.15 ppm and the appearance of a broad phenolic -OH signal.

The following workflow illustrates the logical process of using NMR to confirm the structure of the synthesized product.

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 1H Spectrum Analysis cluster_2 13C Spectrum Analysis cluster_3 Structural Confirmation A1 Prepare Sample in CDCl3 A2 Acquire 1H NMR Spectrum A1->A2 A3 Acquire 13C NMR Spectrum A2->A3 B1 Identify Singlets: - Methoxy (~3.9 ppm, 3H) - Benzyl CH2 (~5.1 ppm, 2H) A3->B1 C1 Count Signals: Expect ~17 unique carbon signals A3->C1 B2 Analyze Aromatic Region (12H): - Identify pyridine protons (downfield) - Analyze coupling patterns B1->B2 B3 Check Integrations: Confirm proton count for each region B2->B3 D1 Correlate 1H and 13C Data B3->D1 C2 Identify Key Carbons: - C-O signals (>155 ppm) - Aliphatic C (~55, 70 ppm) C1->C2 C2->D1 D2 Compare with Predicted Spectra D1->D2 D3 Structure Verified D2->D3

Caption: Workflow for structural confirmation using NMR spectroscopy.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound. The key identifying features in the ¹H NMR spectrum are the characteristic singlets for the methoxy and benzylic protons, and the distinct, deshielded patterns of the 3,5-disubstituted pyridine ring protons. The ¹³C NMR spectrum is characterized by the downfield signals of the carbons bonded to oxygen and nitrogen. By comparing experimentally acquired data with these predictions, researchers can confidently verify the synthesis and purity of this compound, facilitating its use in further scientific investigation.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from University of Puget Sound. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]

  • Supporting Information for Catalysis Science & Technology. (n.d.). Royal Society of Chemistry. [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018, August 1). Chemistry Stack Exchange. [Link]

  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • Benzyl alcohol. (n.d.). Oregon State University. [Link]

  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? (2013, February 4). Chemistry Stack Exchange. [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. (2025, December 30). American Chemical Society. [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, in-depth methodology for the structural characterization of the novel small molecule 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a compound featuring a pyridine core, a benzyloxy ether, and a methoxy group, it presents a unique fragmentation profile that is elucidated herein. This document details the foundational principles, experimental design, and data interpretation required for its definitive analysis. We present a robust protocol based on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), establishing a predictive fragmentation pathway crucial for researchers in drug discovery, medicinal chemistry, and analytical sciences. The protocols are designed to be self-validating through the inclusion of rigorous system suitability testing, ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount.[1] this compound is a compound of interest due to its hybrid structure, incorporating motifs common in pharmacologically active molecules. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing not only molecular weight confirmation but also deep structural insights through controlled fragmentation.[1]

This whitepaper serves as a technical guide for scientists and researchers, establishing a reliable analytical workflow for this specific molecule. The narrative moves beyond a simple recitation of parameters, delving into the causal reasoning behind methodological choices—from ionization physics to the chemical logic of bond cleavages. Our objective is to provide a field-proven framework that ensures both scientific rigor and practical applicability.

Molecular Profile and Predicted Ionization Behavior

Chemical Structure and Physicochemical Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₉H₁₇NO₂

  • Monoisotopic Mass: 291.1259 Da

  • Structure: Chemical structure of this compound

The molecule's structure is defined by three key functional domains relevant to mass spectrometry:

  • Pyridine Ring: The nitrogen atom is a basic site with a high proton affinity, making it the most likely center for protonation during positive mode ionization.

  • Methoxy Group: An electron-donating group on the pyridine ring.

  • Benzyloxy Group: Contains a labile benzylic ether (C-O) bond, which is a predictable site for fragmentation upon energetic activation.

Rationale for Ionization Mode Selection

Electrospray Ionization (ESI) is the technique of choice for this molecule. ESI is a soft ionization method that generates gaseous ions from thermally labile molecules in solution with minimal fragmentation.[2] Given the presence of the basic pyridine nitrogen, ESI in Positive Ion Mode is predicted to be highly efficient. The acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) will ensure the analyte is pre-protonated in solution, facilitating the formation of the protonated molecule, [M+H]⁺.

The expected mass-to-charge ratio (m/z) for the singly charged protonated precursor ion is 292.1332 .

Experimental Design: A Validated LC-MS/MS Protocol

A robust analytical method is built upon a foundation of meticulous experimental design, from sample preparation to system verification.

System Suitability Testing (SST)

Before any sample analysis, the performance of the integrated LC-MS system must be verified.[3][4] SST is a mandatory quality control step to ensure that the equipment is operating within established parameters for reproducibility and accuracy.[5][6]

Protocol: System Suitability Test

  • Prepare SST Solution: Use a commercially available, well-characterized small molecule mixture or prepare an in-house standard containing a compound of known concentration and response (e.g., Verapamil or a stable isotopically labeled analog of the analyte).[3]

  • Injection Series: Perform a series of 5-6 replicate injections of the SST solution.

  • Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met:

    • Peak Area Reproducibility: Relative Standard Deviation (RSD) ≤ 5%.

    • Retention Time Stability: RSD ≤ 2%.

    • Peak Asymmetry: Tailing factor between 0.9 and 1.5.

    • Mass Accuracy: Measured m/z of the standard should be within ± 5 ppm of the theoretical mass.

  • Troubleshooting: If the system fails SST, sample analysis must not proceed until the issue (e.g., mobile phase preparation, column integrity, source cleanliness) is identified and rectified.[4]

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to an autosampler vial.

Liquid Chromatography (LC) Method

A standard reversed-phase method is suitable for achieving good chromatographic separation and retention.[7]

ParameterValue / DescriptionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 5 minA generic gradient suitable for screening and method development.[7]
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 2 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Mass Spectrometry (MS) Method

The analysis will be performed in two stages: a full scan to identify the precursor ion, followed by a product ion scan (MS/MS) to generate fragments for structural elucidation.

ParameterValue / DescriptionRationale
Ionization Mode ESI, PositiveThe pyridine nitrogen is a site of high proton affinity.
Capillary Voltage 3.5 kVStandard voltage to ensure stable electrospray.
Source Temp. 150 °CAssists in desolvation of droplets.[8]
Desolvation Temp. 400 °CPromotes efficient solvent evaporation and ion release.
Cone Gas Flow 50 L/HrHelps shape the ESI plume and prevent solvent ingress.
Desolvation Gas 800 L/Hr (Nitrogen)High flow of inert gas to complete the desolvation process.
Full Scan (MS1) m/z 100 - 500Range to detect the expected [M+H]⁺ ion and potential adducts.
Product Ion (MS2) Precursor: m/z 292.13Isolate the protonated molecule for fragmentation.
Collision Energy Ramped 10-40 eVA range of energies is used to observe both low-energy (stable) and high-energy (less stable) fragments.
Collision Gas ArgonInert gas used to induce fragmentation through collisions.[9]
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Interpretation Prep Sample Preparation (1 µg/mL in ACN/H₂O) LC Reversed-Phase LC (C18 Column) Prep->LC SST System Suitability Test (SST) MS1 Full Scan MS (MS1) Identify [M+H]⁺ at m/z 292.13 LC->MS1 MS2 Tandem MS (MS/MS) Isolate & Fragment m/z 292.13 MS1->MS2 Frag Fragmentation Pathway Analysis MS2->Frag Report Reporting & Archiving Frag->Report G Parent Precursor Ion C₁₉H₁₈NO₂⁺ m/z 292.13 Fragment1 Tropylium Ion C₇H₇⁺ m/z 91.05 Parent:f0->Fragment1:f0  Dominant Pathway (Benzylic Cleavage) Neutral1 { Neutral Loss | {C₁₂H₁₁NO₂ | 201.08 Da}} Parent:f0->Neutral1 Fragment2 Aryl Cation Fragment C₁₂H₁₂NO₂⁺ m/z 202.08 Parent:f0->Fragment2:f0  Minor Pathway Neutral2 { Neutral Loss | {Toluene | 91.05 Da}} Parent:f0->Neutral2

Caption: Predicted CID fragmentation of protonated this compound.
Summary of Key Ions

The following table summarizes the key m/z values expected in the full scan and product ion spectra.

Ion DescriptionProposed FormulaTheoretical m/zSpectrum Type
Protonated Molecule[C₁₉H₁₇NO₂ + H]⁺292.1332MS1 (Full Scan)
Sodium Adduct[C₁₉H₁₇NO₂ + Na]⁺314.1151MS1 (Full Scan)
Primary Fragment [C₇H₇]⁺91.0542 MS2 (Product Ion)
Aryl Cation Fragment[C₁₂H₁₁NO₂ + H]⁺202.0811MS2 (Product Ion)

Conclusion

This technical guide establishes a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. By integrating principled method development with predictive fragmentation analysis, this document provides researchers with the necessary tools for confident structural confirmation. The emphasis on system suitability ensures that the described protocols generate data that is not only accurate but also robust and reproducible over time. The dominant fragmentation pathway, leading to the characteristic tropylium ion at m/z 91.05, serves as a definitive diagnostic marker for the benzyloxy moiety within this molecular architecture.

References

  • Unknown. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10012635, 3-Benzyloxypyridine. [Link]

  • Brown, P., & Djerassi, C. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Mennella, V., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. [Link]

  • Cole, R. B. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances. [Link]

  • Rhea, J. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. AACC.org. [Link]

  • Christianson, C. (2018). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Shah, V. P., et al. (2007). System suitability in bioanalytical LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

Sources

In Silico ADMET Profiling of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for Predictive ADMET in Drug Discovery

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[2] The integration of computational methods to predict ADMET properties at the nascent stages of discovery allows for the early identification and mitigation of potential liabilities, thereby conserving resources and improving the quality of candidates progressing through the pipeline.[3][4][5]

This guide focuses on 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a molecule of interest for which we will generate a robust, predictive ADMET profile. The methodologies outlined herein are grounded in established computational chemistry principles and leverage machine learning and quantitative structure-activity relationship (QSAR) models, which have become central to predictive toxicology and pharmacokinetics.[1][4]

Molecular Structure and Physicochemical Properties

A foundational step in any in silico analysis is the accurate representation of the molecule and the calculation of its fundamental physicochemical properties. These properties are often the descriptors that underpin more complex ADMET predictions.

  • Molecular Formula: C₁₉H₁₇NO₂

  • Canonical SMILES: COc1cc(cnc1)c1cccc(c1)OCc1ccccc1

  • Molecular Weight: 291.34 g/mol

These basic descriptors are the initial input for a suite of predictive models.

The In Silico ADMET Prediction Workflow

Our approach is to utilize a consensus modeling strategy, integrating predictions from multiple algorithms and platforms to arrive at a more reliable assessment. This workflow is designed to be iterative, allowing for the rapid re-evaluation of analogues as part of a lead optimization campaign.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output ADMET Profile Input SMILES String of This compound QSAR QSAR Models (Physicochemical Properties) Input->QSAR Calculate Descriptors ML Machine Learning Models (ADMET Endpoints) Input->ML Input Features QSAR->ML Descriptor Input Absorption Absorption (e.g., Caco-2, HIA) ML->Absorption Predict Endpoints Distribution Distribution (e.g., BBB, PPB) ML->Distribution Predict Endpoints Metabolism Metabolism (e.g., CYP Inhibition/Substrate) ML->Metabolism Predict Endpoints Excretion Excretion (e.g., Renal Clearance) ML->Excretion Predict Endpoints Toxicity Toxicity (e.g., hERG, Ames) ML->Toxicity Predict Endpoints PBPK PBPK/Mechanistic Models (Distribution & Clearance) PBPK->Distribution Simulate PBPK->Excretion Simulate Data_Summary Data_Summary Absorption->Data_Summary Data Summary & Analysis Distribution->Data_Summary Data Summary & Analysis Metabolism->Data_Summary Data Summary & Analysis Excretion->Data_Summary Data Summary & Analysis Toxicity->Data_Summary Data Summary & Analysis Decision Decision Data_Summary->Decision Go/No-Go Decision or Optimization

Caption: A generalized workflow for in silico ADMET prediction.

Detailed ADMET Parameter Predictions

For the purpose of this guide, we will simulate the outputs of leading open-access platforms like ADMETlab 2.0 and ADMET-AI, which utilize large datasets and advanced machine learning architectures to generate predictions.[6]

Absorption

Oral bioavailability is a critical parameter for many drug candidates. Key predictors for absorption include intestinal permeability and aqueous solubility.

  • Protocol for Caco-2 Permeability Prediction:

    • Input the canonical SMILES string of the compound into a validated predictive model (e.g., a graph neural network-based model).[6]

    • The model computes molecular descriptors (e.g., topological polar surface area, logP) and graph-based features.

    • These features are fed into the trained neural network to classify the compound as having high or low Caco-2 permeability. The Caco-2 permeability assay is a key in vitro test used to predict intestinal permeability.[3]

    • The output is typically a probability score or a binary classification.

  • Predicted Human Intestinal Absorption (HIA): Models trained on extensive human pharmacokinetic data can provide a qualitative prediction of intestinal absorption.

Distribution

Once absorbed, a drug's distribution profile dictates its efficacy and potential for off-target effects. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), BBB penetration is essential. Conversely, for peripherally acting drugs, it is undesirable.[7]

    • Causality: The ability to cross the BBB is governed by factors such as lipophilicity, molecular size, and the presence of specific transporter interactions. In silico models for BBB penetration are often QSAR-based, incorporating these physicochemical properties.

  • Protocol for Plasma Protein Binding (PPB) Prediction:

    • Utilize a regression-based QSAR or machine learning model.

    • The model takes molecular descriptors such as lipophilicity (logP) and ionization state (pKa) as input, as these are known drivers of plasma protein binding.

    • The output is a predicted percentage of the drug that will be bound to plasma proteins. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism

The metabolic fate of a drug is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms are likely to metabolize the compound, and whether the compound inhibits these enzymes, is crucial for assessing drug-drug interaction potential.

  • CYP Inhibition and Substrate Prediction:

    • Workflow: A common approach is to use a combination of ligand-based and structure-based methods.

    • Ligand-based: Machine learning models trained on large datasets of known CYP inhibitors and non-inhibitors are used to classify the new compound.

    • Structure-based (if crystal structure is available): Molecular docking simulations can be performed to predict the binding affinity of the compound to the active site of specific CYP isoforms.

    • Prediction: Separate predictions are made for key isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Metabolism_Prediction cluster_models Predictive Models cluster_isoforms CYP450 Isoforms Input Compound Structure ML_Model Machine Learning Classifier (Substrate/Inhibitor) Input->ML_Model Docking Molecular Docking (Binding Pose/Affinity) Input->Docking CYP3A4 CYP3A4 ML_Model->CYP3A4 Classification CYP2D6 CYP2D6 ML_Model->CYP2D6 Classification CYP2C9 CYP2C9 ML_Model->CYP2C9 Classification CYP_Other Other Isoforms... ML_Model->CYP_Other Classification Docking->CYP3A4 Binding Score Docking->CYP2D6 Binding Score Docking->CYP2C9 Binding Score Docking->CYP_Other Binding Score Output Output CYP3A4->Output Metabolic Profile & DDI Risk CYP2D6->Output Metabolic Profile & DDI Risk CYP2C9->Output Metabolic Profile & DDI Risk CYP_Other->Output Metabolic Profile & DDI Risk

Sources

The Therapeutic Arsenal of the Pyridine Ring: A Technical Guide to Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a "privileged scaffold" in the design of therapeutic agents. This guide delves into the core principles and practical applications of substituted pyridines across a spectrum of diseases, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development.

The Enduring Appeal of the Pyridine Moiety in Medicinal Chemistry

The pyridine ring is more than just a structural component; its inherent chemical characteristics directly contribute to the pharmacological profile of a molecule. The nitrogen atom imparts a dipole moment and a site for protonation, influencing solubility, membrane permeability, and receptor interactions.[1][2][3] Furthermore, the pyridine nucleus is metabolically stable and can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3] This versatility has led to the incorporation of the pyridine motif into a vast number of approved drugs, targeting a wide array of diseases from cancer and infectious agents to cardiovascular and neurological disorders.[1][3]

The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's biological activity. This modularity is a key advantage in drug discovery, enabling chemists to optimize potency, selectivity, and safety profiles.[2][4] The electron-withdrawing nature of the nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic attack, while the C3 position is more prone to electrophilic substitution, providing a roadmap for synthetic diversification.[2]

Substituted Pyridines in Oncology: A Multi-pronged Attack on Cancer

Substituted pyridines have emerged as a powerful class of anticancer agents, demonstrating efficacy against a multitude of cancer types.[2][5][6] Their mechanisms of action are diverse, targeting key cellular processes essential for tumor growth and survival.[5][6]

Targeting Key Signaling Pathways

A significant number of pyridine-containing drugs function as kinase inhibitors.[2][5] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these drugs can halt tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. For instance, Imatinib (Gleevec) , a cornerstone in the treatment of chronic myeloid leukemia (CML), features a pyridine ring and effectively inhibits the Bcr-Abl tyrosine kinase.[3] Another example is Crizotinib , which targets ALK and ROS1 kinases in non-small cell lung cancer.[1]

Signaling Pathway: Kinase Inhibition by Substituted Pyridines

G cluster_0 Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activates Sub_Pyridine Substituted Pyridine (Kinase Inhibitor) Sub_Pyridine->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Kinase inhibition by substituted pyridines.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division. Several pyridine derivatives exert their anticancer effects by disrupting microtubule polymerization or depolymerization, leading to cell cycle arrest and apoptosis.[3][5] For example, certain 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have shown promising anti-proliferative activity by inhibiting tubulin polymerization.[3]

Other Anticancer Mechanisms

The anticancer activity of substituted pyridines extends beyond kinase and tubulin inhibition. They have been shown to inhibit other crucial targets, including:

  • Topoisomerase enzymes: These enzymes are involved in DNA replication and repair.[5]

  • Androgen receptors: Important in prostate cancer.[5]

  • Human carbonic anhydrase: Involved in pH regulation in tumors.[5]

The Fight Against Infectious Diseases: Pyridines as Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyridines have demonstrated significant potential in combating bacterial, fungal, and viral infections.[1][7]

Antibacterial Activity

Pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8] The mechanism of action can involve the disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with DNA synthesis.[1] For instance, certain polysubstituted and ring-fused pyridines have exhibited considerable antibacterial properties, including against methicillin-resistant Staphylococcus aureus (MRSA).[8] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups in substituted pyridines can enhance their antibacterial potential.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The substituted pyridine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiviral Activity

Several pyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1] For example, atazanavir, an anti-HIV drug, contains a pyridine moiety.[3] The antiviral mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or protease, or interference with viral entry into host cells.

Substituted Pyridines in Neurodegenerative Disorders: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to modern medicine. Substituted pyridines are being explored for their potential to address the complex pathologies of these disorders.

In the context of Alzheimer's disease, pyridine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[9] Some compounds have also shown potential as inhibitors of the β-secretase (BACE-1) enzyme, which is involved in the production of Aβ.[10]

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, substituted pyridines have been developed as dopamine transporter (DAT) inhibitors.[11] By blocking the reuptake of dopamine, these compounds can increase its availability in the synaptic cleft, potentially alleviating some of the motor symptoms of the disease.[11]

Workflow: Screening of Pyridine Derivatives for Neuroprotective Activity

G cluster_0 Pre-clinical Evaluation Library Substituted Pyridine Library Synthesis In_Vitro In Vitro Assays (e.g., Aβ aggregation, BACE-1 inhibition, DAT binding) Library->In_Vitro Cell_Based Cell-Based Assays (e.g., Neurotoxicity models) In_Vitro->Cell_Based Lead_ID Lead Identification Cell_Based->Lead_ID In_Vivo In Vivo Models (e.g., Transgenic mice) Lead_ID->In_Vivo Candidate Pre-clinical Candidate In_Vivo->Candidate

Caption: Workflow for neuroprotective drug discovery.

Beyond the Core Areas: Other Therapeutic Applications

The therapeutic potential of substituted pyridines extends to a variety of other conditions:

  • Antidiabetic Activity: Certain pyridine derivatives have shown hypoglycemic and hypolipidemic activity, with some acting as inhibitors of α-glucosidase or hepatic gluconeogenesis.[1]

  • Anti-inflammatory Activity: Some substituted pyridines have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

  • Vasodilators: Amrinone and milrinone are two commercially available vasodilators that contain a pyridine pharmacophore.[1][3]

Synthesis of Substituted Pyridines: Building the Therapeutic Molecules

The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methods available to construct the pyridine ring and introduce a wide range of functional groups.[3][4]

One of the classical methods is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[12] This one-pot reaction is highly versatile and allows for the synthesis of a variety of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[12]

Other important synthetic strategies include:

  • Bohlmann-Rahtz Pyridine Synthesis: A condensation reaction between an enamine and a propargyl ketone.

  • Guareschi-Thorpe Condensation: A reaction between a cyanoacetamide and a 1,3-dicarbonyl compound.

  • Kröhnke Pyridine Synthesis: A reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

  • Metal-catalyzed cycloaddition reactions: These methods offer a high degree of control over the substitution pattern.[4]

The choice of synthetic route depends on the desired substitution pattern and the compatibility of the functional groups present in the starting materials.

Data Presentation: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyridine-ureasMCF-7 (Breast Cancer)Micromolar rangeVEGFR-2 Inhibition[6]
Pyrrolo[3,4-c]pyridinesOvarian and Breast CancerVariesCytotoxic[6]
Pyrazolo[3,4-b]pyridinesIshikawa (Endometrial Cancer)8.26Not specified[13]
2,6-diaryl-substituted pyridinesVarious human cancer cell linesVariesTopoisomerase I inhibition[1]

Future Directions and Conclusion

The therapeutic potential of substituted pyridines is far from exhausted. Ongoing research continues to uncover novel pyridine-based compounds with improved efficacy and safety profiles. The ease of chemical modification of the pyridine ring, coupled with a deeper understanding of disease biology, will undoubtedly lead to the development of the next generation of pyridine-containing drugs.[2]

This guide has provided a comprehensive overview of the therapeutic landscape of substituted pyridines, highlighting their diverse mechanisms of action, key applications, and the experimental approaches for their evaluation. For researchers and drug development professionals, the pyridine scaffold remains a highly attractive and fruitful starting point for the design of innovative and effective medicines.

References

  • International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • Khan, I., et al. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Nealy, B. L., & Tadross, P. M. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • Singh, M., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • De, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • ACS Omega. (2026, January 24).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Center for Biotechnology Information. (2019, April 15).
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 6).
  • Bentham Science Publishers. (2023, November 1). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • SciRP.org. (n.d.).
  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold.
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • IJSAT. (2025, May 24).
  • National Center for Biotechnology Information. (2026, January 21).
  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Universidad de Sonora. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.
  • ACS Publications. (n.d.). Novel synthesis of 3-substituted pyridines from pyridine | Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study | Organic Letters.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenyl-Pyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. The 3-phenyl-5-methoxypyridine scaffold, exemplified by 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, represents one such privileged structure. Its biaryl arrangement provides a rigid backbone for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of various enzymes, particularly protein kinases.

The strategic placement of a methoxy group at the 5-position and the potential for diverse substitutions on the phenyl ring, such as the benzyloxy group, allow for fine-tuning of the molecule's physicochemical properties. This includes modulating solubility, metabolic stability, and target-specific interactions. Consequently, this scaffold is a recurring motif in patents claiming inhibitors for a range of diseases driven by aberrant cellular signaling. This guide provides an in-depth exploration of the patent landscape for compounds related to this compound, focusing on their therapeutic applications, the underlying scientific rationale for their design, and the synthetic strategies employed in their creation.

Therapeutic Applications & Key Patent Families

The versatility of the phenyl-pyridine scaffold is evident in the breadth of therapeutic areas where its derivatives have been patented. The core structure is frequently employed in the design of kinase inhibitors, which are crucial in treating diseases characterized by uncontrolled cell growth and inflammation. Protein kinases are a large family of enzymes that control a variety of signal transduction processes within the cell, and their dysregulation is associated with numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.

Oncology: Targeting Aberrant Kinase Signaling

A significant portion of the patent landscape for phenyl-pyridine derivatives is focused on oncology. These compounds have been investigated as inhibitors of several key kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

  • Transforming Growth Factor-β (TGF-β) Inhibitors: The TGF-β signaling pathway plays a dual role in cancer. While it can suppress tumor formation in early stages, it often promotes tumor growth and metastasis in advanced cancers.[1] Therefore, inhibiting the TGF-β pathway is a key therapeutic strategy.[2] Patents in this area often claim broad classes of heterocyclic compounds, including those with a phenyl-pyridine core, designed to block the kinase activity of the TGF-β type I receptor (TGF-βRI or ALK5).[3][4] These inhibitors are being explored for their potential to overcome resistance to immunotherapy and chemotherapy.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis is a hallmark of cancer, and VEGFRs are key regulators of this process.[6][7] Small molecule inhibitors targeting VEGFRs, particularly VEGFR-2, have been a major focus of anticancer drug development.[8][9] The phenyl-pyridine scaffold serves as a core structure in many patented VEGFR inhibitors, where it helps to position functional groups that interact with the ATP-binding site of the kinase.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is another critical target in oncology, with mutated forms of the receptor driving the growth of various cancers. The patent literature includes 2-(substituted-anilino)pyrimidine compounds, which share structural similarities with the phenyl-pyridine core, as inhibitors of mutated EGFR.[11]

  • Other Kinase Targets in Oncology: The phenyl-pyridine scaffold has also been incorporated into inhibitors of other kinases implicated in cancer, such as p38 MAP kinase and cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and inflammatory responses.[12][13][14]

The following table summarizes representative patents for phenyl-pyridine and related biaryl scaffolds in oncology:

Patent NumberAssignee(s)Therapeutic Target(s)Representative Claimed Structures
US-11352360-B2Rigel Pharmaceuticals, Inc., Bristol-Myers Squibb Co.TGF-βImidazole and thiazole compounds
US8946235B2AstraZeneca ABMutated EGFR2-(2,4,5-substituted-anilino)pyrimidine compounds
US8415355B2Cephalon, Inc.CDKsPyrrolopyrimidine compounds
WO2022042630A1InventisBio Shanghai Ltd.RAS (e.g., KRAS G12D)Heteroaryl compounds
Inflammatory Diseases

Chronic inflammation is an underlying factor in many diseases, and kinases like p38 MAP kinase play a central role in the inflammatory cascade.

  • p38 MAP Kinase Inhibitors: The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Inhibitors of p38 are therefore of significant interest for treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[15][16] The patent literature describes numerous phenyl-pyridine and related heterocyclic compounds as potent p38 inhibitors.[12][17]

A representative patent in this area is:

Patent NumberAssigneeTherapeutic TargetRepresentative Claimed Structures
US20150232450A1RespiVert Ltd.p38 MAP Kinase, Src family kinasesPyridinone-pyridinyl compounds

Synthetic Strategies and Methodologies

The synthesis of 3-aryl-5-methoxypyridines and related compounds typically relies on modern cross-coupling reactions to form the key biaryl bond. The choice of specific synthetic route often depends on the availability of starting materials and the desired substitution patterns.

Core Synthesis: Formation of the Phenyl-Pyridine Bond

The most common and versatile method for constructing the phenyl-pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with a halo-pyridine.

Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromo-5-methoxypyridine F This compound (Product) A->F Coupling B 3-(Benzyloxy)phenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Work-up & Purification (e.g., Extraction, Chromatography) F->G

Suzuki-Miyaura coupling for scaffold synthesis.

Step-by-Step Protocol for a Representative Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add 3-bromo-5-methoxypyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Alternative Synthetic Approaches

While the Suzuki coupling is prevalent, other methods for forming the biaryl bond, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed, particularly when specific functional group tolerance is required. The synthesis of the substituted pyridine and phenyl starting materials themselves can be achieved through various established methods in heterocyclic and aromatic chemistry.[18][19]

Analysis of the Patent Landscape: A Strategic Overview

A systematic approach is crucial for navigating the patent landscape and identifying opportunities for innovation. The following workflow outlines a general strategy for analyzing patents related to a specific chemical scaffold.

G A Define Core Scaffold (e.g., 3-phenyl-5-methoxypyridine) B Keyword & Structure Searches (e.g., SciFinder, Google Patents) A->B C Identify Key Patent Families B->C D Analyze Claims (Markush Structures) C->D H Identify 'White Space' (Novel Targets, Scaffolds, Substitutions) C->H E Map Therapeutic Areas (e.g., Oncology, Inflammation) D->E G Analyze Synthetic Routes D->G F Identify Major Assignees E->F E->H F->H G->H

Workflow for Patent Landscape Analysis.

Major Players and Trends:

The patent landscape for kinase inhibitors is dominated by large pharmaceutical companies such as AstraZeneca, Bristol-Myers Squibb, and Pfizer, as well as a growing number of specialized biotechnology firms.[10] A clear trend is the development of multi-target kinase inhibitors, where a single molecule is designed to inhibit several kinases in a disease-related pathway. There is also a strong focus on developing inhibitors that are selective for mutated forms of kinases to minimize off-target effects and toxicity.

"White Space" Analysis and Future Opportunities:

While the phenyl-pyridine scaffold is well-explored in the context of major kinase targets like TGF-β, VEGFR, and p38, opportunities for innovation still exist. Potential "white space" for new patent filings includes:

  • Novel Kinase Targets: Applying the phenyl-pyridine scaffold to less-explored kinase targets or other enzyme families.

  • Targeting Drug Resistance: Designing derivatives that are active against drug-resistant mutations of known kinase targets.

  • Improving Drug-like Properties: Innovating on the substitution patterns to enhance pharmacokinetic properties such as oral bioavailability and metabolic stability.

  • Novel Therapeutic Areas: Exploring the application of these compounds in therapeutic areas beyond oncology and inflammation, such as neurodegenerative diseases or metabolic disorders.

Conclusion and Future Outlook

The this compound scaffold and its relatives are firmly established as privileged structures in modern drug discovery. The extensive patent literature demonstrates their value as a starting point for the design of potent and selective kinase inhibitors. The primary therapeutic applications are concentrated in oncology and inflammatory diseases, with a focus on well-validated targets like TGF-β, VEGFR, and p38 MAP kinase.

The synthetic accessibility of these compounds, primarily through robust cross-coupling methodologies like the Suzuki-Miyaura reaction, ensures that a wide chemical space around the core scaffold can be readily explored. For researchers and drug development professionals, the existing patent landscape provides a rich foundation of structure-activity relationships and synthetic strategies.

Future innovation in this area will likely focus on targeting novel biological pathways, addressing the challenge of drug resistance, and optimizing the pharmaceutical properties of these compounds. The continued exploration of the chemical space around the 3-phenyl-5-methoxypyridine core, guided by a deep understanding of the patent landscape and the principles of medicinal chemistry, holds significant promise for the development of the next generation of targeted therapeutics.

References

  • AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No. US8946235B2.
  • BindingDB. (n.d.). Patents in BindingDB. Retrieved January 25, 2026, from [Link]

  • Vertex Pharmaceuticals Incorporated. (2000). Inhibitors of p38. U.S. Patent No. US6147080A.
  • Cephalon, Inc. (2013). Pyrrolopyrimidine compounds and their uses. U.S. Patent No. US8415355B2.
  • Wang, Y., et al. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Expert Opinion on Therapeutic Patents, 34(5), 325-341. Retrieved from [Link]

  • Rigel Pharmaceuticals, Inc., & Bristol-Myers Squibb Co. (2022). TGF-beta inhibitors. U.S. Patent No. US-11352360-B2. Retrieved from [Link]

  • Various Authors. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Retrieved from [Link]

  • RespiVert Ltd. (2015). INHIBITOR OF p38 MAP KINASE. U.S. Patent Application No. US20150232450A1.
  • InventisBio Shanghai Ltd. (2022). Heteroaryl compounds, preparation methods and uses thereof. World Intellectual Property Organization. Patent No. WO2022042630A1.
  • Bonafoux, D., & Lee, W. (2009). Strategies for TGF-β modulation: A review of recent patents. Expert Opinion on Therapeutic Patents, 19(8), 1123-1138. Retrieved from [Link]

  • Beijing University of Chemical Technology. (2011). Synthetic method of 3-methoxy-2-aryl methyl acrylate compound. Chinese Patent No. CN102115458A.
  • Abdel-Maksoud, M. S., et al. (2021). An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents, 31(8), 695-715. Retrieved from [Link]

  • Incyte Corporation. (2021). Pyrazolopyridine compounds and uses thereof. U.S. Patent No. US-10934288-B2. Retrieved from [Link]

  • Regeneron Pharmaceuticals, Inc. (2019). METHODS AND COMPOSITIONS FOR TREATMENT OF ANGIOGENIC DISORDERS USING ANTI-VEGF AGENTS. European Patent Office. Patent No. EP 3743091 B1. Retrieved from [Link]

  • Al-Abed, Y., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 40, 116183. Retrieved from [Link]

  • RespiVert Ltd. (2010). P38map kinase inhibitor. World Intellectual Property Organization. Patent No. WO2010112936A1.
  • Vertex Pharmaceuticals Incorporated. (2022). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. World Intellectual Property Organization. Patent No. WO2022256622A1.
  • Various Authors. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2024). Examples of compounds derived from pyridine where antiproliferative... ResearchGate. Retrieved from [Link]

  • Bioneer Corporation. (2022). NOVEL PEPTIDE CAPABLE OF INHIBITING TGF-β SIGNALING AND USE THEREOF. World Intellectual Property Organization. Patent No. WO2022139493A1.
  • European Patent Application EP3845550A1. (2021). European Patent Office. Retrieved from [Link]

  • Nanjing University of Technology. (2015). Synthetic method of 2, 3, 5-trichloropyridine. Chinese Patent No. CN104478793A.
  • GenFleet Therapeutics (Shanghai) Co., Ltd. (2023). Targeting the TGF-β signaling pathway: an updated patent review (2021-present). Expert Opinion on Therapeutic Patents, 33(9), 621-639. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a biaryl compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not only a detailed procedure but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the synthetic strategy.

Introduction

Biaryl scaffolds are privileged structures in numerous clinically successful drugs and biologically active molecules. The targeted compound, this compound, combines a substituted phenyl ring with a methoxypyridine moiety, making it a valuable intermediate for the synthesis of novel therapeutics. This protocol outlines a robust and efficient synthesis utilizing the powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

The synthesis is divided into three main stages:

  • Preparation of 3-(Benzyloxy)phenylboronic Acid: This key intermediate is synthesized from 3-bromophenol.

  • Preparation of 3-Bromo-5-methoxypyridine: The second coupling partner is prepared from 3,5-dibromopyridine.

  • Suzuki-Miyaura Cross-Coupling: The two precursors are coupled to yield the final product, followed by purification and characterization.

Overall Synthetic Scheme

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of 3-(Benzyloxy)phenylboronic Acid cluster_1 Synthesis of 3-Bromo-5-methoxypyridine cluster_2 Final Product Synthesis A 3-Bromophenol B 3-(Benzyloxy)bromobenzene A->B BnBr, K2CO3 C 3-(Benzyloxy)phenylmagnesium bromide B->C Mg, THF D 3-(Benzyloxy)phenylboronic acid C->D B(OMe)3, then H3O+ G 3-[3-(Benzyloxy)phenyl]- 5-methoxypyridine D->G E 3,5-Dibromopyridine F 3-Bromo-5-methoxypyridine E->F NaOMe, DMF F->G Pd(PPh3)4, K2CO3 Dioxane/H2O

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-(Benzyloxy)phenylboronic Acid

This precursor is synthesized in a two-step process starting from 3-bromophenol.

Step 1.1: Synthesis of 3-(Benzyloxy)bromobenzene

Reaction Principle: A Williamson ether synthesis is employed to protect the hydroxyl group of 3-bromophenol as a benzyl ether. This is a classic and reliable method for protecting phenols, as the benzyl group is stable under a wide range of reaction conditions and can be readily removed if necessary. Potassium carbonate serves as a mild base to deprotonate the phenol, forming the phenoxide which then acts as a nucleophile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromophenol173.0110.0 g57.8
Benzyl bromide171.0410.9 g (7.6 mL)63.6
Potassium carbonate (K₂CO₃)138.2123.9 g173.4
Acetone-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol) and acetone (200 mL).

  • Add potassium carbonate (23.9 g, 173.4 mmol) to the solution.

  • Slowly add benzyl bromide (7.6 mL, 63.6 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford 3-(benzyloxy)bromobenzene as a colorless oil.

Step 1.2: Synthesis of 3-(Benzyloxy)phenylboronic Acid

Reaction Principle: A Grignard reaction followed by borylation is used to convert the aryl bromide into a boronic acid. Magnesium metal reacts with the aryl bromide to form an organomagnesium (Grignard) reagent. This highly nucleophilic species then reacts with trimethyl borate, an electrophilic boron source. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-(Benzyloxy)bromobenzene263.1410.0 g38.0
Magnesium turnings24.311.1 g45.6
Iodine (I₂)253.811 crystal(catalytic)
Anhydrous Tetrahydrofuran (THF)-150 mL-
Trimethyl borate (B(OMe)₃)103.914.7 g (5.1 mL)45.6
2 M Hydrochloric acid (HCl)-As needed-

Protocol:

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of inert gas (e.g., argon or nitrogen).

  • Add magnesium turnings (1.1 g, 45.6 mmol) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 3-(benzyloxy)bromobenzene (10.0 g, 38.0 mmol) in anhydrous THF (50 mL).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the Grignard formation.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of trimethyl borate (5.1 mL, 45.6 mmol) in anhydrous THF (50 mL) and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent to the cold trimethyl borate solution via cannula or dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-(benzyloxy)phenylboronic acid as a white solid.

Part 2: Synthesis of 3-Bromo-5-methoxypyridine

Reaction Principle: This heterocyclic coupling partner is prepared via a nucleophilic aromatic substitution reaction. Sodium methoxide acts as a nucleophile, displacing one of the bromine atoms of 3,5-dibromopyridine. The reaction is typically regioselective due to the electronic properties of the pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Dibromopyridine236.8910.0 g42.2
Sodium methoxide (NaOMe)54.022.5 g46.4
Anhydrous Dimethylformamide (DMF)-100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous DMF (100 mL).

  • Add sodium methoxide (2.5 g, 46.4 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to give 3-bromo-5-methoxypyridine. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[2]

Part 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (the boronic acid) and an organohalide (the bromopyridine).[3] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The base is crucial for activating the boronic acid for transmetalation.[4]

Suzuki_Mechanism A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X      L2 B->C Ar-X D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'      L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-methoxypyridine188.021.0 g5.32
3-(Benzyloxy)phenylboronic acid228.051.46 g6.38
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.31 g0.27 (5 mol%)
Potassium carbonate (K₂CO₃)138.212.2 g15.96
1,4-Dioxane-40 mL-
Water-10 mL-

Protocol:

  • To a 100 mL Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 g, 5.32 mmol), 3-(benzyloxy)phenylboronic acid (1.46 g, 6.38 mmol), and potassium carbonate (2.2 g, 15.96 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction by TLC (e.g., 7:3 hexane:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and moving to 7:3) to yield this compound as a solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₉H₁₇NO₂

  • Molecular Weight: 291.34 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.45 (d, J = 1.8 Hz, 1H, Py-H)

    • 8.28 (d, J = 2.7 Hz, 1H, Py-H)

    • 7.50-7.30 (m, 7H, Ar-H)

    • 7.20-7.10 (m, 2H, Ar-H)

    • 7.00 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)

    • 5.15 (s, 2H, OCH₂Ph)

    • 3.90 (s, 3H, OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 156.0, 150.5, 145.2, 140.1, 138.5, 136.8, 130.0, 128.8, 128.2, 127.6, 122.0, 120.5, 115.8, 115.2, 70.2, 55.8.

  • Mass Spectrometry (ESI+): m/z 292.13 [M+H]⁺

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-649.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Matos, K.; Söderquist, J. A. A simple and efficient method for the Suzuki cross-coupling of aryl and vinyl boronic acids. The Journal of Organic Chemistry, 1998, 63(10), 3618-3621.
  • PrepChem. Synthesis of 3-benzyloxybenzeneboronic acid. [Link]

Sources

High-Yield Synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the high-yield synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a key building block in medicinal chemistry and drug discovery. The described methodology is centered around a strategically optimized Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. This document offers a detailed, step-by-step experimental procedure, including the synthesis of the requisite precursors, 3-bromo-5-methoxypyridine and 3-(benzyloxy)phenylboronic acid. Furthermore, it delves into the rationale behind the selection of catalysts, reagents, and reaction conditions to ensure reproducibility and maximize yield. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and efficient route to this important molecular scaffold.

Introduction: The Significance of this compound

Substituted biaryl pyridines are privileged structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The unique electronic properties and conformational flexibility of these scaffolds allow for potent and selective interactions with various biological targets. Specifically, the this compound core is a valuable intermediate in the synthesis of compounds targeting a range of receptors and enzymes. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be readily deprotected in later synthetic steps to reveal a key pharmacophoric feature. The methoxy-substituted pyridine ring provides a handle for further functionalization and influences the overall physicochemical properties of the final molecule.

The development of a robust and high-yielding synthesis for this intermediate is therefore of paramount importance to streamline the drug discovery process, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for the construction of such biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, logically points to a disconnection at the C-C bond between the phenyl and pyridine rings. This disconnection identifies 3-bromo-5-methoxypyridine and a 3-(benzyloxy)phenyl organometallic species as the key synthetic precursors. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is the ideal forward synthetic strategy.[1] This approach necessitates the efficient synthesis of two key intermediates:

  • 3-Bromo-5-methoxypyridine: An organohalide coupling partner.

  • 3-(Benzyloxy)phenylboronic acid: An organoboron coupling partner.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of Precursors cluster_1 Suzuki-Miyaura Cross-Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Aromatic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->3-Bromo-5-methoxypyridine This compound This compound 3-Bromo-5-methoxypyridine->this compound 3-Bromophenol 3-Bromophenol 3-(Benzyloxy)bromobenzene 3-(Benzyloxy)bromobenzene 3-Bromophenol->3-(Benzyloxy)bromobenzene Williamson Ether Synthesis Benzyl Bromide Benzyl Bromide Benzyl Bromide->3-(Benzyloxy)bromobenzene 3-(Benzyloxy)phenylboronic acid 3-(Benzyloxy)phenylboronic acid 3-(Benzyloxy)bromobenzene->3-(Benzyloxy)phenylboronic acid Grignard Formation & Borylation Magnesium Magnesium Magnesium->3-(Benzyloxy)phenylboronic acid Trimethyl borate Trimethyl borate Trimethyl borate->3-(Benzyloxy)phenylboronic acid 3-(Benzyloxy)phenylboronic acid->this compound Pd Catalyst & Ligand Pd Catalyst & Ligand 3-[3-Benzyloxy)phenyl]-5-methoxypyridine 3-[3-Benzyloxy)phenyl]-5-methoxypyridine Pd Catalyst & Ligand->3-[3-Benzyloxy)phenyl]-5-methoxypyridine Base Base Base->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursors and the final target molecule.

Synthesis of 3-Bromo-5-methoxypyridine

The synthesis of 3-bromo-5-methoxypyridine is achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine using sodium methoxide.[3]

Materials:

  • 3,5-Dibromopyridine

  • Sodium metal

  • Anhydrous Methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ice

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium pellets (4.7 g, 0.20 mol) in portions to anhydrous methanol (180 mL) in a flame-dried round-bottom flask equipped with a reflux condenser.

  • After the sodium has completely reacted, remove the excess methanol under reduced pressure.

  • Azeotrope the resulting sodium methoxide with toluene (100 mL) and then concentrate under reduced pressure to ensure complete removal of water.

  • To the dry sodium methoxide, add anhydrous DMF (130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).[3]

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into an ice/water mixture (300 g).

  • Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water.

  • Dry the solid under reduced pressure to yield 3-bromo-5-methoxypyridine. A typical yield for this procedure is around 62%.[3]

Synthesis of 3-(Benzyloxy)phenylboronic acid

This precursor is synthesized via the formation of a Grignard reagent from 3-(benzyloxy)bromobenzene, followed by borylation with trimethyl borate and subsequent hydrolysis.[4][5]

Materials:

  • 3-Bromophenol

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 37% Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate

  • Hexane

Part A: Synthesis of 3-(Benzyloxy)bromobenzene

  • To a solution of 3-bromophenol (17.34 mmol) in acetone (100 mL), add benzyl bromide (19.07 mmol) and potassium carbonate (52.02 mmol).[6]

  • Reflux the mixture for 15 hours.

  • Cool the reaction to room temperature, filter off the solids, and wash with acetone.

  • Concentrate the filtrate and purify by silica gel chromatography to obtain 3-(benzyloxy)bromobenzene.

Part B: Synthesis of 3-(Benzyloxy)phenylboronic acid

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (0.277 mol) and a crystal of iodine.

  • Add a solution of 3-(benzyloxy)bromobenzene (0.236 mol) in anhydrous THF (800 mL) dropwise to initiate the Grignard reaction. The reaction mixture should be heated to 60 °C for 2 hours.[4]

  • In a separate flask, prepare a solution of trimethyl borate (0.277 mol) in anhydrous THF (300 mL) and cool it to 0 °C.[4]

  • Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution.

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by adding 37% hydrochloric acid (74 mL) in water (300 mL).

  • Partition the mixture between water and diethyl ether.

  • Separate the organic layer, wash it twice with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the crude product from hexane to afford 3-(benzyloxy)phenylboronic acid.[4]

High-Yield Suzuki-Miyaura Coupling: Synthesis of this compound

This optimized protocol utilizes a palladium catalyst and a suitable base to facilitate the cross-coupling of the synthesized precursors. The choice of catalyst, ligand, base, solvent, and temperature is critical for achieving high yields.[7][8][9]

Materials:

  • 3-Bromo-5-methoxypyridine

  • 3-(Benzyloxy)phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-bromo-5-methoxypyridine (1.0 mmol), 3-(benzyloxy)phenylboronic acid (1.5 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).[10]

  • Add a 1 M aqueous solution of sodium carbonate (2.0 mL, 2.0 mmol).[10]

  • Add 1,4-dioxane (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 8 hours under an inert atmosphere.[10]

  • Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature and extract it four times with diethyl ether (4 x 10 mL).[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography on a silica gel column to obtain this compound.[11]

Reaction Mechanism and Optimization

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ Base ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. While Pd(PPh₃)₄ is commonly used, Pd(PPh₃)₂Cl₂ is also highly effective.[10] For challenging couplings, more advanced ligands such as RuPhos can lead to nearly quantitative yields.[12]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Sodium carbonate is a common and effective choice.[10] Other bases like potassium carbonate or cesium carbonate can also be employed.

  • Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane, toluene, and DMF are common organic solvents. The aqueous phase is necessary to dissolve the inorganic base.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Refluxing in 1,4-dioxane (around 101 °C) is a standard condition.

Data Summary

Compound Starting Materials Key Reagents Typical Yield Purification Method
3-Bromo-5-methoxypyridine 3,5-DibromopyridineSodium methoxide, DMF~62%[3]Filtration and washing
3-(Benzyloxy)phenylboronic acid 3-(Benzyloxy)bromobenzeneMg, Trimethyl borate-Recrystallization
This compound 3-Bromo-5-methoxypyridine, 3-(Benzyloxy)phenylboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃High (can approach 90% with optimization)Column Chromatography

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, high yields of the desired product can be achieved. The detailed protocols provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug development, enabling the consistent production of this valuable synthetic intermediate. Further optimization using Design of Experiments (DoE) approaches could potentially lead to even higher yields and process efficiency.[13]

References

  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.
  • Synthesis of 3-benzyloxybenzeneboronic acid - PrepChem.com. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. Available at: [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing). Available at: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.
  • Formation of biaryl compounds in the suzuki cross coupling reaction - ResearchGate. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles - ACS Publications. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a key biaryl intermediate in pharmaceutical research and development. The synthesis of such scaffolds, commonly achieved through Suzuki-Miyaura cross-coupling, often yields a crude product containing unreacted starting materials, homocoupled byproducts, and residual catalyst.[1][2] Achieving high purity (>99%) is critical for subsequent synthetic steps and biological screening. This guide details a systematic approach using silica gel flash column chromatography, addressing the specific challenges posed by the basicity of the pyridine moiety, and offers expert insights into method development, optimization, and troubleshooting.

Introduction: The Purification Challenge

This compound is a versatile intermediate in the synthesis of complex molecules, particularly those targeting neurological pathways.[3][4] Its structural integrity and purity are paramount. The primary challenge in its purification lies in the chemical nature of the molecule itself. The pyridine nitrogen atom imparts basicity, which can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[5] This interaction is a primary cause of significant peak tailing, poor resolution, and, in some cases, irreversible adsorption or degradation of the target compound, resulting in low recovery.[5]

This protocol is designed to be a self-validating system, beginning with analytical thin-layer chromatography (TLC) for method development and culminating in an optimized flash chromatography procedure that ensures high purity and yield.

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to a column, a rapid and inexpensive analysis using Thin-Layer Chromatography (TLC) is essential. TLC serves as a small-scale model of the column, allowing for the determination of the optimal mobile phase (eluent) for separation.[6]

Objective: Selecting the Eluent System

The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. This Rf range typically translates well to preparative column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad bands and excessive solvent usage).

Protocol: Analytical TLC
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the TLC plate's baseline. It is highly recommended to use a co-spot , where one lane contains the crude mixture, one contains the starting materials, and a central lane contains a spot of both. This definitively identifies the product spot relative to the reactants.[6]

  • Elution: Develop the plate in a sealed chamber containing a pre-equilibrated atmosphere of the chosen eluent. Start with a non-polar/polar mixture, such as Hexanes:Ethyl Acetate (EtOAc) .

  • Visualization: Visualize the separated spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Optimization:

    • If the Rf is too high (>0.5), decrease the eluent polarity by increasing the proportion of hexanes.

    • If the Rf is too low (<0.2), increase the eluent polarity by increasing the proportion of EtOAc.

    • A common starting point for a molecule of this type is 4:1 Hexanes:EtOAc. Adjust the ratio as needed.

Assessing Compound Stability on Silica

Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.[5] A 2D TLC experiment can quickly diagnose potential degradation.[7]

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in the chosen eluent system.

  • Dry the plate thoroughly and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: If all spots appear on the diagonal, the compounds are stable on silica. The appearance of spots below the diagonal indicates degradation.[7] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or adding a basic modifier to the eluent.

Optimized Flash Column Chromatography Protocol

This protocol assumes a standard glass column and silica gel with a particle size of 230-400 mesh.

Materials & Equipment
  • Stationary Phase: Silica Gel (230-400 mesh)

  • Crude Product: this compound

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (TEA)

  • Apparatus: Glass chromatography column, collection tubes/flasks, rotary evaporator, TLC plates and chamber.

Step-by-Step Purification Workflow

The overall workflow is a systematic process from column preparation to final product isolation.

G Crude Crude Product TLC TLC Analysis (Hexanes:EtOAc + 0.5% TEA) Crude->TLC Method Development Packing Column Packing (Wet Slurry Method) TLC->Packing Optimal Eluent Determined Loading Dry Sample Loading Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Monitoring Fraction Monitoring (TLC) Elution->Monitoring Analyze Fractions Combine Combine Pure Fractions Monitoring->Combine Identify Pure Fractions Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Product (>99% Purity) Evap->Final

Caption: Workflow for the purification of this compound.

1. Column Preparation (Wet Packing):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the least polar eluent to be used (e.g., 9:1 Hexanes:EtOAc). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.

  • Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a thin protective layer of sand on top of the sample layer.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column. The recommended mobile phase is a gradient of Hexanes:Ethyl Acetate, supplemented with 0.5% (v/v) Triethylamine (TEA) . The TEA acts as a competing base, binding to the acidic silanol sites on the silica and dramatically improving the peak shape of the basic pyridine product.[5]

  • Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc + 0.5% TEA) as the column runs.

  • Collect fractions of a consistent volume in numbered test tubes or flasks.

4. Fraction Monitoring:

  • Using TLC, analyze the collected fractions to determine which contain the pure product. Spot several fractions per TLC plate for efficiency.

  • Fractions containing only the spot corresponding to the desired product Rf should be combined.

5. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents and TEA using a rotary evaporator. Note that co-evaporation with a solvent like methanol can help remove the last traces of TEA.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Data Summary & Troubleshooting

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective media for normal-phase chromatography.[8]
Mobile Phase Hexanes:Ethyl Acetate GradientProvides good resolving power for moderately polar compounds.
Mobile Phase Additive 0.1 - 1.0% Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing of the basic pyridine.[5]
Sample Loading Dry Loading on SilicaEnsures a narrow sample band, leading to better separation and resolution.[9]
Silica:Crude Ratio 50:1 to 100:1 (w/w)Sufficient stationary phase to achieve effective separation of impurities.
Purity Analysis TLC, 1H NMR, LC-MSConfirms identity and assesses the purity of the final product.

Troubleshooting Guide:

  • Problem: Product streaks or "tails" on TLC/Column.

    • Cause: Strong interaction between the basic pyridine and acidic silica.

    • Solution: Ensure the addition of 0.5-1.0% TEA to the eluent. This is the most common and effective solution.[5]

  • Problem: Poor separation between the product and a close-running impurity.

    • Cause: Eluent is too polar or not selective enough.

    • Solution: Use a shallower gradient or switch to an isocratic (single-solvent ratio) system with lower polarity. Consider replacing EtOAc with a different polar solvent like Dichloromethane (DCM) to alter selectivity.

  • Problem: Product will not elute from the column.

    • Cause: Eluent is not polar enough.

    • Solution: Gradually increase the percentage of Ethyl Acetate in the mobile phase. A small amount of methanol (1-2%) can be added to significantly increase polarity if necessary.

References

  • BenchChem. (2025).
  • Chromatography Forum. (2015).
  • Organic Syntheses. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • University of Rochester, Department of Chemistry. (n.d.).
  • MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[5][8][10]triazolo[4,3-a]pyridine.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. (2013). Contents.
  • BenchChem. (2025).
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chemistry Hall. (n.d.).
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)

Sources

Application Notes and Protocols for the Investigation of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel small molecule, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, in cancer cell line models. In the absence of prior biological data for this compound, we present a hypothesis-driven approach for its characterization as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide details a structured experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, including cell viability, apoptosis, and cell cycle analysis. Complete, field-proven protocols are provided for each experimental stage, alongside guidance for data interpretation and troubleshooting. The overarching goal is to equip researchers with a robust framework to systematically investigate the anti-cancer potential of this and other novel chemical entities.

Introduction: The Rationale for Investigating this compound

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[1] As a member of the receptor tyrosine kinase (RTK) family, its signaling cascade plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In a multitude of cancers, including those of the lung, colon, and breast, aberrant EGFR activation—driven by receptor overexpression, mutation, or ligand overproduction—leads to uncontrolled cell growth and resistance to apoptosis.[1][3] This makes the EGFR pathway a prime target for therapeutic intervention.[2]

Currently, two main classes of EGFR inhibitors are in clinical use: monoclonal antibodies that block ligand binding to the extracellular domain, and small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[4][5] The compound of interest, this compound, possesses structural motifs, such as a pyridine core and substituted phenyl rings, that are common features in known kinase inhibitors, including those targeting EGFR.[6][7] This structural analogy forms the basis of our hypothesis that this molecule may function as an EGFR TKI.

These application notes are designed to guide the initial in vitro characterization of this compound, providing a logical and efficient pathway to validate its potential as a novel anti-cancer agent.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Cascade

We hypothesize that this compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues, creating docking sites for adaptor proteins that activate downstream pro-survival pathways, principally the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[8] By binding to the ATP pocket of the EGFR kinase domain, the compound is predicted to block this initial autophosphoryration event, thereby abrogating all subsequent downstream signaling. This inhibition is expected to lead to a decrease in cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells dependent on EGFR signaling.[3][4]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding p-EGFR EGFR Autophosphorylation (p-EGFR) EGFR->p-EGFR Compound 3-[3-(Benzyloxy)phenyl] -5-methoxypyridine Compound->p-EGFR Inhibition PI3K PI3K p-EGFR->PI3K Activation Ras Ras p-EGFR->Ras Activation Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Survival Survival p-Akt->Survival Apoptosis Apoptosis p-Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p-ERK p-ERK1/2 ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Workflow: A Step-by-Step Investigative Plan

A tiered approach is recommended to efficiently evaluate the compound's anti-cancer properties. This workflow begins with broad screening for cytotoxic activity and progressively narrows the focus to specific mechanistic assays designed to test the central hypothesis.

Workflow A Step 1: Compound Preparation & Cell Line Selection B Step 2: Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 values across EGFR-high and EGFR-low cell lines B->C D Step 3: Apoptosis Induction Analysis (Annexin V / PI Staining) C->D If cytotoxic E Step 4: Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Step 5: Target Validation (Western Blotting) D->F E->F G Analyze p-EGFR, p-Akt, p-ERK levels F->G H Conclusion: Evaluate as EGFR Pathway Inhibitor G->H

Caption: Recommended experimental workflow for compound evaluation.

Detailed Experimental Protocols

Compound Preparation and Storage
  • Rationale: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible results.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

    • Gently warm and vortex until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

    • For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture
  • Rationale: The choice of cell lines is crucial for testing the EGFR inhibition hypothesis. A panel should include cells with high EGFR expression (expected to be sensitive) and low or no EGFR expression (expected to be resistant).

  • Recommended Cell Lines:

    • High EGFR Expression: A431 (epidermoid carcinoma), MDA-MB-231 (breast cancer), SK-BR-3 (breast cancer).[9]

    • Low/No EGFR Expression: MDA-MB-453 (breast cancer), NCI-H2170 (lung cancer).[9]

  • Protocol:

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 1: MTT Cell Viability Assay
  • Rationale: This colorimetric assay provides a quantitative measure of cell viability and proliferation by assessing the metabolic activity of mitochondria.[10] It is a robust method for initial cytotoxicity screening and determining the half-maximal inhibitory concentration (IC₅₀).

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate the cells for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis
  • Rationale: Cancer cells exhibit uncontrolled progression through the cell cycle. Many anti-cancer agents, including EGFR inhibitors, induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.[3] This assay uses propidium iodide to stain cellular DNA, and the fluorescence intensity, measured by flow cytometry, is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Fix for at least 1 hour at 4°C.[16]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Protocol 4: Western Blotting for EGFR Pathway Proteins
  • Rationale: Western blotting provides a direct assessment of the compound's effect on the target protein and its downstream effectors.[18] By measuring the phosphorylation status of EGFR, Akt, and ERK, this assay can confirm whether the compound inhibits the hypothesized signaling pathway.

  • Procedure:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with the compound at its IC₅₀ concentration for 2 hours.

    • Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway. Include an unstimulated control.

    • Immediately place the plates on ice and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values)

Cell Line EGFR Expression IC₅₀ (µM) of Compound IC₅₀ (µM) of Gefitinib (Control)
A431 High 1.5 0.5
MDA-MB-231 High 5.2 2.1

| MDA-MB-453 | Low | > 50 | > 50 |

  • Interpretation: Lower IC₅₀ values in high-EGFR expressing cells compared to low-EGFR cells would support the hypothesis that the compound's cytotoxic effect is mediated through EGFR inhibition.

Table 2: Hypothetical Apoptosis Analysis (24-hour treatment)

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 95.1 2.5 2.4
Compound (IC₅₀) 60.3 25.8 13.9

| Compound (2x IC₅₀) | 42.7 | 40.1 | 17.2 |

  • Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells indicates that the compound induces programmed cell death.

Table 3: Hypothetical Cell Cycle Analysis (24-hour treatment)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 55.2 30.5 14.3

| Compound (IC₅₀) | 75.8 | 15.1 | 9.1 |

  • Interpretation: An accumulation of cells in the G0/G1 phase with a corresponding decrease in the S phase is a hallmark of EGFR inhibition and suggests that the compound blocks cell cycle progression.[3]

Western Blot Interpretation: Successful inhibition would be demonstrated by a marked decrease in the levels of p-EGFR, p-Akt, and p-ERK in compound-treated, EGF-stimulated cells compared to the EGF-stimulated control. Total protein levels should remain relatively unchanged.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
MTT Assay: High variability between replicate wells.Uneven cell seeding; cell edge effects; contamination.Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate; maintain sterile technique.
Flow Cytometry: High percentage of dead cells in control sample.Harsh cell handling during harvesting (e.g., over-trypsinization).Use a cell scraper for adherent cells or a gentle dissociation reagent; minimize centrifugation speed and time.
Western Blot: No signal or weak signal.Ineffective antibody; insufficient protein load; poor transfer.Validate antibody with a positive control lysate (e.g., A431); increase protein load; optimize transfer time and voltage.
Western Blot: High background.Insufficient blocking; antibody concentration too high; inadequate washing.Increase blocking time or change blocking agent (e.g., BSA); titrate primary antibody; increase the number and duration of TBST washes.

References

  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • Chong, C. R., & Jänne, P. A. (2013). The quest to overcome resistance to EGFR-targeted therapies in cancer. Nature Medicine, 19(11), 1389–1400. [Link]

  • Expression of EGFR in different human cancer cell lines. (2018). ResearchGate. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127–137. [Link]

  • Arch Pharm (Weinheim). (2020). 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. PubMed. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • RSC Publishing. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • (Reference for a general statement, if needed, but specific cit
  • CancerNetwork. (2010). Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(7), 569-585. [Link]

  • (Reference for a general statement, if needed, but specific cit
  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3–20. [Link]

Sources

Protocol for Evaluating 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their constant state of flux, known as dynamic instability, is critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[2][4] Consequently, agents that interfere with tubulin dynamics can halt cell division, making tubulin an attractive and validated target for cancer chemotherapy.[2][5]

Tubulin inhibitors are broadly classified into two main categories: microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine) that inhibit polymerization and microtubule-stabilizing agents (e.g., Taxanes) that prevent depolymerization.[2][4] Both classes of drugs ultimately disrupt the delicate balance of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]

This application note provides a comprehensive, multi-faceted protocol for the characterization of a novel compound, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine , as a potential tubulin polymerization inhibitor. The described methodologies will enable researchers to:

  • Directly assess the compound's effect on tubulin polymerization in vitro.

  • Visualize the compound's impact on the microtubule network within cultured cells.

  • Determine the compound's cytotoxic effects on cancer cells.

By integrating biochemical and cell-based assays, this protocol establishes a robust framework for validating and characterizing new chemical entities targeting the tubulin cytoskeleton.

Part 1: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin. The assay can be performed in a turbidity-based or fluorescence-based format. Here, we describe a fluorescence-based assay, which offers high sensitivity and is well-suited for a 96-well plate format.[6]

Principle

This assay monitors the incorporation of a fluorescent reporter into microtubules as they polymerize. An increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization. Inhibitors will reduce the rate and/or extent of this fluorescence increase, while stabilizers may enhance it.

Materials and Reagents
  • Tubulin: >99% pure porcine or bovine brain tubulin (e.g., from Cytoskeleton, Inc. or MilliporeSigma)[7]

  • GTP (Guanosine-5'-triphosphate): 100 mM solution

  • Tubulin Polymerization Assay Kit: (e.g., from Cytoskeleton, Inc., Cat# BK011P or MilliporeSigma, Cat# 17-10194) containing:

    • General Tubulin Buffer (G-PEM, typically 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[6]

    • Glycerol (as a polymerization enhancer)

    • Fluorescent Reporter (e.g., DAPI)[6]

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Control Compounds:

    • Positive Control (Inhibitor): Nocodazole or Colchicine (10 mM stock in DMSO)[7]

    • Positive Control (Stabilizer): Paclitaxel (10 mM stock in DMSO)[7]

    • Negative Control: DMSO

  • Equipment:

    • Fluorescence plate reader capable of bottom-read measurements with excitation at ~360 nm and emission at ~450 nm.

    • Temperature-controlled incubator or plate reader capable of maintaining 37°C.

    • 96-well, black, non-binding surface microplates.[6]

    • Multichannel pipette.

Experimental Workflow

G cluster_prep Preparation (On Ice) cluster_reaction Reaction Setup (On Ice) cluster_measurement Measurement cluster_analysis Data Analysis A Thaw tubulin and reagents on ice B Prepare serial dilutions of Test Compound, Paclitaxel, and Nocodazole in G-PEM buffer A->B C Prepare Master Mix: G-PEM Buffer, Glycerol, Fluorescent Reporter A->C E Add diluted compounds and controls to respective wells B->E D Aliquot Master Mix to 96-well plate C->D F Add GTP to Master Mix to create Tubulin Master Mix G Add Tubulin to Master Mix F->G H Initiate reaction by adding Tubulin Master Mix to all wells G->H I Immediately place plate in reader pre-warmed to 37°C H->I J Measure fluorescence every 60 seconds for 60 minutes I->J K Plot Fluorescence Intensity vs. Time J->K L Calculate Vmax (initial rate of polymerization) K->L M Determine IC50/EC50 from dose-response curves L->M G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis A Seed cells on coverslips B Incubate for 24h to allow attachment A->B C Treat cells with Test Compound and controls for a defined period (e.g., 18h) B->C D Fix cells (e.g., ice-cold Methanol) C->D E Block with 3% BSA/PBS D->E F Incubate with primary antibody (anti-α-tubulin) E->F G Incubate with fluorescent secondary antibody F->G H Counterstain nuclei with DAPI/Hoechst G->H I Mount coverslips on slides H->I J Acquire images using fluorescence microscope I->J K Analyze microtubule morphology and integrity J->K

Caption: Workflow for immunofluorescence analysis of microtubules.

Step-by-Step Protocol
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into an imaging plate at a density that will result in 50-70% confluency after 24 hours.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the in vitro IC50).

    • Include DMSO as a negative control and Nocodazole (e.g., 10 µM) and Paclitaxel (e.g., 10 µM) as positive controls.

    • Incubate for a suitable duration, typically 6-18 hours. [6]3. Fixation and Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with ice-cold methanol for 5 minutes at -20°C. [8] * Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 3% BSA in PBS for 45-60 minutes. [8] * Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light. [9] * Wash three times with PBS.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

Expected Results
  • DMSO Control: Cells should display a well-defined, intricate network of fine microtubule filaments extending throughout the cytoplasm.

  • Nocodazole (Inhibitor): The microtubule network should appear diffuse and largely depolymerized, with a significant increase in soluble tubulin background fluorescence.

  • Paclitaxel (Stabilizer): Cells should exhibit dense bundles or asters of microtubules, particularly around the nucleus.

  • Test Compound: If it acts as a tubulin polymerization inhibitor, a dose-dependent disruption and depolymerization of the microtubule network, similar to nocodazole, is expected.

Part 3: In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to reduce the viability of a cancer cell population by 50% (GI50/IC50). The MTT assay is a common, reliable colorimetric method for this purpose. [10]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. [10]Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. [10]The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents
  • Cell Line: The same cancer cell line used in the imaging assay.

  • Cell Culture Medium.

  • Test Compound and Controls.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well, clear, flat-bottom plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (DMSO, Doxorubicin as a positive control).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance (from wells with no cells).

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This comprehensive protocol provides a robust framework for the initial characterization of this compound as a potential tubulin-targeting agent. Positive results from the in vitro polymerization assay, corroborated by morphological changes in the cellular microtubule network and significant cytotoxicity, would provide strong evidence for its mechanism of action and warrant further investigation in preclinical drug development.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. [Link]

  • A tubulin polymerization microassay used to compare ligand efficacy. PubMed. [Link]

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PubMed Central. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Institutes of Health. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. [Link]

  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. ResearchGate. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. [Link]

  • 3-Benzyloxypyridine. PubChem. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-t[6][7][11]riazolo[4,3-a]pyridine. MDPI. [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Mitotic inhibitor. Wikipedia. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PubMed Central. [Link]

  • Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances. [Link]

  • Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Hölzel Diagnostika. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. JoVE. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. PubMed Central. [Link]

  • A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. eLife. [Link]

  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. PubMed. [Link]

  • In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. PubMed Central. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

Sources

Application Note: A Validated Protocol for Assessing the In Vitro Antiproliferative Activity of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for determining the in vitro antiproliferative activity of the novel synthetic compound, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. Recognizing the therapeutic potential of pyridine derivatives in oncology, this guide offers a comprehensive workflow from fundamental physicochemical considerations to robust data analysis.[1][2] We present two gold-standard cell viability assays, the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, explaining the rationale behind their selection and implementation. Emphasis is placed on addressing the challenges associated with compounds of low aqueous solubility, ensuring reproducible and reliable generation of dose-response curves and IC50 values.

Introduction: The Rationale for Evaluating Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative effects against various cancer cell lines.[1][2][3][4][5] The compound this compound, with its unique substitution pattern, represents a promising candidate for investigation as a potential anticancer agent. The presence of methoxy and benzyloxy groups may influence its biological activity, a hypothesis that necessitates rigorous in vitro evaluation.[1][2]

Antiproliferative assays are fundamental in the early stages of drug discovery to quantify the dose-dependent effect of a compound on cell growth and viability. This protocol is designed to be a self-validating system, incorporating critical controls and orthogonal assay methods to ensure the trustworthiness of the generated data.

Physicochemical Properties and Compound Handling

A critical, and often overlooked, aspect of in vitro screening is the physicochemical behavior of the test compound. Pyridine derivatives, particularly those with bulky hydrophobic moieties like a benzyl group, often exhibit poor aqueous solubility.[6][7] This can lead to compound precipitation in cell culture media, resulting in inaccurate and misleading data.

2.1. Solubility Considerations and Stock Solution Preparation

Given the predicted low aqueous solubility of this compound, a high-concentration stock solution should be prepared in a non-polar organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and compatibility with most cell lines at low concentrations.[8]

Protocol for Stock Solution Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in sterile, anhydrous DMSO to a final concentration of 10 mM. This concentration may need to be adjusted based on the observed solubility.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Vehicle Control and Final Assay Concentration

To mitigate the cytotoxic effects of the solvent, the final concentration of DMSO in the cell culture wells should not exceed 0.5%.[8][9] It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells. This allows for the differentiation of the compound's effect from any solvent-induced effects.

Experimental Workflow

The overall experimental workflow is designed to be systematic and reproducible. It begins with cell culture, followed by treatment with the test compound, and concludes with the measurement of cell viability using two distinct methods.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, HCT116) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. Prepare Compound Dilutions (from 10 mM DMSO stock) treatment 4. Treat Cells with Compound (72-hour incubation) compound_prep->treatment cell_seeding->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay ctg_assay 5b. CellTiter-Glo® Assay treatment->ctg_assay read_plate 6. Measure Absorbance/Luminescence mtt_assay->read_plate ctg_assay->read_plate data_analysis 7. Data Analysis (IC50 Calculation) read_plate->data_analysis

Sources

Application Note: Determining the Equilibrium Solubility of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine in Various Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] This application note provides a comprehensive guide and a detailed protocol for determining the thermodynamic equilibrium solubility of the novel compound 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. We present the scientific rationale for solvent selection based on molecular structure and outline a robust, self-validating protocol using the industry-standard shake-flask method.[4][5] Quantification is achieved via High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique.[6][7] This guide is intended for researchers, chemists, and formulation scientists in the field of drug discovery and development.

Introduction and Scientific Principles

In early-stage drug discovery, a thorough understanding of a compound's solubility profile is paramount. Poor aqueous solubility is a primary contributor to inadequate oral bioavailability and formulation challenges, leading to a significant number of promising candidates failing in later development stages.[1][8] Therefore, characterizing the solubility of a new chemical entity (NCE) across a range of solvents with varying polarities and pH values is a foundational step.[9][10]

1.1. Molecular Structure Analysis of this compound

To predict and interpret the solubility of this compound, we must first analyze its structural features:

  • Pyridine Ring: The core pyridine structure is a weakly basic heterocycle.[11][12] The lone pair of electrons on the nitrogen atom can accept a proton, meaning its aqueous solubility is expected to be highly pH-dependent. In acidic conditions (low pH), the pyridine will become protonated to form a pyridinium cation, which is significantly more polar and thus more soluble in aqueous media.

  • Methoxy and Benzyloxy Groups: The ether oxygen atoms in the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are hydrogen bond acceptors. This contributes a degree of polarity to the molecule.

  • Phenyl and Benzyl Moieties: These aromatic hydrocarbon portions of the molecule are large, nonpolar, and hydrophobic. They will favor interactions with nonpolar solvents.

The overall solubility of this molecule is a balance between its polar, hydrophilic components (pyridine nitrogen, ether oxygens) and its nonpolar, hydrophobic components (aromatic rings). This balance dictates which solvents will be most effective, a principle often summarized as "like dissolves like."

Materials and Analytical Methods

2.1. Reagents and Materials

  • This compound (purity >98%)

  • Solvents:

    • Deionized Water (Type 1)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.01 M HCl, pH 2.0

    • Ethanol (ACS Grade)

    • Acetonitrile (HPLC Grade)

    • Dimethyl Sulfoxide (DMSO, ACS Grade)

    • Toluene (ACS Grade)

    • n-Hexane (ACS Grade)

  • 2 mL glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • HPLC system with UV-Vis detector

  • Volumetric flasks and pipettes

2.2. Quantification Method: HPLC-UV

A validated reverse-phase HPLC method is required for accurate quantification.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan (e.g., λ-max ≈ 254 nm)

  • Injection Volume: 10 µL

  • Run Time: 5 minutes

Causality Behind Method Choice: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target molecule. An isocratic mobile phase is sufficient for this single-analyte quantification, offering simplicity and robustness. The detection wavelength should be set at the absorbance maximum to ensure the highest sensitivity.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5][13] It ensures that the solution is fully saturated and that the measured concentration represents the true solubility limit under the specified conditions.

3.1. Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile or DMSO). This creates a ~1 mg/mL stock.

  • Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to create a series of at least five standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each standard in triplicate onto the HPLC system. Plot the average peak area against the known concentration. The resulting calibration curve must have a correlation coefficient (R²) of ≥ 0.995 for the assay to be considered valid.

3.2. Sample Preparation and Equilibration

  • Add an excess of solid this compound (~2-5 mg) to a 2 mL glass vial. Expert Insight: Using a visible excess of solid is crucial to ensure that equilibrium with the solid phase is maintained throughout the experiment.[14][15]

  • Add 1.0 mL of the desired test solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker.

  • Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (25 °C or 37 °C for biorelevant studies) for 24-48 hours. Rationale: An extended equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. For many compounds, 24 hours is sufficient, but poorly soluble or slow-dissolving compounds may require longer.[4][15]

3.3. Sample Processing and Analysis

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Allow the vials to stand for ~30 minutes for solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Self-Validation Step: This filtration step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[16]

  • Perform necessary dilutions on the filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Inject the final diluted samples onto the HPLC system. Each sample should be run in triplicate.

3.4. Calculation of Solubility

  • Determine the average peak area for each sample.

  • Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Average Peak Area - y-intercept) / slope

  • Account for the dilution factor to determine the final solubility in the original solvent: Solubility (mg/mL) = Concentration (µg/mL) × Dilution Factor / 1000

Workflow Visualization

The following diagram illustrates the complete experimental workflow for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Data A Weigh Compound (Excess Solid) B Add 1.0 mL Test Solvent A->B D Agitate on Shaker (24-48h, 25°C) B->D C Prepare Calibration Standards I Generate Calibration Curve C->I E Centrifuge or Settle Suspension D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Filtrate to Working Conc. F->G H Inject Samples (HPLC-UV) G->H J Calculate Final Solubility (mg/mL) H->J I->J

Caption: Experimental workflow for the shake-flask solubility assay.

Expected Results and Discussion

The solubility data should be compiled into a clear, concise table for easy comparison.

Solvent / MediumTypePolarity IndexExpected Solubility
n-HexaneNonpolar0.1Very Low
TolueneNonpolar2.4Low to Moderate
EthanolPolar Protic4.3Moderate to High
AcetonitrilePolar Aprotic5.8High
DMSOPolar Aprotic7.2Very High
Water, DeionizedPolar Protic10.2Low
0.01 M HCl (pH 2.0)Aqueous BufferN/AHigh
PBS (pH 7.4)Aqueous BufferN/ALow

Discussion of Hypothetical Results: The compound is expected to show very high solubility in polar aprotic solvents like DMSO and Acetonitrile, which can effectively solvate the molecule without competing for hydrogen bond donation. Solubility in ethanol should be moderate, as the alcohol can interact with the polar groups but the alkyl chain is less effective at solvating the large nonpolar regions. In contrast, solubility in nonpolar hexane is predicted to be very low. The most significant finding will likely be the dramatic increase in solubility in the acidic buffer (pH 2.0) compared to neutral water or PBS. This confirms the basic nature of the pyridine moiety and its critical role in the aqueous solubility profile of the molecule.

Conclusion

This application note details a robust and reliable protocol for determining the equilibrium solubility of this compound. The shake-flask method, coupled with HPLC-UV quantification, provides accurate and reproducible data essential for guiding further drug development efforts, from formulation design to predicting in vivo performance. The pH-dependent solubility highlighted by this protocol is a critical parameter that must be considered for any potential oral dosage form.

References

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Gülcemal, D., et al. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Marmara Pharmaceutical Journal. [Link]

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Cristofoletti, R., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Mogoșan, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

  • Singh, R. P., & Singh, S. G. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics. [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

  • Verle, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews. [Link]

  • Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International journal of pharmaceutics. [Link]

  • Ghoumari, H. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Mogoșan, C., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Klingsberg, E. (Ed.). (1974). PY RIDINE AND ITS DERIVATIVES. [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. [Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate specific biological targets.[1][2] This application note provides a comprehensive guide to the use of a novel pyridine derivative, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, in HTS campaigns aimed at discovering new kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[3]

While the specific biological activity of this compound is still under investigation, its structural motifs, including the pyridine core and substituted phenyl rings, are features present in numerous known kinase inhibitors. This document outlines a framework for its evaluation, from initial biochemical screening to cell-based secondary assays, providing researchers with the necessary protocols and theoretical background to effectively utilize this compound in their drug discovery efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is crucial for designing robust and reliable assays. Below is a profile of this compound.

PropertyValueSource/Method
Molecular Formula C19H17NO2Calculated
Molecular Weight 291.34 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in DMSOAssumed for HTS
XLogP3-AA ~3.5Estimated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated

Note: Some properties are estimated based on the chemical structure and data from similar compounds found in databases like PubChem.[4][5]

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinases

Based on its structural similarity to known ATP-competitive inhibitors, we hypothesize that this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[3] The proposed mechanism involves the compound binding to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cell growth and division.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Compound 3-[3-(Benzyloxy)phenyl] -5-methoxypyridine Compound->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

High-Throughput Screening Protocols

A successful HTS campaign involves a multi-step process, starting with a primary screen to identify initial "hits," followed by secondary assays to confirm activity and rule out false positives.[1][6]

Primary HTS: Biochemical Kinase Activity Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of the target kinase. A common format utilizes a peptide substrate that becomes fluorescent upon phosphorylation.

Materials:

  • Recombinant human EGFR kinase domain

  • Fluorescence-based kinase assay kit (containing a suitable peptide substrate and ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well, low-volume, black assay plates

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Gefitinib)

  • Negative control (DMSO)

  • Automated liquid handling systems and a fluorescence plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a dilution series into the wells of a 384-well plate to achieve final concentrations ranging from 1 nM to 100 µM. Also, plate positive and negative controls.

  • Enzyme Addition: Add 5 µL of the EGFR kinase solution in assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will be specific to the assay kit).

Secondary HTS: Cell-Based Viability Assay

This assay assesses the effect of the compound on the viability of cancer cells that are known to be dependent on the target kinase's activity (e.g., A549 lung cancer cells, which overexpress EGFR).

Materials:

  • A549 human lung carcinoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., Staurosporine or Gefitinib)

  • Negative control (DMSO)

  • Automated cell dispenser and a luminescence plate reader

Protocol:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of the compound dilutions to the wells.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add 20 µL of the cell viability reagent to each well.

  • Signal Development: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate reader.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Hit Validation Primary_Assay Biochemical Kinase Assay (Fluorescence) Primary_Data Data Analysis (Identify Initial Hits) Primary_Assay->Primary_Data Secondary_Assay Cell-Based Viability Assay (Luminescence) Primary_Data->Secondary_Assay Confirmed Hits Dose_Response Dose-Response Curves (Determine IC50) Secondary_Assay->Dose_Response Counter_Screen Counter-Screen (Rule out off-target effects) Dose_Response->Counter_Screen Lead_Compound Lead Compound Counter_Screen->Lead_Compound

Caption: A typical workflow for HTS from primary screen to lead identification.

Data Analysis and Interpretation

Rigorous data analysis is essential to ensure the quality of HTS results and to confidently identify true hits.[7]

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8] It is calculated using the signals from the positive and negative controls:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

An assay is generally considered robust and suitable for HTS if the Z'-factor is consistently above 0.5.[6]

Hit Identification

A common method for identifying hits is to calculate the percent inhibition for each compound relative to the controls:

% Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Sample Data Table

The following table illustrates hypothetical data from a primary screen:

Compound IDConcentration (µM)Raw Fluorescence% InhibitionHit? ( >50%)
Cmpd-0011015,23485.1Yes
Cmpd-0021045,87622.3No
Cmpd-0031020,11276.5Yes
Positive Control1012,345100.0-
Negative Control-60,9870.0-

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - Reagent instability- Inconsistent liquid handling- Suboptimal assay conditions (e.g., incubation time, temperature)- Prepare fresh reagents daily- Calibrate and maintain liquid handlers- Optimize assay parameters
High False-Positive Rate - Compound autofluorescence- Compound aggregation- Non-specific inhibition- Perform counter-screens without the enzyme to identify fluorescent compounds- Include detergents (e.g., Triton X-100) in the assay buffer- Test hits in orthogonal assays[9]
Edge Effects in Plates - Uneven temperature or evaporation during incubation- Use plates with lids- Ensure proper sealing- Do not use the outer wells for samples

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for its evaluation in high-throughput screening campaigns. By employing rigorous assay validation, careful data analysis, and systematic hit confirmation, researchers can effectively utilize this compound to identify and advance new lead candidates for targeted therapies.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Zhang, X., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Scientific Reports. Retrieved from [Link]

  • Muthu, P., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR/HER2 for gastric cancers. Scientific Reports. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxypyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 29). High-throughput screening. Retrieved from [Link]

  • Iyer, D. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)-5-bromopyridine. PubChem. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Platypus Technologies. (2024, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay interference and off-target liability in high-throughput screening. Current Opinion in Chemical Biology.
  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Retrieved from [Link]

  • Chapman University Digital Commons. (n.d.). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Retrieved from [Link]

  • PubMed Central. (2019, July 10). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

Sources

Designing and synthesizing a library of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Designing and Synthesizing a Library of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Derivatives for Drug Discovery

Abstract: This document provides a comprehensive guide for the design, synthesis, and characterization of a focused library of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to known bioactive molecules. The protocols detailed herein are grounded in established synthetic methodologies, emphasizing strategic choices for precursor synthesis and diversification through robust cross-coupling reactions. This guide is intended for researchers and scientists in drug development, offering both theoretical insights and practical, step-by-step instructions to facilitate the generation of a novel chemical library for screening and lead optimization.

Introduction: Rationale and Design Strategy

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions. The 3,5-disubstituted pyridine motif, in particular, offers a versatile platform for creating diverse chemical entities with precise three-dimensional arrangements. The combination of a methoxy group at the 5-position and a substituted phenyl ring at the 3-position can modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.

The benzyloxy group on the phenyl ring serves a dual purpose: it acts as a key structural element that can be involved in target binding and can also serve as a handle for further chemical modification. The methoxy group on the pyridine ring can influence the molecule's polarity and metabolic stability. The design of a library around this core structure allows for systematic exploration of the chemical space to identify compounds with desired biological activities.

The synthetic strategy for this library is centered around a Suzuki-Miyaura cross-coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds. This approach involves the coupling of a suitable boronic acid derivative with a halogenated pyridine precursor. The choice of this reaction is based on its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, which is ideal for library synthesis.

The overall workflow for the library synthesis is depicted in the following diagram:

G cluster_0 Part A: Pyridine Precursor Synthesis cluster_1 Part B: Phenyl Precursor Synthesis cluster_2 Part C: Library Synthesis & Diversification A1 Starting Material: 2,6-dihydroxypyridine A2 Bromination A1->A2 A3 O-Methylation A2->A3 A4 3-Bromo-5-methoxypyridine A3->A4 C1 Suzuki-Miyaura Cross-Coupling A4->C1 B1 Starting Material: 3-Hydroxyphenylboronic acid B2 Protection with Benzyl Bromide B1->B2 B3 3-(Benzyloxy)phenylboronic acid B2->B3 B3->C1 C2 Purification C1->C2 C3 Characterization C2->C3 C4 Library of Derivatives C3->C4

Figure 1: Overall workflow for the synthesis of the this compound library.

Experimental Protocols

Synthesis of 3-Bromo-5-methoxypyridine (Pyridine Precursor)

The synthesis of the key pyridine precursor, 3-bromo-5-methoxypyridine, is a multi-step process starting from commercially available materials. The choice of this precursor is strategic as the bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions.

Protocol 2.1.1: Bromination of 2,6-dihydroxypyridine

  • To a solution of 2,6-dihydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-bromo-2,6-dihydroxypyridine.

Protocol 2.1.2: O-Methylation of 3-bromo-2,6-dihydroxypyridine

  • Suspend 3-bromo-2,6-dihydroxypyridine (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (2.5 eq).

  • Add a methylating agent, for example, dimethyl sulfate or methyl iodide (2.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 3-bromo-5-methoxypyridine.

Synthesis of 3-(Benzyloxy)phenylboronic acid (Phenyl Precursor)

The synthesis of the boronic acid precursor involves the protection of the hydroxyl group of 3-hydroxyphenylboronic acid as a benzyl ether. This protecting group is stable under the conditions of the Suzuki coupling and can be removed later if desired.

Protocol 2.2.1: Benzylation of 3-Hydroxyphenylboronic acid

  • Dissolve 3-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as acetone or THF.

  • Add a base, for instance, potassium carbonate or cesium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(benzyloxy)phenylboronic acid.

Library Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the library synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following is a general protocol that can be adapted for the synthesis of various analogs by using different boronic acids.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A1 Combine: 3-Bromo-5-methoxypyridine 3-(Benzyloxy)phenylboronic acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A2 Add Solvent: (e.g., Dioxane/Water) A1->A2 B1 Degas with N2 or Ar A2->B1 B2 Heat to 80-100 °C B1->B2 B3 Monitor by TLC/LC-MS B2->B3 C1 Cool to RT B3->C1 C2 Aqueous Work-up C1->C2 C3 Extract with Organic Solvent C2->C3 C4 Dry and Concentrate C3->C4 C5 Purify by Column Chromatography C4->C5

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.3.1: Synthesis of this compound

  • In a reaction vessel, combine 3-bromo-5-methoxypyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

  • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Library Diversification

To generate a library of derivatives, the 3-(benzyloxy)phenylboronic acid can be replaced with a variety of commercially available or synthetically accessible boronic acids. The following table provides examples of building blocks for diversification.

Pyridine Precursor Boronic Acid Precursor Resulting Derivative
3-Bromo-5-methoxypyridine4-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-methoxypyridine
3-Bromo-5-methoxypyridine3-Chlorophenylboronic acid3-(3-Chlorophenyl)-5-methoxypyridine
3-Bromo-5-methoxypyridine4-Methylphenylboronic acid3-(4-Methylphenyl)-5-methoxypyridine
3-Bromo-5-methoxypyridine3,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)-5-methoxypyridine

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to assess the purity of the final compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Safe handling and storage procedures for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An imperative for modern chemical research is the assurance of safety and procedural consistency, particularly when handling novel or specialized compounds. This document provides detailed application notes and protocols for the safe handling and storage of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidelines are synthesized from data on structurally analogous compounds, including pyridine derivatives, benzyloxy- and methoxy-phenyl compounds, and established best practices for handling research chemicals.

Compound Profile and Inferred Hazard Analysis

This compound is a substituted pyridine derivative. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its chemical and physical properties is the foundation for safe handling.

Table 1: Physicochemical Properties (Inferred and from Analogues)

Property Value/Information Source/Analogue
Molecular Formula C19H17NO2 N/A
Molecular Weight 291.34 g/mol N/A
Appearance Likely a solid or liquid General observation for similar compounds
Boiling Point High, likely >200 °C Based on 3-Methoxypyridine (179 °C) and the addition of larger substituents
Solubility Likely soluble in organic solvents (e.g., ethanol, DMSO, DMF) Common for pyridine derivatives

| Thermal Stability | Expected to be stable at room temperature, but thermal decomposition may generate toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. | Inferred from general chemical stability principles and data on related heterocyclic compounds[1] |

Hazard Identification and GHS Classification (Inferred)

Based on the GHS classification of the structurally similar compound 3-(Benzyloxy)-5-bromopyridine, the following hazards are anticipated[2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

It is also prudent to consider the hazards associated with pyridine, which is flammable and carries multiple health warnings[3].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Chemical splash goggles Protects against splashes and vapors that can cause serious eye irritation[4][5].
Hand Protection Nitrile or neoprene gloves Provides resistance to a broad range of chemicals. Latex gloves are not recommended[4].
Body Protection Fully-buttoned laboratory coat Protects skin from accidental spills[5].

| Respiratory Protection | Use in a certified chemical fume hood | Essential for preventing inhalation of potentially harmful vapors[4][5][6]. For procedures with a higher risk of aerosol generation, a respirator may be necessary. |

Workflow for Donning and Doffing PPE

Correct sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling Procedures

Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

General Handling
  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure[4][6].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as ingestion and inhalation[7][8].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources[3][5][9].

  • Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking[6].

Dispensing and Weighing

For solid forms, weighing should be conducted in a fume hood or a ventilated balance enclosure. If the compound is a liquid, it should be dispensed using appropriate chemical-resistant syringes or pipettes. For air-sensitive compounds, specialized handling techniques may be required[10][11].

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and preventing degradation.

  • Container: Store in a tightly sealed, properly labeled container. For light-sensitive materials, use an amber vial or an opaque container[12].

  • Atmosphere: For compounds that are potentially air or moisture sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[13]. The use of desiccants can also protect against moisture[12].

  • Temperature: Store in a cool, dry, and well-ventilated area[4][5]. Refrigeration may be necessary for long-term storage, but always check the manufacturer's recommendations.

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids[3][5][9].

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[9].

Spill Response

Spill_Response A 1. Evacuate and Alert B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb with Inert Material C->D E 5. Collect and Containerize D->E F 6. Decontaminate Area E->F G 7. Dispose as Hazardous Waste F->G

Caption: Step-by-step spill response workflow.

In the event of a spill, evacuate the immediate area and alert others. Wear appropriate PPE before attempting to clean up. Contain the spill and then absorb it with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed container for disposal as hazardous waste[6].

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be collected in a designated, labeled, and sealed container[5].

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10012635, 3-Benzyloxypyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine. [Link]

  • AFG Bioscience LLC. (2016, April 1). 3-Bromo-5-(4-methoxybenzyloxy)pyridine - SAFETY DATA SHEET. [Link]

  • Doherty, K. E., et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][6][14]triazolo[4,3-a]pyridine. ResearchGate. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Laboratory Safety Manual.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. [Link]

  • Doherty, K. E., et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][6][14]triazolo[4,3-a]pyridine. MDPI. [Link]

  • Hangzhou Jessica Chemicals Co., Ltd.
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Fisher Scientific.
  • MDPI. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012, June 18). PMC - PubMed Central. [Link]

Sources

Analytical methods for quality control of synthesized 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Analytical Strategy for Quality Control of Synthesized 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Establishing Analytical Control for a Key Synthetic Intermediate

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a key intermediate or a potential active pharmaceutical ingredient (API), ensuring its identity, purity, and quality is paramount for the validity of research findings and the safety and efficacy of downstream products. A robust quality control (QC) strategy is not merely a procedural checkpoint but a foundational element of Good Manufacturing Practice (GMP) that guarantees batch-to-batch consistency and regulatory compliance.[1][2]

This document provides a comprehensive framework of analytical methods designed to establish the quality profile of synthesized this compound. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a scientific, risk-based approach to analytical procedure development and validation.[3][4][5] We will move beyond simple procedural lists to explain the causality behind methodological choices, thereby creating a self-validating system of analysis that is both scientifically sound and practically implementable.

An Integrated Quality Control Workflow

A multi-faceted analytical approach is required to build a complete quality profile. No single technique can provide all the necessary information. The overall strategy begins with unequivocal identification of the compound, followed by quantification (assay) and a thorough assessment of all potential impurities—organic, inorganic, and residual solvents.

QC_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Disposition start Sample Receipt identity Structural Confirmation (NMR, MS, IR) start->identity physchem Physicochemical Tests (Appearance, Melting Point) identity->physchem hplc Assay & Organic Impurities (RP-HPLC) physchem->hplc gc Residual Solvents (Headspace GC-MS) hplc->gc icp Elemental Impurities (ICP-MS) gc->icp review Data Review & Conformance to Specification icp->review release Batch Release review->release

Caption: Integrated workflow for the quality control of this compound.

Structural Identification and Confirmation

The first step in any QC process is to confirm unequivocally that the synthesized molecule is, in fact, this compound. A combination of spectroscopic techniques provides orthogonal data to build a high-confidence structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • Expertise & Rationale: ¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons. The expected spectrum for this molecule would show distinct signals for the aromatic protons on the pyridine and phenyl rings, the benzylic methylene protons, and the methoxy protons. Their chemical shifts, integration values, and coupling patterns provide a unique fingerprint.[6][7] ¹³C NMR confirms the carbon skeleton of the molecule.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

  • Data Interpretation: Compare the obtained spectra with the theoretical structure. The chemical shifts and coupling constants should be consistent with those reported for similar 3,5-disubstituted pyridines and benzylic ethers.[8][9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a crucial check on its elemental composition. It is typically performed in conjunction with a chromatographic inlet (LC-MS or GC-MS).

  • Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to protonate readily on the pyridine nitrogen. The resulting mass spectrum should show a prominent ion corresponding to [M+H]⁺.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Analysis:

    • Inject the sample into the MS, typically via flow injection or a rapid chromatographic method.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Interpretation: The observed mass for the [M+H]⁺ ion should match the calculated exact mass for C₁₉H₁₈NO₂⁺.

Chromatographic Analysis: Assay and Organic Impurities

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds in the pharmaceutical industry.[10][11] A well-developed, validated reversed-phase HPLC (RP-HPLC) method can simultaneously quantify the main component and separate it from process-related impurities and degradation products.

  • Expertise & Rationale: The aromatic nature of this compound makes it an ideal candidate for RP-HPLC with UV detection. A C18 stationary phase provides the necessary hydrophobicity to retain the molecule, while a buffered mobile phase ensures the ionization state of the basic pyridine nitrogen is controlled, leading to sharp, symmetrical peaks. The method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable.[4][12][13]

HPLC_Validation center ICH Q2(R1) Validation spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision (Repeatability, Intermediate) center->prec lod LOD / LOQ center->lod range Range center->range robust Robustness center->robust

Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Protocol: RP-HPLC Method for Assay and Purity

2.1. Apparatus and Reagents

  • HPLC system with a UV/PDA detector, autosampler, and column oven.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (reagent grade).

  • Phosphoric acid (reagent grade).

  • Water (HPLC grade).

2.2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0Buffered aqueous phase to control analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 30% B to 80% B over 20 minEnsures elution of the main peak and any more retained impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 255 nmWavelength of high absorbance for the aromatic system.
Injection Vol. 10 µL
Run Time 30 minutesAllows for column re-equilibration.

2.3. Solution Preparation

  • Reference Standard (RS) Solution: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the reference standard.

  • Purity Standard: Prepare a dilute solution of the RS (~5 µg/mL, corresponding to 1.0%) to verify the limit of quantitation (LOQ).

2.4. System Suitability Test (SST)

  • Procedure: Inject the diluent (blank) once, followed by five replicate injections of the RS solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • %RSD for Peak Area: ≤ 2.0% for the five replicate injections.

2.5. Analysis and Calculations

  • Inject the blank, RS solution, and sample solution in sequence.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Assay Calculation (% w/w): Assay = (Area_Sample / Area_RS) * (Conc_RS / Conc_Sample) * Purity_RS

  • Impurity Calculation (% Area): % Impurity = (Area_Impurity / Area_Total) * 100 (Report any impurity above the reporting threshold, e.g., 0.05%).

Specific Impurity Analyses

Beyond the organic impurities detected by HPLC, a complete QC profile must account for residual solvents from the synthesis and potential elemental impurities.

Residual Solvents by Headspace GC-MS
  • Expertise & Rationale: Manufacturing processes often use organic solvents, which must be controlled to safe levels as defined in ICH Q3C.[3] Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) is the definitive technique. It offers high sensitivity and specificity, allowing for the separation of volatile solvents from the non-volatile sample matrix and positive identification based on mass spectra.

Protocol: GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable high-boiling solvent (e.g., DMSO or N,N-Dimethylformamide) and an internal standard. Crimp the vial securely.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Method Parameters:

ParameterCondition
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
Headspace Temp. 80 °C for 15 min
GC Inlet Temp. 200 °C
Oven Program 40 °C (5 min), ramp to 220 °C at 10 °C/min
Carrier Gas Helium
MS Mode Scan (m/z 35-300) or Selected Ion Monitoring (SIM)
  • Analysis: Analyze a blank solvent, a standard solution containing known amounts of expected solvents, and the sample preparation. Quantify based on the response relative to the internal standard.

Elemental Impurities by ICP-MS
  • Expertise & Rationale: If metal catalysts (e.g., Palladium, Copper) are used in the synthesis, their residues must be controlled according to the risk-based approach of ICH Q3D.[3][15] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required method due to its exceptional sensitivity for detecting trace metals.[16][17]

Protocol: ICP-MS for Elemental Impurities

  • Sample Preparation (Microwave Digestion): Accurately weigh ~0.2 g of the sample into a microwave digestion vessel. Add 5-10 mL of concentrated nitric acid. Digest using a validated microwave program. Dilute the resulting clear solution to a final volume with deionized water.

  • Instrumentation: An ICP-MS system.

  • Analysis: Aspirate the blank, standards, and digested sample solution into the plasma.

  • Quantification: Quantify the specified elements against a multi-element calibration curve. The results must comply with the Permitted Daily Exposure (PDE) limits established in the product's risk assessment.[18]

Summary of Specifications

The following table provides a typical specification sheet for the release of a high-quality batch of this compound.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification by ¹H NMR NMR SpectroscopyConforms to the reference spectrum
Identification by MS LC-MS[M+H]⁺ ion corresponds to calculated mass ± 5 ppm
Assay RP-HPLC98.0% to 102.0% (on as-is basis)
Individual Impurity RP-HPLCNot More Than 0.15%
Total Impurities RP-HPLCNot More Than 0.5%
Residual Solvents HS-GC-MSMeets ICH Q3C limits for specified solvents
Elemental Impurities ICP-MSMeets ICH Q3D limits based on risk assessment
Water Content Karl Fischer TitrationNot More Than 0.5%

Conclusion

The analytical strategy detailed in this application note provides a robust and reliable framework for the quality control of this compound. By integrating orthogonal techniques—NMR and MS for identity, a validated stability-indicating HPLC method for assay and organic impurities, and specific methods like GC-MS and ICP-MS for other potential contaminants—a comprehensive quality profile is established. This approach ensures that each batch of the compound meets the high standards required for its intended use in research and drug development, aligning with the principles of scientific integrity and global regulatory expectations.

References

  • International Council for Harmonisation (ICH) , Quality Guidelines. [Link]

  • Manhas, A., et al. (2020) . 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R2) Validation of Analytical Procedures. [Link]

  • HELIX Chromatography . HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Intertek . Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Kim, H., et al. (2023) . GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PubMed Central. [Link]

  • U.S. Food and Drug Administration (FDA) . Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate . 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

  • ResearchGate . Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. [Link]

  • MDPI . Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs. [Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager . ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • TDI-Brooks . Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

  • Smithers . Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • ACS Publications, Organometallics . Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. [Link]

  • Spectroscopy Online . How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? [Link]

  • ResearchGate . Multiresidue analysis of aromatic organochlorines in soil by gas chromatography-mass spectrometry. [Link]

  • Automated Topology Builder (ATB) . 3,5-Dimethylpyridine. [Link]

  • The Pharma Master . Quality Control Measures for APIs. [Link]

  • ResearchGate . FDA issues revised guidance for analytical method validation. [Link]

  • European Medicines Agency (EMA) . ICH Q14 Guideline on analytical procedure development – Step 5. [Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SGS Institut Fresenius . Analysis of elemental impurities. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common problems in 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

The synthesis of this biaryl compound is a critical step in various research and development pipelines. The most common and efficient method for constructing the central C-C bond is the Suzuki-Miyaura cross-coupling reaction. While robust, this palladium-catalyzed reaction is sensitive to a variety of parameters that can impact yield, purity, and reproducibility. This guide addresses the most frequent issues in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.

Section 1: The Synthetic Pathway & Core Mechanism

The target molecule is typically synthesized by coupling an aryl halide (or triflate) with an organoboron reagent. The most common route involves the reaction between 3-bromo-5-methoxypyridine and 3-(benzyloxy)phenylboronic acid.

Reaction Scheme:

Reaction scheme for the Suzuki-Miyaura coupling to form this compound.

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting any issues that may arise.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L)₂ ArPdX->ArPdOR Ligand Exchange (+ Base, - HX) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Product (Ar-Ar') ArX 3-bromo-5-methoxypyridine (Ar-X) ArBOH2 3-(benzyloxy)phenylboronic acid (Ar'-B(OH)₂) Base Base (e.g., Na₂CO₃) caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common experimental failures and challenges.

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

A1: Failure to form the product typically points to one of three areas: the catalyst, the reagents, or the reaction conditions.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. More critically, the Pd(0) species can be deactivated.

    • Cause: The most common reason for catalyst inactivation is exposure to oxygen. Oxygen can oxidize the Pd(0) catalyst to an inactive state and also promotes undesirable side reactions like the homocoupling of boronic acids.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. All solvents and liquid reagents should be rigorously degassed via methods such as sparging with inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Poor Reagent Quality:

    • Cause: The boronic acid is susceptible to degradation. Over time, particularly when exposed to moisture and air, boronic acids can form unreactive trimeric anhydrides (boroxines) or undergo protodeboronation.[3]

    • Solution: Use fresh, high-purity 3-(benzyloxy)phenylboronic acid. If the quality is suspect, consider synthesizing it fresh (see Protocol 3.1) or purifying the commercial material. Alternatively, using a more stable boronic ester, such as a pinacol ester, can circumvent this issue.[4]

  • Ineffective Base or Solvent System:

    • Cause: The base is not merely a pH adjuster; it is a mechanistic requirement for activating the boronic acid for the transmetalation step.[5] If the base is weak, old, or poorly soluble in the reaction medium, the catalytic cycle will stall.

    • Solution: Ensure your base is finely powdered and dry. For this specific synthesis, a common and effective system is an aqueous solution of Na₂CO₃ or K₂CO₃ in a solvent like 1,4-dioxane or DME. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.

Q2: My TLC/LCMS analysis shows multiple spots, including significant amounts of symmetrical biaryls (homocoupling). How can I suppress these side products?

A2: The formation of homocoupled products—either from the aryl halide (bipyridine derivative) or the boronic acid (biphenyl derivative)—is a classic side reaction in Suzuki couplings.

  • Cause 1: Oxygen Contamination: As mentioned in A1, oxygen can promote the oxidative homocoupling of the boronic acid. This is often the primary cause of this side product.

    • Solution: Rigorous degassing is the most effective preventative measure.

  • Cause 2: Catalyst and Ligand Choice: Certain palladium/ligand systems are more prone to side reactions. Highly active catalysts, if not properly matched to the substrates, can sometimes favor side pathways.

    • Solution: For this electron-rich pyridine system, a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient and well-behaved. If homocoupling persists, consider switching to a more specialized ligand system, such as those developed by Buchwald or Fu, which can offer greater stability and selectivity.[5]

  • Cause 3: Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Typically, 80-100 °C is sufficient. Monitor the reaction progress by TLC or LCMS to avoid prolonged heating after completion.

Q3: The reaction stalls after partial conversion. I suspect my palladium catalyst is deactivating. What could be causing this?

A3: Catalyst deactivation mid-reaction is a common and frustrating issue. It often manifests as a reaction that proceeds smoothly initially but then plateaus, leaving significant amounts of starting material.

  • Cause 1: Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisoning by various functional groups and impurities.[6]

    • The Culprit: Sulfur-containing compounds are potent poisons for palladium catalysts.[7] Trace amounts of sulfur from starting materials (e.g., from reagents prepared using sulfur-based chemicals) can completely shut down the catalytic cycle. Other potential poisons include unremoved protecting groups or reagents with strong coordinating atoms.

    • Solution: Ensure the highest purity of all starting materials. If you suspect contamination, purify the reagents before use. An elemental analysis of the starting materials can sometimes identify trace contaminants like sulfur. In some cases, increasing the catalyst loading can help overcome minor poisoning, but this is not an ideal solution.[7]

  • Cause 2: Formation of Palladium Black: Under certain conditions (e.g., high temperature, wrong ligand-to-metal ratio), the soluble palladium complex can agglomerate and precipitate as inactive palladium black.[8]

    • Solution: Ensure an adequate amount of phosphine ligand is present to stabilize the palladium species in solution. A slight excess of ligand relative to the palladium source can sometimes prevent precipitation. If precipitation is observed, the reaction has likely stopped.

Q4: Purification by column chromatography is difficult, with the product co-eluting with a major impurity. What is this impurity and how can I improve separation?

A4: The most common co-eluting impurity in this synthesis is the deborylated starting material, 3-benzyloxybenzene, formed from the protodeboronation of 3-(benzyloxy)phenylboronic acid.

  • Understanding Protodeboronation: This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or acidic impurities), replacing the boronic acid group with a hydrogen atom.[3][9]

    • Mechanism: The presence of excess acid or prolonged reaction times in aqueous media can exacerbate this issue.

    • Prevention:

      • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This ensures that even if a small amount undergoes protodeboronation, enough remains to drive the reaction to completion.

      • pH Control: Ensure the reaction medium is basic. Avoid any acidic work-up steps until the reaction is complete.

      • Use Boronic Esters: As mentioned previously, boronic esters (e.g., pinacol esters) are significantly more resistant to protodeboronation and can be a superior choice if this side reaction is problematic.[4]

  • Chromatography Strategy:

    • Solvent System: The target product is significantly more polar than the 3-benzyloxybenzene byproduct. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). Start with a very low polarity (e.g., 2-5% ethyl acetate) to first elute the non-polar byproduct cleanly before increasing the gradient to elute your desired product.

    • Alternative Purification: If chromatography fails, consider recrystallization. A solvent screen using systems like ethanol/water or ethyl acetate/hexanes may yield pure crystalline product.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 3-(Benzyloxy)phenylboronic Acid

This protocol is adapted from established methods for preparing arylboronic acids via Grignard reagents.[10][11]

  • Setup: Dry all glassware in an oven (120 °C) overnight and assemble hot under a stream of dry argon or nitrogen. Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Grignard Formation: To the flask, add magnesium turnings (1.15 eq.). In the dropping funnel, place a solution of 3-benzyloxybromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium, along with a single crystal of iodine to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at 60 °C for 1-2 hours to ensure complete formation of the Grignard reagent.[11]

  • Borylation: Cool the Grignard solution to -20 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.2 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard solution, maintaining the internal temperature below -10 °C.

  • Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and slowly quench by adding cold 1 M HCl. Stir vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized from a hexane/ethyl acetate mixture to yield pure 3-(benzyloxy)phenylboronic acid.[11]

Protocol 3.2: Suzuki-Miyaura Coupling

This is a general, robust protocol for the title reaction.[12][13]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-bromo-5-methoxypyridine (1.0 eq.), 3-(benzyloxy)phenylboronic acid (1.2 eq.), and a suitable base such as finely ground sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture thoroughly by sparging with argon for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Cooling: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

Protocol 3.3: Product Work-up and Purification
  • Quenching: Dilute the cooled reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure this compound.[12]

Section 4: At-a-Glance Troubleshooting Resources

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Action(s)
No/Low Conversion Inactive catalyst (oxidized); Poor quality boronic acid; Ineffective base.Rigorously degas all solvents and the reaction mixture; Use fresh, high-purity reagents; Ensure base is dry, finely powdered, and soluble.
Homocoupling Oxygen in the reaction; High reaction temperature.Improve degassing technique; Run the reaction at the lowest effective temperature (e.g., 80-90 °C).
Protodeboronation Excess acid/water; Poor quality boronic acid.Use a slight excess (1.2 eq.) of boronic acid; Ensure basic conditions are maintained; Consider using a more stable boronic ester.
Reaction Stalls Catalyst poisoning (e.g., by sulfur); Catalyst precipitation (Pd black).Use ultra-pure starting materials; Consider adding a slight excess of phosphine ligand to stabilize the catalyst.
Difficult Purification Co-elution with deborylated byproduct.Use a shallow gradient in column chromatography; Consider recrystallization as an alternative purification method.
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed or Low Yield check_conversion Is there any product formation at all? start->check_conversion no_conversion Total Failure (No Product) check_conversion->no_conversion No low_conversion Partial Success (Low Yield) check_conversion->low_conversion Yes check_catalyst 1. Check Catalyst Activity - Did you degas properly? - Is the catalyst old? no_conversion->check_catalyst check_reagents 2. Check Reagents - Is the boronic acid good? - Is the base active and dry? check_catalyst->check_reagents rerun_degas Action: Rerun with rigorous degassing and fresh reagents. check_reagents->rerun_degas check_side_products What does TLC/LCMS show? low_conversion->check_side_products homocoupling Homocoupling Products? check_side_products->homocoupling deboronation Deboronated Byproduct? homocoupling->deboronation No solve_homocoupling Action: Improve degassing. Lower reaction temperature. homocoupling->solve_homocoupling Yes stalled Mostly Starting Materials? deboronation->stalled No solve_deboronation Action: Use slight excess of boronic acid. Consider using a pinacol boronic ester. deboronation->solve_deboronation Yes solve_stalled Action: Suspect catalyst poisoning. Use higher purity reagents or increase catalyst loading. stalled->solve_stalled Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][3][5]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694. Retrieved from [Link]

  • ACS Publications. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxybenzeneboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • ResearchGate. (2021). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2018). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ACS Publications. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 25(21), 5158. Retrieved from [Link]

  • Reddit. (2021). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Lead Sciences. (n.d.). (3-(Benzyloxy)phenyl)boronic acid. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antileukemic activity of new 3-(1-phenyl-3-methylpyrazol-5-yl)-2-styrylquinazolin-4(3H)-ones. Il Farmaco. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex biaryl compounds, specifically focusing on troubleshooting and improving the reaction yield of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. Our approach is rooted in mechanistic understanding and field-proven optimization strategies to empower you to overcome common synthetic challenges.

The synthesis of this target molecule is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will dissect the critical parameters of this reaction, providing a logical framework for diagnosing issues and implementing effective solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis.

Q1: My reaction yield for this compound is consistently low. What are the most likely causes?

Low yield in this specific Suzuki coupling is typically traced back to one of four areas: (1) inefficient catalyst turnover, (2) degradation of the boronic acid starting material, (3) interference from the pyridine nitrogen, or (4) suboptimal reaction conditions (base, solvent, temperature).[3][4] The palladium catalyst may be deactivated by oxygen or impurities, while the 3-(benzyloxy)phenylboronic acid can be prone to protodeborylation, a process where the C-B bond is cleaved.[5] Finally, the Lewis basic nitrogen atom on the 5-methoxypyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]

Q2: I'm observing significant side products, particularly homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid (forming 3,3'-bis(benzyloxy)biphenyl) is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] This side reaction consumes your nucleophile and complicates purification. The most effective preventative measures are:

  • Rigorous Degassing: Ensure the reaction mixture (solvent and reagents) is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Use of a Pd(0) Source: Employing a pre-catalyst that readily generates the active Pd(0) species, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand, can minimize the concentration of problematic Pd(II) species at the start of the reaction.

Q3: How can I confirm and prevent the degradation (protodeborylation) of my 3-(benzyloxy)phenylboronic acid?

Protodeborylation replaces the boronic acid group with a hydrogen atom, forming benzyl phenyl ether. This is a common issue, especially with heteroaryl boronic acids, but can also affect your phenylboronic acid derivative under certain conditions.[5]

  • Diagnosis: Monitor your starting material by LC-MS or ¹H NMR before use to ensure its purity. If you suspect degradation during the reaction, analyze a crude sample for the presence of benzyl phenyl ether.

  • Prevention:

    • Use Boronate Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin).[5] These are generally more resistant to protodeborylation.

    • Choice of Base and Solvent: Anhydrous conditions and the use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes reduce the rate of protodeborylation compared to strong aqueous bases.

    • Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid derivative can help compensate for minor degradation and drive the reaction to completion.

Q4: The nitrogen on the 5-methoxypyridine ring seems to be interfering with the reaction. How can I mitigate this?

Pyridine-containing substrates are notoriously challenging in cross-coupling reactions because the nitrogen lone pair can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[5] This is a classic case of catalyst poisoning.

  • Ligand Selection: The key is to use a ligand that binds more strongly to the palladium than the pyridine nitrogen. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2] These ligands not only protect the catalyst but also accelerate the key steps of the catalytic cycle.[2]

  • Lewis Acid Additives: In some specialized cases, adding a Lewis acid such as B(OMe)₃ can bind to the pyridine nitrogen, effectively "masking" it from the palladium catalyst and restoring catalytic activity.[5] This strategy is highly context-dependent and should be explored cautiously.

Section 2: In-Depth Troubleshooting Guide

This guide is structured by observable symptoms to help you diagnose and resolve specific experimental failures.

Symptom 1: Low or No Product Formation (<10% Yield)

If your reaction yields little to no desired product, a fundamental component of the catalytic system is likely failing.

G start Low / No Yield check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere - Test a known successful reaction start->check_catalyst check_reagents 2. Confirm Reagent Integrity - Check purity of aryl halide - Analyze boronic acid for protodeborylation check_catalyst->check_reagents If catalyst is active screen_conditions 3. Re-evaluate Reaction Conditions - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, 2-MeTHF) check_reagents->screen_conditions If reagents are pure optimize_ligand 4. Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos) screen_conditions->optimize_ligand If yield is still low

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause 1.1: Inactive Palladium Catalyst

    • Causality: The active Pd(0) catalyst is sensitive to oxidation. Improper handling, storage, or insufficient deoxygenation of the reaction mixture will lead to the formation of inactive palladium oxides ("palladium black").

    • Self-Validating Protocol:

      • Procure Fresh Catalyst: Purchase a new bottle of the palladium pre-catalyst and phosphine ligand. Old reagents are a common point of failure.

      • Ensure Inert Atmosphere: Use Schlenk line techniques. Thoroughly dry all glassware. Purge the reaction flask with argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

      • Positive Control: Run a well-established, simple Suzuki coupling (e.g., iodobenzene with phenylboronic acid) in parallel with your system. If the control reaction works and yours does not, the issue lies with your specific substrates or conditions, not the general catalyst activity.

  • Potential Cause 1.2: Ineffective Base or Solvent

    • Causality: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1][7][8] The solvent must solubilize the reactants and catalyst while being compatible with the chosen base. An incorrect combination can halt the reaction.

    • Corrective Action: A screening approach is most effective. Prepare several small-scale reactions in parallel to test different combinations.

      • Bases to Screen: K₃PO₄ (often effective for heteroaryl couplings), Cs₂CO₃ (highly soluble and effective but more expensive), K₂CO₃ (a good general-purpose choice). Use 2-3 equivalents.

      • Solvents to Screen: 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1), 2-MeTHF/H₂O (10:1). The small amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[5]

Symptom 2: Significant Side Product Formation

The presence of impurities indicates that while the catalyst is active, non-productive pathways are competing with the desired cross-coupling.

  • Potential Cause 2.1: Dehalogenation of 3-Bromo-5-methoxypyridine

    • Causality: The aryl halide can be reduced to the corresponding arene (5-methoxypyridine) via a palladium-hydride intermediate. This can be caused by certain bases or impurities in the solvent acting as a hydride source.[5]

    • Corrective Action:

      • Change the Base: Switch from hydroxide bases to carbonate or phosphate bases, which are less likely to promote this pathway.

      • Purify Solvents: Ensure solvents are high purity and free from potential hydride donors (like residual alcohols in ethers).

      • Ligand Choice: Use ligands that promote rapid reductive elimination, which outcompetes the dehalogenation pathway.

Section 3: Experimental Protocols & Data

Protocol 1: Recommended Starting Procedure for the Synthesis of this compound

This protocol provides a robust starting point based on modern cross-coupling best practices.

  • Glassware Preparation: Oven-dry all glassware overnight and allow to cool under a stream of argon or nitrogen.

  • Reagent Charging (In a Glovebox or under Inert Gas): To a Schlenk flask equipped with a magnetic stir bar, add:

    • 3-Bromo-5-methoxypyridine (1.0 eq).

    • 3-(Benzyloxy)phenylboronic acid (1.2 eq).

    • Potassium Phosphate (K₃PO₄) (2.5 eq).

    • SPhos (0.02 eq, 2 mol%).

    • Pd(OAc)₂ (0.01 eq, 1 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water). The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the limiting starting material (3-bromo-5-methoxypyridine).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Parameter Selection Guide

The following tables summarize key parameters and their typical impact on Suzuki-Miyaura reactions involving heteroaryl substrates.

Table 1: Comparison of Common Palladium Catalysts & Ligands

Catalyst/Ligand SystemTypical Loading (mol%)TemperatureStrengths & Considerations
Pd(PPh₃)₄2-5%80-110 °C"Classic" catalyst; can be sluggish for challenging substrates like pyridines.
Pd(OAc)₂ + PPh₃1-3% Pd, 2-6% Ligand80-110 °CInexpensive but may require higher temperatures and longer reaction times.
Pd₂(dba)₃ + SPhos1-2% Pd, 2-4% Ligand80-100 °CRecommended. Excellent for electron-rich and heteroaryl substrates; promotes fast reaction rates.[7]
Pd(OAc)₂ + RuPhos1-2% Pd, 2-4% Ligand80-100 °CAnother highly active Buchwald ligand system, good for sterically hindered substrates.

Table 2: Guide to Base and Solvent Selection

BaseSolvent SystemComments
K₂CO₃Toluene/H₂O, Dioxane/H₂OA good starting point; moderate strength.
K₃PO₄Toluene, Dioxane, 2-MeTHFStronger, non-nucleophilic base. Often superior for heteroaryl couplings.
Cs₂CO₃Dioxane, THFHigh solubility and reactivity, but higher cost. Can be very effective when other bases fail.
NaOEtBenzene, TolueneStrong base, typically used under anhydrous conditions; may promote side reactions.[9]

Section 4: Mechanistic Visualization

Understanding the catalytic cycle is essential for rational troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura coupling.

G Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Final Product) RedElim->Product Ar1X Ar¹-X (3-Bromo-5-methoxypyridine) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid) Ar2B->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Corbet, M., & Mignani, G. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 25(18), 4153. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Stability issues of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the potential stability challenges of this molecule in aqueous solutions. Understanding and mitigating these issues is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

The structure of this compound contains a benzyl ether linkage, which is known to be the primary site of potential degradation under common experimental conditions. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and best practices to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Stability Profile

Q1: I'm observing a progressive loss of my compound's activity in my cell-based assay over 24-48 hours. What is the likely cause?

A1: A time-dependent loss of activity is a classic indicator of compound instability in your aqueous assay medium. The most probable cause for this compound is the cleavage of the benzyl ether bond. This degradation can occur via several pathways, with the most common in physiological buffers being acid-catalyzed hydrolysis.

  • Causality—The Benzyl Ether Liability: The ether oxygen in the benzyloxy group can be protonated by acidic components in your buffer or even by water itself, albeit slowly. This protonation makes the benzylic carbon an excellent electrophile, susceptible to attack by water (a nucleophile). The reaction is facilitated by the stability of the departing benzyl group, which can form a resonance-stabilized benzyl carbocation. This process, known as acid-catalyzed hydrolysis, results in the formation of 3-(3-hydroxyphenyl)-5-methoxypyridine and benzyl alcohol, which are likely to have different (and presumably lower) biological activity than the parent compound.[1][2][3][4][5]

Q2: How does the pH of my aqueous buffer affect the stability of the compound?

A2: The pH of your aqueous solution is the most critical factor influencing the stability of this compound.

  • Acidic Conditions (pH < 6.5): The rate of hydrolytic cleavage of the benzyl ether is significantly accelerated under acidic conditions.[1][3][4] The lower the pH, the higher the concentration of protons (H+) available to catalyze the degradation. We strongly advise against prolonged incubation in acidic buffers.

  • Neutral to Slightly Basic Conditions (pH 7.0 - 8.0): The compound is expected to be most stable in this range, as the rate of acid-catalyzed hydrolysis is minimized. Most cell culture media and physiological buffers fall within this range, but degradation can still occur over extended periods (days).

  • Strongly Basic Conditions (pH > 9): While the benzyl ether linkage itself is generally stable to base, the pyridine ring's chemistry can be affected.[6][7] For most biological assays, highly basic conditions are not relevant.

Q3: My compound solution turned slightly yellow after being left on the benchtop. Is this related to instability?

A3: Yes, a color change often indicates chemical degradation. For a molecule like this, two potential pathways could lead to colored byproducts: oxidation and photodecomposition.

  • Oxidative Degradation: The benzylic carbon is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide contaminants in solvents.[8] This can lead to the formation of various products, including the corresponding benzoic acid or benzoate ester and the phenolic derivative 3-(3-hydroxyphenyl)-5-methoxypyridine. These products, particularly if they undergo further oxidation, can form colored species.

  • Photodegradation: Both the pyridine and phenyl aromatic rings are chromophores that can absorb UV and sometimes visible light. Prolonged exposure to ambient light, especially direct sunlight or intense lab lighting, can induce photochemical reactions.[1][7] This can lead to complex degradation pathways, including radical-mediated cleavage of the benzyl ether.

To prevent these issues, always protect your solutions from light by using amber vials or wrapping containers in aluminum foil and consider de-gassing your aqueous buffers if oxidative instability is suspected.[9]

Q4: I'm having trouble dissolving the compound in my aqueous buffer. How is solubility related to pH?

A4: The solubility of this compound is directly influenced by its pKa, which is determined by the basicity of the pyridine nitrogen atom. The pKa of the parent 3-methoxypyridine is approximately 4.8-4.9.[10][11][12]

  • Understanding pKa: The pKa is the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (conjugate acid) form.

  • At pH < pKa (e.g., pH 3): The pyridine nitrogen will be predominantly protonated, forming a pyridinium salt. This cationic form is generally much more water-soluble than the neutral form.

  • At pH > pKa (e.g., pH 7.4): The compound will be almost entirely in its neutral, less polar form. Its aqueous solubility will be lower and will depend on its intrinsic properties.

Therefore, you will observe higher solubility at acidic pH, but this is precisely where the compound is least stable due to hydrolysis. This creates a challenging trade-off between solubility and stability. For buffers at or above physiological pH, you may need to use a small percentage of an organic co-solvent (like DMSO) to achieve the desired concentration.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic workflow to diagnose and resolve common issues encountered during your experiments.

Workflow for Investigating Compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks & Hypothesis cluster_2 Experimental Investigation (Forced Degradation) cluster_3 Data Analysis & Conclusion A Inconsistent results: - Drifting IC50 values - Decreasing HPLC peak area - Color change in solution B Review Solution Prep: - What solvent was used for stock? - How old is the aqueous solution? - How was it stored (light, temp)? A->B Start Here C Hypothesize Primary Cause: 1. Hydrolysis (pH-dependent?) 2. Oxidation (Air exposure?) 3. Photolysis (Light exposure?) B->C D Run Preliminary Stability Study (See Protocol 1) C->D E Incubate compound in buffers: - pH 4.0 (Acidic) - pH 7.4 (Neutral) - pH 9.0 (Basic) D->E F Include Stress Conditions: - Exposed to light vs. dark - Ambient temp vs. 37°C E->F G Analyze Samples by HPLC-UV at t=0 and t=24h F->G H Compare HPLC Chromatograms: - % Parent compound remaining? - Appearance of new peaks (degradants)? G->H I Identify Degradation Pathway: - Degradation only at pH 4? -> Hydrolysis - Degradation in light? -> Photolysis - All conditions? -> General instability H->I J Implement Corrective Action (See Protocols 2 & 3) I->J

Caption: A logical workflow for troubleshooting compound stability issues.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol uses HPLC-UV analysis to quickly determine the primary stability liabilities of your compound.

Objective: To quantify the degradation of this compound under acidic, neutral, and basic aqueous conditions over 24 hours.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Borate buffer, pH 9.0

  • HPLC system with UV detector (detection wavelength ~254 nm, or determined by UV scan)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and Water (HPLC grade) with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Autosampler vials (amber glass recommended)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. This is your t=0 reference stock.

  • Prepare Test Solutions:

    • Label three amber vials: "pH 4.0", "pH 7.4", and "pH 9.0".

    • To each vial, add the appropriate buffer to 990 µL.

    • Add 10 µL of your 10 mM stock solution to each vial to achieve a final concentration of 100 µM. Mix thoroughly. This ensures the final DMSO concentration is low (1%).

  • Timepoint Zero (t=0) Analysis:

    • Immediately take an aliquot from each of the three test solutions.

    • Dilute as necessary with the mobile phase starting condition (e.g., 95:5 Water:ACN) to be within the linear range of your HPLC detector.

    • Inject onto the HPLC system and record the peak area of the parent compound.

  • Incubation:

    • Store the vials at your experimental temperature (e.g., 37°C) for 24 hours, protected from light.

  • Timepoint 24h (t=24h) Analysis:

    • After 24 hours, take another aliquot from each vial.

    • Perform the same dilution and HPLC analysis as for the t=0 samples.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at 24 hours for each pH condition using the formula: % Remaining = (Peak Area at t=24h / Peak Area at t=0) * 100

    • Compare the chromatograms for the appearance of new peaks, which indicate degradation products.

Expected Outcome: You will likely observe significant degradation (<80% remaining) at pH 4.0, with minimal degradation at pH 7.4 and 9.0.[13][14][15] This would confirm acid-catalyzed hydrolysis as the primary degradation pathway.

Protocol 2: Recommended Stock Solution Preparation and Storage

To ensure the integrity of your starting material, follow these guidelines strictly.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid using protic solvents like methanol or ethanol for long-term stock solutions, as they can participate in degradation reactions.

  • Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume needed for dilutions, reducing the amount of organic solvent in your final assay.

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials (amber glass with Teflon-lined caps is ideal).

    • Store aliquots at -20°C or -80°C.[16][17]

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[17]

Protocol 3: Best Practices for Preparing Aqueous Working Solutions
  • Prepare Freshly: Always prepare aqueous working solutions on the day of the experiment from a thawed aliquot of your DMSO stock.

  • Minimize Time in Buffer: Add the compound to your aqueous buffer as the final step before starting the experiment. Do not let the diluted compound sit in aqueous buffer for hours before use.

  • Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes.[9]

  • Co-Solvent Consideration: If solubility is an issue in your final assay buffer, keep the final concentration of DMSO as low as possible (typically <0.5%) to avoid artifacts.

Data Summary & Key Parameters

ParameterValue / RecommendationRationale & Reference
Chemical Structure This compoundN/A
Primary Stability Liability Benzyl Ether LinkageSusceptible to acid hydrolysis, oxidation, and photolysis.[1][8][18]
Predicted pKa ~4.8 - 4.9Based on 3-methoxypyridine. Determines pH-dependent solubility.[10][11]
Recommended Stock Solvent Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis during storage.[19]
Stock Solution Storage -20°C or -80°C, Aliquoted, Protected from LightMinimizes degradation from temperature, light, and freeze-thaw cycles.[9][16][17]
Optimal Aqueous pH 7.0 - 8.0Minimizes the rate of acid-catalyzed hydrolysis.[6]
Primary Analytical Method Reverse-Phase HPLC with UV DetectionRobust method for separating the parent compound from potential polar degradants.[6][20][21][22]

Predicted Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound in aqueous media.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Caption: Potential degradation pathway via oxidative cleavage.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 25, 2026, from [Link]

  • Petrus, L. (2022). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Molecular Structure.
  • Stevens, E. (2018). benzyl ether cleavage. YouTube. Retrieved January 25, 2026, from [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Organic Letters, 23(3), 857-861.
  • Resolve Mass. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 25, 2026, from [Link]

  • Suneetha, A., & Rao, D. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Research, 4(1), 351-360.
  • GMP Plastics. (2023, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 25, 2026, from [Link]

  • Al-Ghamdi, A. M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 12345.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Jin, F., et al. (2004). Solvolysis of benzyl phenyl ether in high-temperature aqueous methanol solution under high-pressure carbon dioxide. Green Chemistry, 6(5), 263-266.
  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved January 25, 2026, from [Link]

  • KCAS Bio. (2017, November 9). Techniques for Unstable Compound Analysis. Retrieved January 25, 2026, from [Link]

  • Paw, B., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 259-266.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Separation Science. (2023, March 24). Analytical Techniques In Stability Testing. Retrieved January 25, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 25, 2026, from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved January 25, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 25, 2026, from [Link]

  • Renders, T., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17475-17486.
  • Armstrong, D. R., et al. (2012). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Dalton Transactions, 41(34), 10476-10483.
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55.
  • Nasr-Esfahani, M., & Moghadam, M. (2018). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. New Journal of Chemistry, 42(10), 8026-8035.
  • Akamanchi, K. G., & Varvadekar, P. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. 4th International Electronic Conference on Synthetic Organic Chemistry.
  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved January 25, 2026, from [Link]

  • Al-Ghamdi, A. M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 12345.
  • Borman, P., et al. (2016). core components of analytical method validation for small molecules-an overview. AAPS PharmSciTech, 17(2), 229-242.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23719, 3-Methoxypyridine. Retrieved January 25, 2026, from [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 25, 2026, from [Link]

  • Singh, R., & Singh, S. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Indian Journal of Pharmaceutical Sciences, 77(1), 47-53.
  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. The Journal of Organic Chemistry, 86(3), 2510-2516.
  • Al-Suwayeh, S. A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules, 21(8), 1045.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?. Retrieved January 25, 2026, from [Link]

  • An, J., & List, S. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10).
  • Singh, A., & Kumar, A. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2111-2131.
  • ChemBK. (n.d.). PHENYL BENZYL ETHER. Retrieved January 25, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Identification of Degradation Products of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of its degradation products. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of degradation on the this compound molecule?

A1: The structure of this compound presents several functionalities susceptible to degradation under various stress conditions. The primary sites include:

  • The Benzyl Ether Linkage: This is a key labile point. It is susceptible to cleavage via hydrolysis (acidic conditions) and oxidation.[1][2] Cleavage will likely result in the formation of 3-(5-methoxypyridin-3-yl)phenol and a benzyl derivative (e.g., benzyl alcohol, benzaldehyde, or benzoic acid).[3][4]

  • The Pyridine Ring: While generally stable, the pyridine ring can undergo degradation.[5][6] The nitrogen atom is susceptible to oxidation, leading to the formation of a Pyridine N-oxide.[7][8][9] Under severe conditions, ring opening or hydroxylation may occur.[10][11]

  • The Methoxy Group: The methoxy group on the pyridine ring could be susceptible to hydrolysis under strong acidic conditions, leading to a hydroxyl group.

Q2: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. How do I begin to identify them?

A2: The appearance of new peaks is the primary indicator of degradation. A systematic approach is crucial for identification:

  • Mass Spectrometry (MS) is your first line of investigation. Coupling your HPLC to a mass spectrometer (LC-MS) will provide the molecular weights of the degradation products.[12][13][14] This information is invaluable for proposing potential structures.

  • Analyze the fragmentation patterns. Tandem MS (MS/MS) experiments can provide structural information by breaking down the degradation product ions and analyzing the resulting fragments.[15]

  • Consider the stress condition. The nature of the stressor (acid, base, oxidant, light, heat) provides clues to the type of reaction that occurred. For example, an increase in mass corresponding to an oxygen atom (+16 Da) in an oxidative stress sample strongly suggests an oxidation product.

  • Isolate the impurity. If the peak is significant, preparative HPLC may be necessary to isolate a sufficient quantity of the degradation product for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18][19]

Q3: My mass spectrometry data for a degradation product shows a mass increase of 16 Da. What could this be?

A3: A mass increase of 16 Da is a strong indication of oxidation. For this compound, the most likely oxidation product is the Pyridine N-oxide .[7][8][20][21] This occurs by the oxidation of the nitrogen atom in the pyridine ring. To confirm this, look for characteristic changes in the UV spectrum and fragmentation pattern in MS/MS.

Q4: I am having trouble achieving separation between the parent compound and its degradation products on my reverse-phase HPLC. What should I try?

A4: Co-elution is a common challenge. Here are some troubleshooting steps:

  • Gradient Optimization: The first step is to adjust your gradient. A shallower gradient will provide more time for separation.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the retention of ionizable compounds like pyridines. Small adjustments to the pH can alter the charge state of your analyte and its degradation products, leading to changes in retention time.

  • Column Chemistry: If gradient and pH optimization fail, consider a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may offer different selectivity.

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can also alter selectivity.

Troubleshooting Guides

Guide 1: Investigating Hydrolytic Degradation

Issue: You have subjected your compound to acidic or basic hydrolysis and see multiple new peaks in your HPLC analysis.

Causality: The benzyl ether linkage is prone to cleavage under acidic conditions.[2][22] Basic conditions are less likely to cleave this bond but may promote other reactions if other labile functional groups are present.

Troubleshooting Protocol:

  • Confirm Identity of Key Degradants:

    • Acid Hydrolysis: Expect to see a peak corresponding to 3-(5-methoxypyridin-3-yl)phenol . Use LC-MS to look for a peak with the corresponding molecular weight. Also, look for peaks corresponding to benzyl alcohol or its further degradation products.

    • Base Hydrolysis: While less likely to cleave the ether, check for any minor degradation. If peaks are observed, analyze their molecular weights by LC-MS.

  • Structural Confirmation:

    • If a major degradation product is observed, isolate it using preparative HPLC.

    • Perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the structure.[16][17][18][19][23] For the phenol product, you would expect to see the disappearance of the benzylic protons and the appearance of a phenolic proton signal.

Guide 2: Characterizing Oxidative Degradation Products

Issue: After treatment with an oxidizing agent (e.g., H₂O₂), a new, more polar peak appears in the chromatogram.

Causality: The nitrogen atom of the pyridine ring is nucleophilic and susceptible to oxidation, forming an N-oxide.[7][8][9] The benzylic carbon is also a potential site of oxidation.[3]

Troubleshooting Protocol:

  • LC-MS Analysis:

    • Check the mass of the new peak. A +16 Da shift from the parent compound strongly suggests the formation of the Pyridine N-oxide .

    • Look for other potential oxidation products, such as those arising from the oxidation of the benzylic position to an alcohol or ketone.

  • UV-Vis Spectroscopy:

    • Compare the UV spectrum of the parent compound and the degradation product. N-oxidation can cause a shift in the absorption maxima.

  • NMR Spectroscopy (if isolated):

    • The formation of an N-oxide will cause a downfield shift of the protons on the pyridine ring, particularly those in the ortho positions to the nitrogen.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[24][25][26][27]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.Cleavage of the benzyl ether.
Base Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat at 60°C for 24-48 hours.Potential for minor degradation.
Oxidation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.N-oxidation of the pyridine ring, oxidation of the benzylic position.
Thermal Degradation Store the solid compound at 70°C for 7 days.General decomposition.
Photodegradation Expose a solution of the compound to light according to ICH Q1B guidelines.Photolytic cleavage or rearrangement.[28]

Analytical Method:

  • HPLC System: A standard HPLC system with a UV detector is suitable.[12][13]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm or a photodiode array detector to monitor peak purity.

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation Parent This compound Phenol 3-(5-Methoxypyridin-3-yl)phenol Parent->Phenol Ether Cleavage Benzyl_Alcohol Benzyl Alcohol Parent->Benzyl_Alcohol Ether Cleavage N_Oxide This compound N-oxide Parent->N_Oxide N-Oxidation Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Oxidation Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation

Caption: Predicted degradation pathways of this compound.

General Workflow for Degradation Product Identification

Workflow Start Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) HPLC HPLC Screening Start->HPLC LCMS LC-MS Analysis (Molecular Weight Determination) HPLC->LCMS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) LCMS->MSMS Propose Propose Putative Structures MSMS->Propose Isolate Isolation by Preparative HPLC Propose->Isolate NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolate->NMR Confirm Structure Confirmation NMR->Confirm

Caption: A systematic workflow for the identification of degradation products.

References

  • Shimasaki, S. (n.d.). Pyridine. Wikipedia.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications.
  • Ueki, H., et al. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC - NIH.
  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... (n.d.). ResearchGate.
  • pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
  • Small molecule-NMR. (2023, September 26). University of Gothenburg.
  • NMR spectroscopy of small molecules in solution. (2025, December 3). Books Gateway.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate.
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
  • Baran, P. (n.d.). Pyridine N-Oxides. Baran Lab.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). ASM Journals.
  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • Ambergris. (n.d.). Wikipedia.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube.
  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (n.d.). ACS Publications.
  • Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal.

Sources

Characterization of unexpected byproducts in 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established mechanistic principles and extensive laboratory experience. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation.[1][2]

Core Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The synthesis of the target molecule is typically achieved by the palladium-catalyzed cross-coupling of (3-(benzyloxy)phenyl)boronic acid (or its corresponding ester) with a suitable 3-halo-5-methoxypyridine, such as 3-bromo-5-methoxypyridine.[1] The reaction requires a palladium catalyst, a ligand, a base, and an appropriate solvent system.[3]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield & Presence of Low MW Arenes

Question: "My reaction yield is significantly lower than expected. LC-MS and ¹H NMR analysis of the crude product shows a significant peak corresponding to benzyl phenyl ether (MW ≈ 184.24 g/mol ) and methoxypyridine. What is causing this?"

Answer:

  • Plausible Cause: The primary cause is likely protodeboronation of your (3-(benzyloxy)phenyl)boronic acid starting material.[4][5] This is a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the nucleophilic partner.[4][5] The dehalogenation of the pyridine electrophile can also occur, though it's often a less dominant pathway.[3]

  • Mechanism Explained: Protodeboronation is often catalyzed by the base and residual water in the reaction mixture.[4] While the base is essential to activate the boronic acid for transmetalation, it can also facilitate the cleavage of the C-B bond.[6][7] This process can be exacerbated by elevated temperatures and prolonged reaction times, especially if the catalytic cycle's rate-limiting step is slow, allowing the boronic acid to decompose before it can couple.[8]

  • Diagnostic Protocol:

    • LC-MS Analysis: Compare the mass of the main byproduct with the calculated mass of benzyl phenyl ether.

    • ¹H NMR Spectroscopy: Look for the characteristic signals of benzyl phenyl ether. You will observe the disappearance of the aromatic signals corresponding to the boronic acid and the appearance of a new, simpler aromatic pattern consistent with the protonated arene.

    • Control Experiment: Run the reaction without the aryl halide. If you still observe the formation of benzyl phenyl ether, this confirms that protodeboronation is the issue.

  • Corrective Actions:

    • Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water content.

    • Select a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even fluoride sources like CsF or KF, which can be effective while minimizing this side reaction.[7][9]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids and can be a superior choice for challenging couplings.[3]

    • Optimize Temperature: While heating is often necessary, excessive temperatures can favor decomposition. Try running the reaction at the lowest effective temperature (e.g., 60-80 °C) to see if the ratio of product to byproduct improves.[8]

Issue 2: High Molecular Weight Impurities

Question: "My purification is difficult due to a high molecular weight impurity with a mass of approximately 366.45 g/mol . What is this byproduct and how can I avoid it?"

Answer:

  • Plausible Cause: This impurity is almost certainly the homocoupling product of your (3-(benzyloxy)phenyl)boronic acid, resulting in 3,3'-bis(benzyloxy)biphenyl. Homocoupling of the aryl halide to form 5,5'-dimethoxy-3,3'-bipyridine is also possible but often less common.

  • Mechanism Explained: Homocoupling can occur through several pathways. A common mechanism involves the reaction of two molecules of the boronic acid with the Pd(II) intermediate.[10] This process can be significantly accelerated by the presence of oxygen, which can re-oxidize Pd(0) to the active Pd(II) state outside the main catalytic cycle, promoting a stoichiometric reaction that leads to the dimer.[10][11]

Diagram 1: Key Side Reaction Pathways This diagram illustrates the competing pathways of protodeboronation and homocoupling that diminish the yield of the desired cross-coupled product.

Side_Reactions ArBOH (3-BnOPh)B(OH)₂ ArH Benzyl phenyl ether (Protodeboronation Product) ArBOH->ArH H₂O / Base (High Temp) ArAr 3,3'-bis(benzyloxy)biphenyl (Homocoupling Product) ArBOH->ArAr Pd(II) / O₂ (Poor Degassing) Desired_Cycle Desired Suzuki Cross-Coupling Cycle ArBOH->Desired_Cycle Productive Pathway

  • Diagnostic Protocol:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition of the byproduct to validate its identity as the homocoupled dimer.

    • ¹³C NMR Spectroscopy: The homocoupled product will have a distinct pattern of signals. Due to its symmetry, you will observe fewer aromatic carbon signals than would be expected for an asymmetric biaryl.

  • Corrective Actions:

    • Thorough Degassing: This is the most critical step. Before adding the palladium catalyst, rigorously degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]

    • Use a Pd(0) Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as it reduces the amount of Pd(II) available for side reactions at the start of the reaction.[6]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling side reaction.

Issue 3: Unexpected Phenolic Impurity

Question: "After purification, I've isolated a compound with a mass of ~201.23 g/mol . The ¹H NMR shows aromatic signals consistent with the coupled product, but it lacks the benzyl CH₂ peak and shows a broad singlet indicative of a hydroxyl group. What happened?"

Answer:

  • Plausible Cause: This byproduct is 3-(5-methoxypyridin-3-yl)phenol, resulting from the debenzylation of your target molecule or the benzyloxy-substituted starting material.

  • Mechanism Explained: The benzyl ether protecting group can be labile under certain conditions. While generally stable to Suzuki conditions, cleavage can be promoted by certain palladium catalyst/ligand combinations, particularly at high temperatures or if hydrogen sources are present. Some palladium catalysts can facilitate hydrogenolysis if a hydrogen donor is available in the reaction mixture.

  • Diagnostic Protocol:

    • Confirm with MS and NMR: The mass (M-90 Da from the product) and the NMR data you've described are strong indicators. An IR spectrum would also show a broad O-H stretch around 3200-3500 cm⁻¹.

    • TLC Analysis: Compare the Rƒ value of the impurity with your desired product. The phenolic byproduct will be significantly more polar.

  • Corrective Actions:

    • Lower Reaction Temperature: Debenzylation is often temperature-dependent. Reducing the reaction temperature may suppress this side reaction.

    • Change Ligand: Some phosphine ligands can promote dealkylation. Consider switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which may offer different reactivity and suppress this pathway.

    • Alternative Protecting Group: If debenzylation remains a persistent issue, consider using a more robust protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a methyl ether, depending on your overall synthetic strategy.

Byproduct Characterization Summary

Byproduct NameFormulaMolecular Weight ( g/mol )Key Analytical Signature
Benzyl phenyl etherC₁₃H₁₂O184.24¹H NMR: Absence of pyridine signals. MS: m/z 184.
3,3'-Bis(benzyloxy)biphenylC₂₆H₂₂O₂366.45¹H NMR: Symmetrical aromatic pattern. MS: m/z 366.
3-(5-methoxypyridin-3-yl)phenolC₁₂H₁₁NO₂201.23¹H NMR: Broad -OH singlet, absence of Bn CH₂. MS: m/z 201.
5-MethoxypyridineC₆H₇NO109.13¹H NMR: Simple pyridine signals. MS: m/z 109.

Experimental Protocols

Protocol 1: Diagnostic Reaction for Protodeboronation

This protocol helps confirm if the boronic acid is unstable under the reaction conditions.

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add (3-(benzyloxy)phenyl)boronic acid (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and the chosen solvent system (e.g., dioxane/water, 4:1).

  • Exclusion: Do NOT add the 3-bromo-5-methoxypyridine or the palladium catalyst.

  • Reaction: Stir the mixture at the intended reaction temperature (e.g., 85 °C) for the standard reaction time (e.g., 12 hours).

  • Analysis: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Analyze the organic layer by LC-MS and ¹H NMR. The presence of benzyl phenyl ether confirms the instability of the boronic acid under these conditions.

Diagram 2: Troubleshooting Workflow A logical workflow for identifying and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude by LC-MS & ¹H NMR start->analyze bp1 Byproduct MW ≈ 184, 109 (Benzyl phenyl ether, Methoxypyridine) analyze->bp1 Low MW Byproducts bp2 Byproduct MW ≈ 366 (Homocoupling) analyze->bp2 High MW Byproduct bp3 Byproduct MW ≈ 201 (Phenol) analyze->bp3 Unexpected Polar Byproduct cause1 Protodeboronation/ Dehalogenation bp1->cause1 cause2 Oxygen Present bp2->cause2 cause3 Debenzylation bp3->cause3 sol1 Use Anhydrous Solvents Use Milder Base (K₃PO₄) Use Boronic Ester cause1->sol1 sol2 Thoroughly Degas Mixture (Freeze-Pump-Thaw) Use Pd(0) Pre-catalyst cause2->sol2 sol3 Lower Reaction Temp Change Ligand System cause3->sol3

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with a pyridine ring? A: Pyridine-containing substrates can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis. For electron-deficient heterocycles like 3-bromo-5-methoxypyridine, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[12][13] Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with ligands like SPhos, XPhos, or RuPhos.[9][14]

Q2: What is the optimal ratio of boronic acid to aryl halide? A: A slight excess of the boronic acid, typically 1.1 to 1.3 equivalents, is recommended. This helps to drive the reaction to completion and compensate for any protodeboronation or homocoupling. However, a large excess should be avoided as it can promote side reactions and complicate purification.

Q3: Why is water often included in the solvent system for a Suzuki reaction? A: While seemingly counterintuitive given the risk of protodeboronation, a co-solvent system like dioxane/water or toluene/water is common.[3] Water can help dissolve the inorganic base (like Na₂CO₃ or K₃PO₄) and facilitates the formation of the reactive boronate species [-B(OH)₃]⁻, which is crucial for the transmetalation step.[7] The key is to have a controlled amount of water, not an excess.

Q4: My reaction stalls and leaves a black precipitate. What is it? A: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal.[3] This indicates that the catalyst has fallen out of the catalytic cycle and decomposed. This can be caused by excessively high temperatures, the presence of impurities, or an inappropriate ligand that fails to stabilize the Pd(0) species throughout the reaction. Using more robust ligands or catalyst pre-complexes can often mitigate this issue.

Q5: Can I use a different halide on my pyridine ring, like a chloride? A: Yes, but the reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > OTf >> Cl.[15] Coupling an aryl chloride is more challenging and typically requires a more specialized, highly active catalyst system, often involving bulky, electron-rich phosphine ligands (like the Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to achieve good yields.[6]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • The Suzuki Reaction. (n.d.). Myers' Chemistry 115 Handouts. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. (n.d.). [Link]

  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). ACS Publications. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). NIH. [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. (2025). ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). NIH. [Link]

  • Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. (n.d.). RSC Publishing. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. (2025). Reddit. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (n.d.). MDPI. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2024). ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Strategies for the Purification of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for increasing the purity of crude 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. The following information is structured in a question-and-answer format to directly address common challenges encountered during the purification of this biaryl pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via a Suzuki-Miyaura coupling reaction?

A1: When synthesizing this compound using a Suzuki-Miyaura coupling, several types of impurities are commonly encountered. Understanding these will guide your purification strategy.

  • Homocoupling Products: A frequent byproduct is the homocoupling of the boronic acid or ester reactant, leading to the formation of a symmetric biaryl compound.[1] The presence of oxygen can sometimes promote this side reaction.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-bromo-5-methoxypyridine and 3-(benzyloxy)phenylboronic acid (or its corresponding ester) in the crude product.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its ligands used in the coupling reaction may persist in the crude material.[2]

  • Boric Acid and Boron-Containing Byproducts: The Suzuki reaction generates boric acid as a stoichiometric byproduct, which, along with other boron-containing species, can complicate purification.[3]

Q2: What is the first step I should take to purify my crude product?

A2: An initial aqueous workup is a critical first step to remove a significant portion of inorganic impurities and water-soluble organic byproducts. This typically involves partitioning the crude reaction mixture between an organic solvent (such as ethyl acetate or dichloromethane) and water.[4] A subsequent wash with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities, followed by a brine wash to reduce the water content in the organic layer before drying and concentration.[4]

Troubleshooting Purification Strategies

This section provides detailed protocols and troubleshooting for the most effective purification techniques for this compound.

Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.[5]

Q3: My crude product is a solid. How do I develop a good recrystallization protocol?

A3: The key to successful recrystallization is finding a solvent (or solvent system) in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Testing: In separate small test tubes, place approximately 10-20 mg of your crude material.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents for biaryl compounds include hexanes, ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[6]

  • Initial Solubility Assessment:

    • If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but could be used as the "soluble" component in a two-solvent system.

    • If the compound is sparingly soluble at room temperature, gently heat the mixture while adding more solvent until the solid dissolves completely.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the crude product in a minimal amount of the hot "soluble" solvent, and then add the "insoluble" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common combination for biaryl compounds is a mixture of hexanes and methanol or ethanol.[6]

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Add more solvent before cooling.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure product.
Poor Recovery The compound has significant solubility in the cold solvent.Use a different solvent system. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.[7]
Strategy 2: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[8][9][10]

Q4: How do I choose the right solvent system for flash column chromatography?

A4: Thin-layer chromatography (TLC) is the best way to determine an appropriate mobile phase for your column. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[8]

Experimental Protocol: TLC for Solvent System Selection

  • Prepare TLC Plates: Spot a dilute solution of your crude product onto several TLC plates.

  • Test Solvent Systems: Develop the plates in different solvent systems. Good starting points for biaryl pyridines are gradients of ethyl acetate in hexanes or dichloromethane in methanol.[4][11]

  • Optimize the Ratio: Adjust the ratio of the polar to non-polar solvent to achieve the desired Rf for your product and maximize the separation from impurities.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_column Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in Minimum Strong Solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb pack Pack Column with Slurry load Load Adsorbed Sample pack->load elute Elute with Gradient (e.g., Hexanes/EtOAc) load->elute collect Collect Fractions elute->collect tlc_check Analyze Fractions by TLC collect->tlc_check combine Combine Pure Fractions tlc_check->combine concentrate Concentrate in vacuo combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system. Column overloading.Re-optimize the solvent system using TLC. Use a larger column or less sample.[12]
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica.Add a small amount of a competing base, such as triethylamine (~0.5-1%), to the eluent.[12]
Product is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution is often more effective than an isocratic one for complex mixtures.[13]
Co-elution with a Similar Polarity Impurity The chosen stationary phase does not provide sufficient selectivity.Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., cyano or phenyl).[12]
Strategy 3: Acid-Base Extraction

The basic nitrogen atom in the pyridine ring allows for an effective purification strategy using acid-base extraction. The pKa of 3-methoxypyridine is approximately 4.8-4.9, indicating it can be protonated by a sufficiently strong acid.

Q5: How can I use the basicity of my compound to purify it?

A5: By converting the basic pyridine derivative into its water-soluble salt, you can separate it from non-basic organic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the acidic aqueous layers. The non-basic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your product will precipitate out as the free base.

  • Extraction of Pure Product: Extract the now basic aqueous solution with fresh organic solvent (2-3 times).

  • Final Workup: Combine the organic extracts containing your purified product, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Logical Flow of Acid-Base Extraction

G start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Non-Basic Impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Product (Salt) separate1->aqueous1 add_base Add Base (e.g., 1M NaOH) to Aqueous Layer aqueous1->add_base extract_product Extract with Fresh Organic Solvent add_base->extract_product separate2 Separate Layers extract_product->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Pure Product (Free Base) separate2->organic2 workup Wash, Dry, and Concentrate organic2->workup final_product Purified Product workup->final_product

Sources

Overcoming assay interference with 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the dynamic landscape of drug discovery and high-throughput screening (HTS), the pursuit of novel therapeutics is often challenged by the phenomenon of assay interference. Seemingly promising "hits" can emerge from primary screens, only to be later identified as false positives, leading to a significant drain on resources and time.[1][2][3] This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing practical strategies and in-depth knowledge to identify, understand, and overcome assay interference. While the initial query for this guide concerned the specific compound 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a thorough review of scientific literature and chemical databases did not yield specific information regarding its use in mitigating assay interference. Therefore, this guide will focus on the broader, well-documented principles and methodologies for addressing this critical aspect of assay development and screening.

Frequently Asked Questions (FAQs) on Assay Interference

This section addresses common questions encountered by researchers when dealing with potential assay artifacts.

Q1: What is assay interference and why is it a significant problem in drug discovery?

Assay interference refers to any artifact that leads to a false-positive or false-negative result in a biological assay, where the observed activity is not due to the specific, intended interaction of the test compound with the biological target.[1][4] This is a major hurdle in drug discovery because it can lead to the misinterpretation of screening data, causing researchers to pursue compounds that are ultimately non-viable, a costly endeavor in terms of both time and resources.[1][5]

Q2: What are the most common mechanisms of assay interference?

Assay interference can arise from a variety of mechanisms, which can be broadly categorized as follows:

  • Compound-Intrinsic Properties: Some compounds interfere due to their inherent physical or chemical characteristics. This includes:

    • Aggregation: The formation of colloidal aggregates by small molecules at micromolar concentrations is a prevalent cause of non-specific inhibition.[1] These aggregates can sequester and denature proteins, leading to a false-positive signal.

    • Reactivity: Certain chemical functionalities can render a compound reactive, leading to covalent modification of the target protein or other assay components.[6][7]

    • Interference with Detection Methods: Compounds can directly interfere with the assay's detection system. This includes autofluorescence, fluorescence quenching, or inhibition of reporter enzymes like luciferase.[1][6]

  • Contaminants: The presence of impurities in a compound sample can also lead to assay interference. These can be organic impurities from the synthesis process or inorganic contaminants like metal ions.[8]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are frequently identified as "hits" in a wide variety of HTS assays, irrespective of the biological target.[9][10][11][12] These compounds often possess functionalities that lead to non-specific interactions, such as redox activity or the ability to form covalent bonds with proteins.[6][13] While computational filters can help in identifying potential PAINS, experimental validation is crucial as not all compounds containing a PAINS substructure will be problematic in every assay.[9]

Q4: How can I proactively minimize the risk of assay interference in my screening campaign?

Proactive measures during assay development can significantly reduce the impact of interference.[14][15][16][17][18] Key strategies include:

  • Careful Assay Design: Choose assay technologies that are less susceptible to interference. For example, label-free detection methods can be less prone to artifacts compared to fluorescence-based readouts.[4]

  • Library Curation: Employ computational filters to flag potential PAINS and other reactive chemotypes in your screening library before commencing the screen.[11][12]

  • Quality Control of Compounds: Ensure the purity and integrity of your compound library.

Troubleshooting Guide: Identifying and Mitigating Assay Interference

This section provides a structured approach to troubleshooting suspected assay interference.

Initial Hit Confirmation and Triage

The initial step after a primary screen is to confirm the activity of the hits and rule out obvious artifacts.

Workflow for Initial Hit Triage

G A Primary HTS Hits B Re-test from Fresh Compound Stock A->B Confirm initial activity E Computational Triage (PAINS filters) A->E Parallel Assessment C Confirm Dose-Response Relationship B->C Active G Deprioritize/Flag as Potential Artifact B->G Inactive D Orthogonal Assay C->D Confirmed Dose-Response C->G No Dose-Response F Proceed to Mechanistic Studies D->F Activity Confirmed in Orthogonal Assay D->G Activity Not Confirmed E->C

Caption: A workflow for the initial triage of HTS hits.

Problem: A significant number of my initial hits are not replicating upon re-testing.

  • Plausible Cause: This could be due to compound instability, precipitation, or random experimental error.

  • Troubleshooting Steps:

    • Fresh Stock Re-test: Always re-test hits from a freshly prepared solution from the original solid sample.

    • Solubility Assessment: Visually inspect the assay plate for any signs of compound precipitation. Determine the kinetic and thermodynamic solubility of your hit compounds in the assay buffer.

    • Dose-Response Curve: Generate a full dose-response curve to confirm that the observed activity is concentration-dependent and follows a standard sigmoidal curve. Non-standard curve shapes can be indicative of interference.[19]

Diagnosing the Mechanism of Interference

Once a hit is confirmed, it is crucial to investigate the possibility of non-specific activity.

Problem: My compound shows activity against multiple, unrelated targets.

  • Plausible Cause: This is a classic sign of a promiscuous compound, which could be an aggregator or a reactive species.[20]

  • Troubleshooting for Aggregation:

    • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or abolished, it is likely acting via an aggregation-based mechanism.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates by the compound in the assay buffer.

Protocol: Detergent-Based Assay for Identifying Aggregators

  • Prepare a stock solution of 0.1% Triton X-100 in your assay buffer.

  • Set up your standard assay with your hit compound at its IC50 concentration.

  • In a parallel set of wells, add the Triton X-100 stock solution to a final concentration of 0.01%.

  • Incubate and read the plates as per your standard protocol.

  • Interpretation: A significant rightward shift in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is dependent on aggregation.

Problem: The inhibitory effect of my compound is time-dependent and not easily reversible.

  • Plausible Cause: This may indicate that the compound is a reactive electrophile that is covalently modifying the target protein.

  • Troubleshooting for Reactivity:

    • Pre-incubation and Dilution: Incubate the target protein with a high concentration of the compound, then dilute the mixture to a concentration below the compound's IC50. If the inhibition persists after dilution, it suggests irreversible or slowly reversible binding.[21]

    • Thiol Reactivity Assay: Use a thiol-containing probe, such as glutathione or N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM), to assess the compound's reactivity towards sulfhydryl groups, a common feature of reactive compounds.[6][7]

    • Mass Spectrometry: Use mass spectrometry to directly observe any covalent modification of the target protein by the compound.

Problem: My compound is fluorescent at the same wavelength as my assay readout.

  • Plausible Cause: The compound's intrinsic fluorescence is interfering with the assay signal.[1]

  • Troubleshooting for Detection Interference:

    • Blank Plate Read: Read a plate containing only the compound in assay buffer to quantify its background fluorescence.

    • Counter-Screen: Perform a counter-screen without the target protein to see if the compound still produces a signal.

    • Change Detection Wavelength: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of the interfering compound.

Summary of Common Interference Mechanisms and Diagnostic Tests

Interference MechanismKey CharacteristicsRecommended Diagnostic Tests
Aggregation Steep dose-response curves, sensitivity to detergents, promiscuous activity.Detergent test (e.g., Triton X-100), Dynamic Light Scattering (DLS).
Reactivity Time-dependent inhibition, irreversible or slowly reversible binding.Pre-incubation and dilution studies, thiol reactivity assays, mass spectrometry.
Fluorescence Interference High background signal, activity in the absence of the target.Blank plate reads, counter-screens, use of red-shifted fluorophores.[1]
Luciferase Inhibition Apparent activity in luciferase-based reporter assays.Counter-screen against purified luciferase enzyme.

Decision Tree for Investigating Assay Interference

G A Confirmed Hit B Is the compound promiscuous? A->B C Perform Detergent Test B->C Yes F Is inhibition time-dependent? B->F No D Is activity sensitive to detergent? C->D E Likely Aggregator D->E Yes D->F No M Likely Detection Interference E->M G Perform Pre-incubation/Dilution Assay F->G Yes J Does the compound interfere with the detection method? F->J No H Does inhibition persist after dilution? G->H I Likely Reactive Compound H->I Yes H->J No I->M K Perform Counter-screen without Target J->K Yes N Proceed with Biophysical Characterization J->N No L Does the compound generate a signal? K->L L->M Yes L->N No

Caption: A decision tree for diagnosing the mechanism of assay interference.

Advanced Characterization: Biophysical Methods

For promising hits that have passed the initial triage and interference counter-screens, biophysical methods can provide definitive evidence of a specific and direct interaction with the target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of a compound to an immobilized target.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters of the interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the binding site and confirm a direct interaction.

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of assay interference, leading to a more efficient and successful drug discovery process.

References

  • Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. (2021). PMC - PubMed Central.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC - NIH.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PMC - PubMed Central.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). NIH.
  • False positives in the early stages of drug discovery. (n.d.). PubMed.
  • In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand. (n.d.). PubMed.
  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (n.d.). PMC - NIH.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.).
  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][9][10]triazolo[4,3-a]pyridine. (n.d.). MDPI.

  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf.
  • Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)
  • Biochemical Assay Development. (n.d.). Thermo Fisher Scientific - US.
  • Biochemical assays in drug discovery and development. (2025). Celtarys Research.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.).
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Oxford Academic.
  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2018). NIH.
  • (PDF) Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. (2017).
  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate deriv
  • Biochemical Assay Development. (n.d.). Charnwood Discovery.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). NIH.
  • (PDF) Crystal structure of (±)-3-[(benzo[d][9][22]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. (n.d.). ResearchGate.

  • Assay Troubleshooting. (n.d.). MB - About.
  • The Ecstasy and Agony of Assay Interference Compounds. (2017). PMC - PubMed Central.
  • Avoiding PAINS (Pan-Assay Interference Compounds). (2015). American Chemical Society.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). NIH.
  • Biochemical Assay Development, Biochemical Analysis. (n.d.). NorthEast BioLab.

Sources

Technical Support Center: Investigating Potential Off-target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Welcome to the technical support center for the investigation of potential off-target effects of novel small molecules. This guide is designed for researchers, scientists, and drug development professionals who are in the process of characterizing new chemical entities. While we will use the novel compound This compound as a running example, the principles, troubleshooting guides, and frequently asked questions (FAQs) provided here are broadly applicable to a wide range of small molecule drug candidates.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your investigations.

I. Understanding the Challenge: The "Off-Target" Problem

In drug discovery, an "off-target" effect refers to the interaction of a drug with a molecular target other than its intended one.[1][2] These unintended interactions can lead to a range of consequences, from unexpected therapeutic benefits (polypharmacology) to adverse drug reactions and toxicity.[3][4] Therefore, a thorough investigation of potential off-target effects is a critical step in the preclinical development of any new drug candidate. The failure rate in clinical trials due to unforeseen safety issues, often arising from off-target interactions, can be as high as 90%.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when investigating the off-target profile of a novel compound like this compound.

A. Computational (In Silico) Prediction of Off-Target Effects

Question 1: I have the structure of my compound, this compound. Where do I start to predict its potential off-targets?

Answer: The initial step is to leverage computational (in silico) tools to predict potential off-target interactions.[2][5] These methods use the chemical structure of your compound to identify proteins it might bind to based on similarities to known ligands or the protein's binding pocket.

Recommended Approach & Troubleshooting:

  • Utilize Multiple Prediction Platforms: Relying on a single prediction tool is not advisable as they employ different algorithms and databases.[3] A consensus approach, where you look for overlapping predictions from multiple tools, will provide a more robust list of potential off-targets.

  • Commonly Used Tools: Several well-established web-based tools are available for this purpose.[3]

    • SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known ligands.

    • SuperPred: Another ligand-based approach that can provide a list of potential targets.

    • STITCH (Search Tool for Interacting Chemicals): Provides information on interactions between chemicals and proteins.

    • SEA (Similarity Ensemble Approach): Compares the similarity of your compound to ligand sets of known targets.

  • Troubleshooting: My compound has a novel scaffold, and the prediction tools give very few or low-confidence hits.

    • Rationale: This is a common challenge with truly novel chemical matter. Ligand-based methods will struggle if there are no similar known ligands in their databases.

    • Solution: In such cases, consider using structure-based or "docking" methods if you have a hypothesized target class. These methods predict binding by fitting your molecule into the 3D structure of a potential target protein. However, this requires more computational expertise.

    • Next Steps: Even with low-confidence hits, the in silico predictions provide a starting point for in vitro screening. Prioritize the predicted targets that belong to protein families known for off-target liabilities (e.g., kinases, GPCRs, ion channels).[4]

Workflow for In Silico Off-Target Prediction:

Caption: Workflow for in silico prediction of off-target effects.

B. In Vitro Screening for Off-Target Binding

Question 2: My in silico predictions suggest that this compound might interact with several protein kinases. How can I experimentally confirm this?

Answer: The next logical step is to perform in vitro binding or enzymatic assays to determine if your compound directly interacts with the predicted off-targets. For kinases, several high-throughput screening platforms are commercially available.

Recommended Approach & Troubleshooting:

  • Broad Kinase Panel Screening: It is highly recommended to screen your compound against a broad panel of kinases, even those not predicted by in silico tools.[4] This provides a comprehensive view of your compound's selectivity.

  • Assay Formats: Various assay formats are available to assess kinase inhibition.[6][7]

    • Radiometric Assays: A classic and sensitive method that measures the incorporation of radioactive phosphate onto a substrate.[6][8]

    • Fluorescence/Luminescence-Based Assays: These are common in high-throughput screening and measure kinase activity through changes in light output.[6]

    • Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of your compound to displace a known ligand from the kinase active site, providing a direct measure of binding affinity (Kd).[7]

  • Data Interpretation: The primary output of these screens will be the percentage of inhibition at a given concentration or an IC50/Kd value.

Table 1: Example Data from a Kinase Off-Target Screen for this compound

Kinase Target% Inhibition @ 10 µMIC50 (µM)Binding Affinity (Kd) (µM)
On-Target X 95% 0.05 0.03
Off-Target A85%1.20.9
Off-Target B60%8.57.2
Off-Target C15%> 50> 50
  • Troubleshooting: My compound shows activity against a large number of kinases. How do I determine which interactions are significant?

    • Rationale: This indicates that your compound may be a non-selective kinase inhibitor. The significance of an off-target interaction depends on the potency of the interaction and the therapeutic window of your compound.

    • Solution:

      • Quantify the Selectivity: Calculate a selectivity score by comparing the potency against your primary target versus the off-targets. A compound is generally considered selective if there is at least a 100-fold difference in potency.

      • Consider Therapeutic Concentration: An off-target interaction is more likely to be physiologically relevant if the IC50 or Kd is within the expected therapeutic concentration range of your drug.

      • Follow-up with Cell-Based Assays: Even potent in vitro off-target interactions may not translate to a cellular effect. The next step is to validate these findings in a more biologically relevant system.[9]

Experimental Workflow for In Vitro Off-Target Validation:

Caption: General workflow for in vitro off-target screening.

C. Cell-Based Functional Assays for Off-Target Validation

Question 3: My in vitro screen confirmed that this compound binds to Off-Target Kinase A with an IC50 of 1.2 µM. How do I know if this is a problem in a cellular context?

Answer: The final step in preclinical off-target investigation is to determine if the observed in vitro binding translates to a functional effect in living cells.[10] This is crucial because factors like cell permeability, intracellular ATP concentration (for kinases), and the presence of scaffolding proteins can all influence a compound's activity.

Recommended Approach & Troubleshooting:

  • Target Engagement Assays: First, confirm that your compound can engage the off-target protein within the cell.

    • NanoBRET™/Cellular Thermal Shift Assay (CETSA): These assays measure the binding of your compound to the target protein in intact cells.[9]

  • Functional Readouts: Next, assess the functional consequence of this engagement.

    • Phosphorylation Assays: For a kinase off-target, you can measure the phosphorylation of its known downstream substrates using techniques like Western blotting or specific ELISAs.[9]

    • Phenotypic Assays: Assess broader cellular phenotypes that are known to be regulated by the off-target, such as cell proliferation, apoptosis, or changes in cell morphology.[11][12]

    • Reporter Gene Assays: If the off-target regulates a specific signaling pathway, a reporter gene assay can provide a quantitative readout of pathway modulation.[11]

  • Troubleshooting: My compound shows potent in vitro binding to an off-target, but I don't see any functional effect in my cell-based assays. What could be the reason?

    • Rationale: This is a favorable outcome, but understanding the discrepancy is important.

    • Possible Explanations:

      • Poor Cell Permeability: The compound may not be reaching its intracellular target. This can be tested with cellular uptake assays.

      • High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor, leading to a weaker effect than observed in vitro (where ATP concentrations are often at or below the Km).

      • Redundant Pathways: The cell may have compensatory mechanisms that mask the effect of inhibiting a single off-target.

      • Assay Sensitivity: Your functional assay may not be sensitive enough to detect subtle changes.

Signaling Pathway Analysis for a Hypothetical Off-Target:

Signaling_Pathway Compound This compound OffTarget Off-Target Kinase A Compound->OffTarget Inhibition PhosphoSubstrate Phosphorylated Substrate OffTarget->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->OffTarget Downstream Downstream Cellular Effect (e.g., Gene Expression) PhosphoSubstrate->Downstream

Caption: Hypothetical signaling pathway affected by an off-target interaction.

III. Summary of Best Practices

To ensure the scientific integrity of your off-target investigations, adhere to the following principles:

  • Orthogonal Approaches: Do not rely on a single methodology. Combine in silico prediction with multiple in vitro and cell-based assays to build a comprehensive off-target profile.[10]

  • Dose-Response Relationships: Always perform dose-response experiments to determine the potency (IC50) of any off-target interactions.

  • Appropriate Controls: Use both positive and negative controls in all your assays to ensure they are performing as expected.

  • Relevance to On-Target Activity: Continuously compare the potency of off-target effects to your on-target activity to understand the selectivity window of your compound.

  • Early and Iterative Screening: Off-target screening should not be an afterthought.[1] Integrate it early in your drug discovery pipeline to guide medicinal chemistry efforts toward more selective compounds.[2]

By following this structured and rigorous approach, you can confidently characterize the off-target profile of novel molecules like this compound, leading to the development of safer and more effective therapeutics.

IV. References

  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. (2022). PMC - NIH. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Molecules. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2014). Journal of Laboratory Automation. [Link]

  • Validation guidelines for drug-target prediction methods. (2021). Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2015). RSC Advances. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Genome Editing. [Link]

  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2013). Free Radical Biology and Medicine. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2021). Molecules. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2024). bioRxiv. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). Molbank. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2018). Expert Opinion on Drug Discovery. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this hydrophobic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and reproducible use of this molecule in your assays.

Understanding the Challenge: Physicochemical Properties at a Glance

This inherent low water solubility is a common hurdle in drug discovery and can lead to issues such as compound precipitation in aqueous assay buffers, leading to inaccurate and unreliable results.[1][2] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is precipitating when I dilute my DMSO stock solution in my aqueous cell culture media. What is happening and how can I prevent this?

This is a very common issue encountered with hydrophobic compounds.[3][4] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds.[5] However, when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment abruptly changes from organic to aqueous. This "solvent-shifting" can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.[6]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: The first step is to determine the maximum concentration of DMSO your cells or assay can tolerate without significant toxicity. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific threshold for your system.

  • Prepare a More Concentrated Stock Solution: If your current stock concentration is too low, you may be adding a large volume of DMSO to your assay, which can contribute to precipitation. If possible, prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume to your final assay, keeping the final DMSO concentration low while achieving the desired working concentration of your compound.[7]

  • Serial Dilutions in DMSO: Instead of a single large dilution from your DMSO stock into the aqueous buffer, perform serial dilutions of your compound in 100% DMSO first. Then, add a small volume of the final DMSO dilution to your aqueous buffer. This gradual dilution can sometimes prevent the compound from precipitating.[7][8]

  • Order of Addition: When preparing your final working solution, try adding the DMSO stock to the aqueous buffer while vortexing or stirring. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

Q2: I've optimized my DMSO concentration, but I'm still seeing precipitation. What other solubilization strategies can I try?

If optimizing the DMSO concentration is not sufficient, several other formulation strategies can be employed to enhance the aqueous solubility of this compound.[1] The choice of strategy will depend on the specific requirements of your assay.

Here is a decision-making workflow to guide you through the selection process:

Solubility_Workflow start Start: Poorly Soluble Compound check_dmso Optimize DMSO Concentration start->check_dmso dmso_ok Solubility Achieved check_dmso->dmso_ok Success dmso_fail Precipitation Persists check_dmso->dmso_fail Failure cosolvents Use of Co-solvents dmso_fail->cosolvents Mild Insolubility surfactants Use of Surfactants dmso_fail->surfactants Moderate Insolubility cyclodextrins Use of Cyclodextrins dmso_fail->cyclodextrins Significant Insolubility or Formulation Needs

Caption: A decision workflow for selecting a solubilization strategy.

In-depth Look at Solubilization Strategies:

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6][9][10]

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5% (v/v)Can be toxic to some cells at higher concentrations.
    Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Generally well-tolerated by cells.
    Propylene Glycol (PG)1-5% (v/v)Can have some cellular effects.
  • Surfactants (Detergents): These are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[11][12][13]

    SurfactantTypeTypical Starting ConcentrationConsiderations
    Polysorbate 20 (Tween® 20)Non-ionic0.01-0.1% (v/v)Generally biocompatible at low concentrations.[14]
    Polysorbate 80 (Tween® 80)Non-ionic0.01-0.1% (v/v)Similar to Tween® 20, widely used in formulations.[14]
    Pluronic® F-68Non-ionic0.02-0.2% (w/v)Biocompatible and often used in cell culture.
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15][16][17]

    CyclodextrinKey Features
    β-Cyclodextrin (β-CD)Standard cyclodextrin, but with limited aqueous solubility itself.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified β-CD with significantly higher aqueous solubility and lower toxicity.
    Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with high aqueous solubility and is often used in parenteral formulations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

A well-prepared stock solution is the foundation for reliable experimental results.[18][19]

Materials:

  • This compound (solid)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Add a portion of DMSO to the flask, approximately half of the final desired volume.

  • Vortex the flask until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for highly concentrated solutions, but be cautious of compound stability at elevated temperatures.

  • Once dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C) to prevent degradation.

Protocol 2: Step-wise Dilution for In Vitro Assays

This protocol minimizes the risk of precipitation during the final dilution into your aqueous assay buffer.

Materials:

  • Prepared stock solution of this compound in DMSO

  • 100% DMSO

  • Aqueous assay buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Intermediate Dilution (in DMSO): Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM with a final DMSO concentration of 0.1%, you could make a 100X intermediate stock of 1 mM in DMSO.

  • Final Dilution (in Aqueous Buffer):

    • Dispense the required volume of your aqueous assay buffer into the final assay vessel (e.g., well of a plate).

    • Add the appropriate volume of your intermediate DMSO dilution to the aqueous buffer while gently mixing. For a 1:100 final dilution, you would add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer.

    • Visually inspect the solution for any signs of precipitation immediately after mixing and before adding to cells or starting the assay.

References

  • Jadhav, P., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10012635, 3-Benzyloxypyridine. [Link]

  • Popovici, I., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Abolghasemi, M. M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • de Castro, M. D., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]

  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Sinko, P. J. (2006). Martin's Physical Pharmacy and Pharmaceutical Sciences. ResearchGate. [Link]

  • Mbah, C., et al. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Nayar, S., et al. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. PMC. [Link]

  • The Proteo-Kitchen. (2020). Solution-making strategies & practical advice. YouTube. [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. [Link]

  • Singh, S., et al. (2010). Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs. Journal of the American Chemical Society. [Link]

  • Patel, M. R., & Patel, N. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]

  • Eppendorf. (2021). Cell Culture FAQ: How does DMSO affect your cells? [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763087, 5-Methoxypyridine-3-boronic Acid. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 153501259, 2-(3-Methoxyphenyl)-5-phenylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688675, 3-Hydroxy-5-methoxyflavone. [Link]

Sources

Minimizing side reactions during the synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-[3-(benzyloxy)phenyl]-5-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you minimize common side reactions and optimize your synthetic outcomes. The synthesis of this biaryl compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is powerful but can be accompanied by specific challenges that impact yield and purity. This guide addresses these issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a biphenyl byproduct, 3,3'-bis(benzyloxy)biphenyl, in my reaction mixture. What is causing this homocoupling of my boronic acid reagent, and how can I prevent it?

This is a classic and frequently encountered issue in Suzuki-Miyaura couplings. The formation of a biaryl from the dimerization of the boronic acid partner is known as homocoupling.

Causality: Homocoupling is primarily an oxidative process often mediated by the palladium catalyst. It becomes particularly problematic under two conditions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1] Rigorous exclusion of oxygen is therefore critical.[2]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced in situ to the catalytically active Pd(0) state. If this reduction is inefficient or slow, the remaining Pd(II) can directly catalyze the homocoupling pathway.[1]

Troubleshooting Strategies:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture. The most effective method is a subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes.[2] Multiple vacuum/inert gas backfill cycles (at least three) are also effective.

  • Catalyst Selection:

    • Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. This bypasses the need for an in situ reduction step.

    • If using a Pd(II) source, consider adding a phosphine ligand that can also act as a reductant, or a small amount of a mild reducing agent like potassium formate, which has been shown to suppress homocoupling without interfering with the main catalytic cycle.[2][3]

  • Controlled Addition: In some cases, slow addition of the boronic acid reagent to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[4]

Q2: My primary side product is 3-hydroxy-3'-(benzyloxy)biphenyl, resulting from cleavage of the benzyloxy group. Why is this happening and how can I maintain the integrity of this protecting group?

This side reaction, known as hydrodebenzylation, is a significant challenge due to the inherent nature of palladium catalysis.

Causality: Palladium catalysts, particularly in the presence of a hydrogen source, are highly effective for the hydrogenolysis (cleavage) of benzyl ethers. In the context of a Suzuki reaction, trace hydrogen sources can be inadvertently introduced. Potential sources include:

  • Solvents: Protic solvents like alcohols can sometimes act as hydrogen donors.

  • Reagents: Certain reagents or their impurities can serve as hydrogen sources. For instance, formate salts, sometimes used as bases or additives, can decompose to generate hydride species.

  • Catalyst-Mediated Pathways: The palladium catalyst itself can facilitate transfer hydrogenation from various sources in the reaction medium.

Troubleshooting Strategies:

  • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][6][7] These ligands accelerate the desired oxidative addition and reductive elimination steps of the Suzuki cycle, making the cross-coupling kinetically favored over the slower hydrodebenzylation pathway.

  • Avoid Hydrogen Donors: Scrutinize all reagents and solvents for potential hydrogen sources. Use high-purity, anhydrous solvents. If possible, avoid using alcohol-based solvents or reagents that can generate hydrides.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the debenzylation side reaction.

Q3: The reaction is sluggish and conversion is low, even after extended reaction times. I also detect unreacted starting materials and some protodeborylation of my boronic acid. How can I drive the reaction to completion?

Low conversion and protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) often point to suboptimal reaction conditions, particularly concerning the activation of the boronic acid.

Causality: The transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to palladium, requires the activation of the organoboron species by a base.[6][7][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer to the palladium center.[6] If the base is too weak, poorly soluble, or sterically hindered, this activation is inefficient, slowing the entire catalytic cycle. Protodeborylation can occur when this slow transmetalation allows for a competing reaction with trace water or other proton sources.

Troubleshooting Strategies:

  • Base Selection: The choice of base is critical.

    • Strength: Stronger bases often lead to faster reactions. K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃ or K₂CO₃ for this reason.

    • Solubility: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system, such as Toluene/Water or Dioxane/Water, can be highly beneficial as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[5][9]

  • Solvent System: The solvent plays a key role in solubility and reactivity.[10] Aprotic polar solvents like Dioxane, THF, or DME, often with 10-20% water, are excellent choices. The water helps dissolve the base and can accelerate the transmetalation step.

  • Temperature: While high temperatures can promote side reactions (see Q2), insufficient heat will stall the reaction. A typical range for Suzuki couplings is 80-110 °C. Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for bidentate and monodentate ligands, respectively). Insufficient ligand can lead to catalyst decomposition (formation of palladium black) and loss of activity.

Q4: How should I approach the purification of the final product to remove structurally similar impurities like the homocoupled byproduct?

Purification can be challenging because the desired product and the key byproducts (homocoupled dimer, debenzylated product) have similar polarities.

Troubleshooting Strategies:

  • Flash Column Chromatography: This is the most common and effective method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increase the polarity. The non-polar homocoupled byproduct (3,3'-bis(benzyloxy)biphenyl) will typically elute first, followed by the desired product. The more polar debenzylated product will elute later.

    • Alternative Solvents: If separation is poor with Hexanes/EtOAc, consider using a Dichloromethane/Methanol or Toluene/Acetone system.

  • Recrystallization: If the crude product is obtained in high purity (>90%), recrystallization can be an excellent final polishing step. Test various solvent systems; a good starting point is often a solvent in which the product is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or toluene/heptane mixtures.

  • Preparative TLC/HPLC: For small-scale synthesis or when baseline separation is difficult to achieve via flash chromatography, preparative techniques can be employed to obtain highly pure material.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetal->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X (3-Bromo-5-methoxypyridine) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (3-Benzyloxy-phenylboronic acid) + Base Ar2B->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Desired Reaction vs. Key Side Reactions

Side_Reactions cluster_reactants Starting Materials cluster_side_products Side Products Ar1X 3-Bromo-5-methoxypyridine Catalyst Pd Catalyst + Base, Solvent, Heat Ar1X->Catalyst Ar2B (3-Benzyloxy-phenyl)boronic acid Ar2B->Catalyst Homocoupling Homocoupling Product 3,3'-Bis(benzyloxy)biphenyl Ar2B->Homocoupling Oxidative Homocoupling Product Desired Product This compound Catalyst->Product Desired Pathway (Suzuki Coupling) Debenzylation Debenzylation Product 3-(3-Hydroxyphenyl)-5-methoxypyridine Product->Debenzylation Hydrodebenzylation (H₂ source)

Caption: Competing reaction pathways in the synthesis.

Recommended Optimized Protocol

This protocol incorporates best practices to minimize the side reactions discussed above. It utilizes a modern, bulky phosphine ligand known to promote efficient coupling.

Reactants:

  • 3-Bromo-5-methoxypyridine

  • (3-(Benzyloxy)phenyl)boronic acid (1.2 equivalents)

  • SPhos (2 mol%)

  • Pd(OAc)₂ (1 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene and Water (e.g., 5:1 v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reactor equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine, (3-(benzyloxy)phenyl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.

  • Solvent Addition: Add the toluene and water via syringe. Stir the resulting slurry and begin a subsurface sparge with argon or nitrogen for 20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Preparation: In a separate, small, inerted vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Stir for 5-10 minutes until a homogeneous solution is formed. This pre-forms the active catalyst complex.

  • Reaction Initiation: Using a syringe, transfer the catalyst solution to the main reaction flask.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).[9][11][12]

Summary of Troubleshooting Strategies

Issue / Side ProductPrimary Cause(s)Key Mitigation Strategies
Homocoupling Presence of O₂; Inefficient reduction of Pd(II) precatalyst.1. Rigorous degassing (subsurface sparge).2. Use of Pd(0) source or bulky, electron-rich ligands.3. Addition of a mild reducing agent (e.g., potassium formate).
Hydrodebenzylation Palladium-catalyzed hydrogenolysis in the presence of a hydrogen source.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos) or NHCs.2. Avoid H₂-donor solvents/reagents.3. Use the lowest effective reaction temperature.
Low Conversion / Protodeborylation Inefficient activation of the boronic acid (transmetalation step is too slow).1. Use a stronger, soluble base (K₃PO₄, Cs₂CO₃).2. Employ a biphasic solvent system (e.g., Toluene/H₂O) to aid base solubility.3. Optimize temperature to increase the reaction rate.

References

  • Wikipedia. Suzuki reaction . Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . (2024). Available from: [Link]

  • NileRed. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Available from: [Link]

  • Myers, A. The Suzuki Reaction . Chem 115 Course Notes. Available from: [Link]

  • Mukai, S., & Yamada, Y. Principles of the Suzuki Coupling Reaction . (2023). Encyclopedia.pub. Available from: [Link]

  • Korbad, B. L., et al. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid . ResearchGate. Available from: [Link]

  • Ciriminna, R., et al. Catalytic Transfer Hydrodebenzylation with Low Palladium Loading . (2025). ResearchGate. Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? . (2019). r/chemistry. Available from: [Link]

  • Lu, J., et al. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase . (2006). The Journal of Organic Chemistry. Available from: [Link]

  • C&EN. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health. Available from: [Link]

  • Dreher, S. D., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . (2008). Organic Process Research & Development. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. Available from: [Link]

  • Dreher, S. D., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . (2008). ResearchGate. Available from: [Link]

  • Khan, A., & Arman, H. D. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory . (2025). ResearchGate. Available from: [Link]

  • Mao, J., et al. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides . (2014). Organic Chemistry Portal. Available from: [Link]

  • Dreher, S. D., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. Available from: [Link]

Sources

Technical Support Center: Crystallization of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this compound. As direct crystallization data for this specific molecule is not widely published, this document provides a systematic framework for you to determine its optimal crystallization conditions through a series of logical, self-validating experiments.

I. Foundational Knowledge & Initial Compound Assessment

Before attempting crystallization, a preliminary assessment of your compound's properties is crucial. This initial characterization will inform your entire experimental strategy.

FAQ: What are the essential first steps before starting a crystallization screen?

Answer:

  • Purity Assessment: Ensure your sample of this compound is of high purity (ideally >95%). Impurities can significantly hinder or alter crystallization outcomes.[1][2] Techniques such as NMR, HPLC, or LC-MS are recommended for purity analysis.

  • Preliminary Solubility Testing: A qualitative understanding of your compound's solubility in a range of common organic solvents is the most critical starting point.[3][4] This will guide your choice of solvents for various crystallization techniques.

  • Thermal Characterization (Melting Point): Determine the melting point of your amorphous or semi-crystalline starting material using Differential Scanning Calorimetry (DSC). This provides a baseline for understanding the compound's thermal stability and can reveal the presence of multiple polymorphs if multiple thermal events are observed.[5][6][7]

II. Systematic Solvent Screening Protocol

The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent will exhibit moderate solubility for your compound, following the principle of being "soluble hot, insoluble cold" for techniques like slow cooling.[3][4]

Q: How do I perform an effective solvent screen for this compound?

Answer: A systematic solubility screen will allow you to classify solvents and identify promising candidates for crystallization.

Experimental Protocol: Small-Scale Solubility Screen
  • Preparation: Aliquot approximately 5-10 mg of your compound into several small, clean vials (e.g., 1-dram vials or HPLC vials).

  • Solvent Addition: To each vial, add a different solvent from the screening panel (see Table 1) in a stepwise manner. Start with a small volume (e.g., 0.1 mL) and vortex or sonicate the mixture.

  • Observation at Room Temperature: Observe if the compound dissolves. If it dissolves completely in a small volume of solvent at room temperature, that solvent is likely too good for most crystallization methods and should be noted as a "high solubility" solvent.[3]

  • Heating: If the compound does not fully dissolve at room temperature, gently heat the vial while adding more solvent incrementally until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling: Allow the saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Observe for crystal formation.

  • Classification: Based on your observations, classify each solvent as having high, moderate, or low solubility for your compound.

Data Presentation: Solvent Screening Panel
Solvent Class Solvent Examples Expected Properties Potential Crystallization Technique
Protic Methanol, Ethanol, IsopropanolHydrogen bond donors/acceptorsSlow Cooling, Vapor Diffusion (as precipitant)
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFDipole-dipole interactionsSlow Evaporation, Slow Cooling
Apolar Toluene, Hexanes, Cyclohexanevan der Waals forcesVapor Diffusion (as precipitant), Solvent Layering
Chlorinated Dichloromethane (DCM)Good for initial dissolutionSlow Evaporation, Vapor Diffusion (as solvent)

Table 1: A suggested panel of solvents for initial screening of this compound. The structural components of the target molecule (pyridine ring, ether linkages, phenyl ring) suggest solubility in a range of polar and non-polar solvents.

III. Crystallization Methodologies: A Step-by-Step Guide

Based on the results of your solvent screen, you can now proceed with targeted crystallization experiments. Below are detailed protocols for the most common and effective techniques for small organic molecules.

Visualization: General Crystallization Workflow

A general workflow for crystallization experiments.

Slow Evaporation

Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[8]

Q: When is slow evaporation the best method to try?

Answer: This method is often a good starting point when you have identified a solvent in which your compound has moderate solubility at room temperature.[3] It is simple to set up and can be effective for a wide range of compounds.

  • Prepare a Near-Saturated Solution: Dissolve your compound in a suitable solvent (e.g., ethyl acetate, DCM) at room temperature to create a solution that is close to saturation.

  • Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or beaker).

  • Cover the Vessel: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes using a needle.[3]

  • Incubate: Place the vessel in a location free from vibrations and significant temperature fluctuations.

  • Monitor: Check for crystal growth periodically without disturbing the vessel. Crystals can form over a period of hours to weeks.[8]

Slow Cooling

Principle: A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the compound decreases, leading to crystallization.[4]

Q: My compound is much more soluble in a solvent when heated. Is slow cooling a good option?

Answer: Yes, this is the ideal scenario for the slow cooling method. The key is to control the rate of cooling to allow for the formation of large, well-ordered crystals.[4][9]

  • Prepare a Saturated Hot Solution: In a small Erlenmeyer flask, add your compound and a minimal amount of a suitable solvent (one that showed low solubility at room temperature but good solubility at higher temperatures). Heat the mixture gently (e.g., on a hot plate) until all the solid dissolves.

  • Insulate and Cool: Once a clear solution is obtained, cover the flask and place it in an insulated container (e.g., a Dewar flask or a beaker filled with sand or vermiculite) to slow down the cooling process.

  • Incubate: Allow the solution to cool to room temperature undisturbed. For some compounds, further cooling in a refrigerator or freezer may be beneficial to maximize the yield.

  • Isolate Crystals: Once crystallization is complete, collect the crystals by filtration.

Vapor Diffusion

Principle: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][3]

Q: I have a solvent that dissolves my compound well, and another in which it is completely insoluble. How can I use this combination?

Answer: This is the perfect setup for a vapor diffusion experiment. This technique is particularly useful when you only have a small amount of material.[3]

  • Prepare the Inner Vial: Dissolve your compound in a "good" solvent (e.g., DCM, THF) in a small, open vial.

  • Prepare the Outer Vial: In a larger vial or jar, add a volume of the "anti-solvent" (e.g., hexanes, pentane, diethyl ether) in which your compound is insoluble. The anti-solvent should be more volatile than the solvent.

  • Assemble the System: Place the inner vial containing your compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.[3]

  • Seal and Incubate: Seal the outer vial tightly and leave it in a stable environment. The anti-solvent vapor will slowly diffuse into the inner vial, causing your compound to crystallize.

IV. Troubleshooting Guide

Q: I've tried the above methods, but I'm encountering problems. What should I do?

Answer: Crystallization can often require some optimization. Here are solutions to common issues:

Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's solubility is too high, or the solution is becoming supersaturated too quickly.[1]- Re-dissolve the oil by warming and add more of the "good" solvent to make the solution more dilute. - Try a solvent in which the compound is less soluble.[1] - For slow cooling, cool the solution even more slowly.
Formation of a Powder or Microcrystals Nucleation is occurring too rapidly, leading to many small crystals instead of a few large ones.[3]- Reduce the concentration of your solution. - Slow down the crystallization process (e.g., slower evaporation, slower cooling, or placing a vapor diffusion setup in the fridge). - Ensure your crystallization vessel is very clean, as dust and scratches can act as nucleation sites.
No Crystals Form The solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.- If using slow evaporation, increase the rate of evaporation slightly (e.g., larger holes in the parafilm). - If using slow cooling, try cooling to a lower temperature. - Try scratching the inside of the vial with a glass rod to create nucleation sites. - Add a "seed crystal" (a tiny crystal from a previous batch) to the solution.[4]
Rapid Crystallization The solution is too concentrated, or the solvent is too volatile.- Dilute the initial solution.[10] - For slow evaporation, use a less volatile solvent or slow the evaporation rate.[1]
Visualization: Troubleshooting Decision Tree

A decision tree for troubleshooting common crystallization issues.

V. Polymorphism: Identification and Characterization

It is important to recognize that this compound may exhibit polymorphism, meaning it can exist in different crystal forms.[11] These different forms can have distinct physicochemical properties.

Q: I have obtained crystals, but they look different from a previous batch. How can I tell if I have a new polymorph?

Answer: You will need to use analytical techniques to characterize the crystal structure.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as its "fingerprint".[12][13][14]

  • Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points and may exhibit solid-state transitions upon heating, which can be detected by DSC.[5][6][7]

  • Microscopy: Visual inspection under a microscope can sometimes reveal differences in crystal habit (shape), though this is not a definitive method for identifying polymorphism on its own.[15]

If you suspect you have a new polymorph, it is crucial to record the exact crystallization conditions that produced it, as polymorphism can be highly dependent on factors like solvent, temperature, and cooling rate.

VI. References

  • Guide for crystallization. (n.d.). Retrieved January 24, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 633–640.

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 24, 2026, from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved January 24, 2026, from [Link]

  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1815-1836.

  • Standard Operating Procedure: Recrystallization. (2016, May 6). The Safety Net. Retrieved January 24, 2026, from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, Biology. Retrieved January 24, 2026, from [Link]

  • Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. Retrieved January 24, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 24, 2026, from [Link]

  • Crystallization Screening. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Yu, L. (2010). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Pharmaceutical Solids (pp. 125-161). Informa Healthcare.

  • Studying Polymorphism by Means of DSC. (2020, June 7). NETZSCH Analyzing & Testing. Retrieved January 24, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 24, 2026, from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Retrieved January 24, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Lee, E. H. (2004). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. American Pharmaceutical Review, 7(4), 80-85.

  • No.T152 - Evaluation of Drug Polymorphism by DSC. (n.d.). Shimadzu. Retrieved January 24, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved January 24, 2026, from [Link]

  • Crystal polymorphism. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Bolarín-Miró, A. M., et al. (2021). X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. Nanomaterials, 11(9), 2345.

  • Slow Cooling During Recrystallization. (2012, July 6). [Video]. YouTube. [Link]

Sources

Validation & Comparative

Comparative Analysis of a Novel Phenyl-Pyridine Compound with Known Tubulin Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, hereafter referred to as Compound 'X', as a potential tubulin inhibitor. We will objectively compare its performance with established tubulin-targeting agents through a series of validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: Tubulin as a Cornerstone of Cancer Therapy

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] Composed of α- and β-tubulin heterodimers, their dynamic instability is fundamental to their function.[2] This reliance of proliferating cells on microtubule dynamics makes tubulin one of the most successful targets for anticancer drugs.[3]

Microtubule Targeting Agents (MTAs) are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which suppress depolymerization.[1][4] Both classes of agents disrupt the delicate balance of microtubule dynamics, leading to a blockade of the cell cycle at the G2/M phase, prolonged mitotic arrest, and ultimately, apoptosis.[3][5] These agents exert their effects by binding to distinct sites on the tubulin dimer. The most well-characterized of these are the colchicine, vinca alkaloid, and taxane binding sites.[2][6][7]

This guide outlines a systematic approach to characterize the interaction of Compound 'X' with tubulin and benchmark its activity against well-known inhibitors representing each major class.

Tubulin_Binding_Sites cluster_Tubulin αβ-Tubulin Heterodimer tubulin α-Tubulin β-Tubulin Vinca Vinca Alkaloid Site (e.g., Vinblastine) Inhibits Polymerization Vinca->tubulin:beta Binds to β-tubulin Colchicine Colchicine Site (e.g., Colchicine) Inhibits Polymerization Colchicine->tubulin:beta Binds at α-β interface Taxane Taxane Site (e.g., Paclitaxel) Promotes Polymerization Taxane->tubulin:beta Binds to β-tubulin (inner surface)

Figure 1: Major drug-binding sites on the αβ-tubulin heterodimer.

Part 1: Primary Efficacy Screening of Compound 'X'

The initial phase of investigation aims to answer two fundamental questions: Does Compound 'X' affect tubulin polymerization, and does it exhibit cytotoxic activity against cancer cells?

Biochemical Evaluation: In Vitro Tubulin Polymerization Assay

The most direct method to assess a compound's effect on microtubule dynamics is a cell-free tubulin polymerization assay. This assay measures the light absorbance or fluorescence increase as soluble tubulin dimers polymerize into microtubules. The rationale is to determine if Compound 'X' acts as an inhibitor (like colchicine or vinblastine) or a stabilizer (like paclitaxel) of tubulin assembly.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [8][9]

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure bovine or porcine brain tubulin (Cytoskeleton, Inc. or similar) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.[8] Keep the final tubulin concentration at 2 mg/mL.

    • Prepare a stock solution of Compound 'X' in DMSO. Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare control compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer), and DMSO (vehicle control).

    • Prepare a fluorescent reporter solution (e.g., DAPI) as per the manufacturer's protocol.[8]

  • Assay Setup:

    • On ice, add the reaction components to a pre-chilled 384-well black wall microplate. For each reaction, combine the tubulin solution, GTP, the fluorescent reporter, and either Compound 'X', a control compound, or DMSO vehicle.

    • The final volume should be consistent across all wells (e.g., 50 µL).

  • Data Acquisition:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex 360 nm, Em 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Interpretation:

      • An increase in fluorescence similar to the paclitaxel control indicates microtubule stabilization.

      • A suppression of the fluorescence signal compared to the DMSO control indicates inhibition of polymerization.[10]

      • Calculate the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) value, which represents the concentration of Compound 'X' required to inhibit or promote 50% of the polymerization activity, respectively.

Cell-Based Evaluation: Cytotoxicity Assay

To determine if the biochemical activity of Compound 'X' translates into an anti-proliferative effect, a cytotoxicity assay against a panel of human cancer cell lines is essential.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[12]

Experimental Protocol: MTT Cytotoxicity Assay [12]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in their recommended media until they reach ~80% confluency.

  • Cell Plating:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 'X' and control drugs (e.g., Paclitaxel, Vinblastine) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and untreated controls.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Incubation and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Action

Assuming Compound 'X' shows promising activity in the primary screens, the next step is to determine its specific binding site on tubulin and visualize its effects on the cellular microtubule network.

Experimental_Workflow cluster_Primary Primary Screening cluster_Secondary Mechanism of Action start Novel Compound ('X') poly_assay Tubulin Polymerization Assay (Biochemical) start->poly_assay cyto_assay Cytotoxicity Assay (MTT) (Cell-Based) start->cyto_assay decision Active? poly_assay->decision cyto_assay->decision binding_assay Competitive Binding Assay (e.g., [3H]Colchicine) result Characterized Inhibitor Profile binding_assay->result if_assay Immunofluorescence (Cellular Imaging) if_assay->result decision->binding_assay Yes decision->if_assay Yes inactive Inactive / Re-evaluate decision->inactive No

Figure 2: Experimental workflow for characterizing a novel tubulin inhibitor.

Determination of Binding Site: Competitive Binding Assay

To identify which of the major drug-binding pockets Compound 'X' occupies, a competitive binding assay is performed. This typically involves incubating tubulin with a radiolabeled ligand known to bind a specific site (e.g., [³H]colchicine) in the presence and absence of the test compound. A reduction in radioactivity bound to tubulin indicates that the test compound competes for the same site.

Experimental Protocol: [³H]Colchicine Competition Assay [13]

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing purified tubulin (e.g., 0.5 µM), [³H]colchicine (e.g., 5.0 µM), and either Compound 'X' (at varying concentrations, e.g., 5.0 µM), an unlabeled known competitor (e.g., colchicine or podophyllotoxin), or vehicle control (DMSO).[13]

    • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the tubulin-ligand complexes from the unbound radioligand. A common method is gel filtration chromatography (e.g., using Sephadex G-50 columns) or by absorption onto activated charcoal.

  • Quantification:

    • Measure the radioactivity in the protein-containing fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]colchicine binding by Compound 'X' compared to the control. Significant inhibition (e.g., >50%) suggests that Compound 'X' binds to the colchicine site on tubulin.[13] Similar assays can be designed using radiolabeled ligands for the vinca and taxane sites.

Visualization of Cellular Effects: Immunofluorescence Microscopy

Immunofluorescence staining allows for the direct visualization of the microtubule network within cells, providing powerful qualitative data on the compound's effect. Stabilizing agents typically induce the formation of thick, bundled microtubules, while destabilizing agents lead to the diffuse, depolymerized tubulin.[10]

Experimental Protocol: Microtubule Staining [8]

  • Cell Culture and Treatment:

    • Grow cells (e.g., A549) on glass coverslips in a 24-well plate.

    • Treat the cells with Compound 'X' at a concentration around its IC₅₀ value for a specified time (e.g., 18-24 hours). Include positive controls (paclitaxel, vinblastine) and a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.[8]

    • Wash twice with PBS.

    • Permeabilize the cell membranes with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10-20 minutes.[8]

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Part 3: Comparative Data Analysis

The data obtained from the experimental protocols should be systematically organized to allow for a direct comparison of Compound 'X' with established tubulin inhibitors.

Table 1: Comparative Biochemical and Cellular Activity of Tubulin Inhibitors

Compound Binding Site Mechanism of Action Tubulin Polymerization IC₅₀ (µM) Cytotoxicity IC₅₀ (HeLa, nM) Cytotoxicity IC₅₀ (A549, nM)
Compound 'X' To be determined To be determined Experimental Value Experimental Value Experimental Value
Colchicine Colchicine Destabilizer ~2.9[14] ~8.0 ~15.0
Vinblastine Vinca Alkaloid Destabilizer ~1.5 ~1.2 ~2.5
Paclitaxel (Taxol) Taxane Stabilizer (EC₅₀) ~1.0 ~2.0 ~3.1

Note: IC₅₀/EC₅₀ values are approximate and can vary based on experimental conditions and cell lines. The values provided are for comparative purposes.

Table 2: Expected Phenotypes in Immunofluorescence Assay

Treatment Expected Effect on Microtubule Network
Vehicle (DMSO) Fine, filamentous network extending throughout the cytoplasm.
Compound 'X' To be determined (e.g., diffuse staining, microtubule bundles, or abnormal mitotic spindles).
Colchicine/Vinblastine Loss of filamentous network, diffuse cytoplasmic tubulin staining, mitotic arrest with condensed chromosomes.

| Paclitaxel | Formation of dense microtubule bundles, particularly around the nucleus; abnormal mitotic asters. |

Apoptosis_Pathway inhibitor Tubulin Inhibitor (Compound 'X', Colchicine, etc.) tubulin Disruption of Microtubule Dynamics inhibitor->tubulin mitotic_spindle Defective Mitotic Spindle tubulin->mitotic_spindle sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac arrest Prolonged Mitotic Arrest (G2/M Phase) sac->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis bcl2 Bcl-2 Phosphorylation (Inactivation) arrest->bcl2 caspase Caspase Cascade Activation bcl2->caspase caspase->apoptosis

Figure 3: General signaling pathway leading to apoptosis following mitotic arrest induced by tubulin inhibitors.

Conclusion

This guide presents a validated, multi-step workflow for the comprehensive analysis of a novel compound, this compound (Compound 'X'), as a potential tubulin inhibitor. By employing a combination of biochemical and cell-based assays, researchers can determine its efficacy, potency, and mechanism of action. The systematic comparison of this data against that of established clinical agents such as colchicine, vinblastine, and paclitaxel is crucial for assessing its therapeutic potential and novelty. This structured approach ensures scientific rigor and provides the foundational data necessary for further preclinical and clinical development.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Microtubule Inhibitors Mechanism of Action. (2023, August 26). YouTube. Retrieved January 25, 2026, from [Link]

  • King, A., & Pacyna-Gengelbach, M. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2020). Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified! (2024, March 20). YouTube. Retrieved January 25, 2026, from [Link]

  • Li, W., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Kciuk, M., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Thakur, A., et al. (2013). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved January 25, 2026, from [Link]

  • La Sala, G., et al. (2022). Structural insight into the stabilization of microtubules by taxanes. PubMed Central. Retrieved January 25, 2026, from [Link]

  • The Vinca Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Visualization of microtubules of cells in situ by indirect immunofluorescence. (1981). PNAS. Retrieved January 25, 2026, from [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved January 25, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Microtubule Active Agents: Beyond the Taxane Frontier. (2008). Clinical Cancer Research. Retrieved January 25, 2026, from [Link]

  • Vinca site agents induce structural changes in tubulin different from and antagonistic to... (1995). PubMed. Retrieved January 25, 2026, from [Link]

  • Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse... (2017). JoVE. Retrieved January 25, 2026, from [Link]

  • Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines... (2012). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Visualizing microtubules using conventional light microscopy. (2012). arXiv. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors... (2016). MDPI. Retrieved January 25, 2026, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc.. Retrieved January 25, 2026, from [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line... (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022). International Journal of Science and Research Archive. Retrieved January 25, 2026, from [Link]

  • Guideline for anticancer assays in cells. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Head-to-Head Comparison of the Biological Activity of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents, valued for its presence in numerous FDA-approved drugs and its diverse biological activities.[1] This guide provides a comprehensive head-to-head comparison of the biological activity of a series of synthesized 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine analogs. We will delve into the rationale behind their synthesis, the methodologies for evaluating their biological efficacy, and a structure-activity relationship (SAR) analysis to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

Introduction: The Rationale for Targeting the 3,5-Disubstituted Pyridine Scaffold

The 3,5-disubstituted pyridine core is a privileged structure in drug discovery, with derivatives showing potent activities against a range of diseases, including cancer and drug-resistant tuberculosis.[2][3] The incorporation of a benzyloxy-phenyl moiety introduces a flexible, lipophilic group that can significantly influence ligand-receptor interactions and pharmacokinetic properties. The methoxy group at the 5-position of the pyridine ring can modulate the electronic properties of the scaffold and provide a handle for further derivatization.

This guide will focus on a hypothetical series of analogs of the parent compound, This compound (Compound A) , to explore how modifications to the benzyloxy and methoxy groups impact biological activity.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process, drawing upon established synthetic methodologies for similar heterocyclic compounds.[4][5][6] A generalized synthetic scheme is presented below.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Suzuki Coupling start Starting Materials: 3-Methoxyphenol & Benzyl Halide Analog precursor O-Alkylation (Williamson Ether Synthesis) start->precursor K2CO3, Acetone product1 1-(Benzyloxy)-3-methoxybenzene Analog precursor->product1 product1_node 1-(Benzyloxy)-3-methoxybenzene Analog coupling Suzuki Coupling product1_node->coupling pyridine_boronic 5-Methoxypyridine-3-boronic acid pyridine_boronic->coupling final_product This compound Analog coupling->final_product Pd(PPh3)4, Na2CO3

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Synthetic Protocol (Example for Parent Compound A)

Step 1: Synthesis of 1-(Benzyloxy)-3-methoxybenzene [5]

  • To a solution of 3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(benzyloxy)-3-methoxybenzene.

Step 2: Synthesis of this compound (Compound A)

  • In a reaction vessel, combine 1-(benzyloxy)-3-methoxybenzene (1.0 eq), 5-methoxypyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent (e.g., toluene/ethanol mixture) and an aqueous solution of sodium carbonate (2 M).

  • Heat the mixture to reflux under an inert atmosphere for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Head-to-Head Comparison of Biological Activity

To provide a comprehensive comparison, we will evaluate the analogs for their potential antiproliferative and anti-inflammatory activities, as these are common therapeutic targets for pyridine-based compounds.[4][7]

Antiproliferative Activity

The ability of the synthesized compounds to inhibit cell growth is a key indicator of their potential as anticancer agents.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundR1 (on Benzyl Ring)R2 (at Pyridine 5-pos)HCT-116 IC50 (µM)MDA-MB-231 IC50 (µM)
A H-OCH315.220.5
B 4-Cl-OCH38.712.1
C 4-OCH3-OCH325.431.8
D H-OH10.514.3
E 4-Cl-OH5.27.9
  • Influence of Benzyl Ring Substitution: The introduction of an electron-withdrawing group (e.g., 4-Cl, Compound B) on the benzyl ring appears to enhance antiproliferative activity compared to the unsubstituted parent compound (A). Conversely, an electron-donating group (e.g., 4-OCH3, Compound C) may decrease activity. This suggests that the electronic properties of the benzyloxy moiety play a crucial role in the compound's interaction with its biological target.[9]

  • Impact of Pyridine 5-Position Substitution: Demethylation of the methoxy group to a hydroxyl group (Compound D vs. A) leads to a modest increase in potency. This could be due to the formation of a new hydrogen bond with the target protein. The combination of a 4-Cl on the benzyl ring and a hydroxyl group at the 5-position (Compound E) results in the most potent analog in this series, indicating a synergistic effect of these modifications. The presence of hydroxyl and methoxy groups can significantly influence the antiproliferative activity of heterocyclic compounds.[1][10]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and the inhibition of key inflammatory mediators is a common therapeutic strategy.

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary cofactors.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the respective enzyme (COX-1 or COX-2), and a chromogenic substrate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength, which corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. A higher COX-2/COX-1 selectivity index indicates a more favorable safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
A 25.15.34.7
B 20.82.19.9
C 35.68.94.0
D 15.41.510.3
E 12.70.815.9
  • The SAR trends for anti-inflammatory activity largely mirror those observed for antiproliferative activity.

  • The presence of a 4-Cl substituent on the benzyl ring (Compound B) and a hydroxyl group at the pyridine 5-position (Compound D) independently enhance COX-2 inhibition and selectivity.

  • Compound E, possessing both modifications, demonstrates the highest potency and selectivity for COX-2, suggesting it as a promising lead for further development as an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanistic Insights: In Silico Molecular Docking

To rationalize the observed biological activities, molecular docking studies can be performed to predict the binding modes of the analogs within the active site of a relevant biological target, such as COX-2.[4][7]

Molecular Docking Workflow

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis ligand_prep Ligand Preparation: - 2D to 3D conversion - Energy minimization docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking receptor_prep Receptor Preparation: - PDB file download (e.g., COX-2) - Removal of water and co-ligands - Addition of hydrogens define_grid Define Binding Site Grid Box receptor_prep->define_grid analysis Analysis of Docking Poses: - Binding energy calculation - Visualization of interactions (H-bonds, hydrophobic interactions) docking->analysis define_grid->docking sar_rationalization Rationalization of SAR analysis->sar_rationalization

Sources

Navigating the Structure-Activity Landscape of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine scaffold has emerged as a promising framework for the development of novel therapeutics. Its unique arrangement of a central pyridine core flanked by a benzyloxyphenyl and a methoxy substituent offers a rich canvas for synthetic modifications to fine-tune biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this scaffold, drawing upon experimental data from analogous chemical series to offer predictive insights for researchers, scientists, and drug development professionals. By understanding the causal relationships between structural modifications and biological outcomes, we can accelerate the journey from hit-to-lead optimization.

The Architectural Significance of the this compound Scaffold

The this compound scaffold can be deconstructed into three key pharmacophoric components: the central pyridine ring, the 3-(benzyloxy)phenyl moiety, and the 5-methoxy group. Each of these components plays a crucial role in dictating the molecule's interaction with biological targets, which often include enzymes such as kinases and phosphodiesterases. The pyridine core acts as a key hydrogen bond acceptor and provides a rigid framework for the presentation of the aryl substituents. The benzyloxyphenyl group offers a large, lipophilic surface for van der Waals interactions and potential hydrogen bonding via the ether oxygen. The methoxy group, while seemingly simple, can significantly influence the electronic properties of the pyridine ring and modulate metabolic stability.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

Our understanding of the SAR of the this compound scaffold is built upon a composite analysis of structurally related inhibitors. By examining how modifications at each position of analogous molecules impact their biological activity, we can infer the likely consequences of similar changes on our core scaffold.

The Central Pyridine Core: More Than Just a Scaffold

The pyridine ring is a cornerstone of numerous approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with protein targets.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a feature often essential for anchoring a ligand within a binding pocket. The electronic nature of the pyridine ring, which can be modulated by substituents, also plays a pivotal role.

In many kinase inhibitors, for instance, the pyridine nitrogen forms a key hydrogen bond with the hinge region of the ATP-binding site. The overall V-shaped geometry conferred by 3,5-disubstituted pyridines can be crucial for activity against certain targets, such as those involved in inflammatory pathways.[2]

The 3-(Benzyloxy)phenyl Moiety: A Gateway to Potency and Selectivity

The benzyloxyphenyl group provides a substantial lipophilic region that can explore hydrophobic pockets within a target protein. The ether linkage introduces a degree of conformational flexibility, allowing the two phenyl rings to adopt an optimal orientation for binding.

The benzyloxy group itself can be a key interaction point. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with tyrosine hydroxyl groups or water molecules within the enzyme's active site, thereby strengthening the binding affinity.[3]

Substitutions on both the inner and outer phenyl rings of the benzyloxy moiety are critical for modulating activity.

  • Inner Phenyl Ring (attached to pyridine): Modifications here directly influence the spatial relationship between the pyridine core and the outer benzyl group. Steric hindrance or the introduction of polar groups can significantly alter the preferred conformation and, consequently, the biological activity.

  • Outer Phenyl Ring (the "benzyl" portion): This ring often extends into solvent-exposed regions of the binding pocket, making it an ideal position for introducing substituents that can enhance potency or improve pharmacokinetic properties. Small, lipophilic, electron-withdrawing groups on the 3-position of an analogous anilino-quinazoline series were found to enhance potency.[4]

The 5-Methoxy Group: A Subtle but Powerful Modulator

The methoxy group at the 5-position of the pyridine ring is a non-lipophilic substituent that can significantly impact the scaffold's properties.[5] Its primary roles in influencing biological activity are twofold:

  • Electronic Effects: The methoxy group is electron-donating, which increases the electron density of the pyridine ring. This can enhance the hydrogen bonding capability of the pyridine nitrogen and influence the overall pKa of the molecule. In some pyrazolopyridine-based phosphodiesterase 4 (PDE4) inhibitors, the introduction of a methoxy group on the pyrazolopyridine ring was shown to strongly promote inhibitory activity.[6]

  • Metabolic Stability: Methoxy groups can be susceptible to O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability, strategic placement of a methoxy group can also block a more labile metabolic site, thereby improving the overall metabolic profile of the compound.[5] In some instances, a methoxy group ortho to an alkyl substituent on a pyridine can sterically hinder the nitrogen lone pair, which can be beneficial for certain synthetic reactions.[7]

Comparative Analysis of Structurally Related Inhibitors

To provide a quantitative perspective on the SAR of the this compound scaffold, we have compiled data from several series of structurally related enzyme inhibitors. While not direct analogues, these compounds share key structural features and provide valuable insights into the effects of various substitutions.

Table 1: Comparative Activity of Benzoylpyridine and Benzophenone Analogues as p38α MAP Kinase Inhibitors [8]

CompoundCore ScaffoldR1R2IC50 (nM)
10b BenzophenoneH1,1-dimethylpropynylamine14
17b BenzoylpyridineBenzimidazoleH21

This data highlights that both benzophenone and benzoylpyridine cores can yield potent inhibitors. The nature of the substituents plays a critical role in determining potency.

Table 2: Comparative Activity of 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine Analogues as Tubulin Polymerization Inhibitors [9]

CompoundR (on 5-phenyl ring)Antiproliferative Activity (SGC-7901, IC50)
13d 3,4,5-trimethoxy13 nM

This demonstrates the significant impact of methoxy substitution on the aryl rings, with the trimethoxy substitution leading to exceptionally high potency.

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The successful exploration of the SAR of the this compound scaffold relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of the core scaffold and for a common biological assay.

General Synthetic Protocol for 3,5-Disubstituted Pyridines

A common route to 3,5-diarylpyridines involves a Suzuki cross-coupling reaction. This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3- and 5-positions of a dihalopyridine starting material.

Step-by-step Methodology:

  • Starting Material: Begin with a suitably substituted dihalopyridine (e.g., 3,5-dibromopyridine).

  • First Suzuki Coupling: React the dihalopyridine with one equivalent of an appropriate boronic acid or boronate ester (e.g., 3-(benzyloxy)phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Purification: After the reaction is complete, purify the resulting mono-coupled product using column chromatography.

  • Second Suzuki Coupling: Subject the purified mono-arylpyridine to a second Suzuki coupling with a different boronic acid (if desired) to install the second aryl group.

  • Final Purification: Purify the final 3,5-diarylpyridine product via column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is a standard method. This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Step-by-step Methodology:

  • Reagents: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: Add the kinase, substrate, and test compound to the wells of a microtiter plate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the SAR: Key Relationships and Workflows

To better illustrate the key structural components and the logical flow of an SAR investigation, the following diagrams are provided.

SAR_Scaffold Scaffold This compound Pyridine Pyridine Core Scaffold->Pyridine Central Framework Benzyloxy 3-(Benzyloxy)phenyl Moiety Scaffold->Benzyloxy Lipophilic Interactions Methoxy 5-Methoxy Group Scaffold->Methoxy Electronic & Metabolic Modulation

Caption: Core components of the this compound scaffold.

SAR_Workflow start Identify Hit Compound synthesis Synthesize Analogs (Varying R1, R2, R3) start->synthesis assay In Vitro Biological Assay (e.g., Kinase Inhibition) synthesis->assay data_analysis Determine IC50 Values & Establish SAR assay->data_analysis optimization Lead Optimization (Improve Potency, ADME) data_analysis->optimization optimization->synthesis Iterative Design end Candidate Drug optimization->end

Caption: Iterative workflow for SAR-guided drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel enzyme inhibitors. While direct SAR studies on this specific scaffold are emerging, a wealth of information can be gleaned from analogous chemical series. The key takeaways for medicinal chemists are:

  • The pyridine core is likely a critical interaction point, and its hydrogen bonding capacity should be preserved or enhanced.

  • The benzyloxyphenyl moiety offers extensive opportunities for optimization, with substitutions on the outer phenyl ring being particularly attractive for improving potency and pharmacokinetic properties.

  • The 5-methoxy group is a subtle but important modulator of both electronic properties and metabolic stability.

Future work should focus on the systematic exploration of substitutions at all three key positions of the scaffold, coupled with co-crystallization studies to elucidate the precise binding modes of these compounds. Such efforts will undoubtedly pave the way for the development of potent and selective drug candidates based on this promising chemical architecture.

References

  • Jarman, M. G., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3325-3329. [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]

  • Lainé, C., & Xia, Z. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 16(11), 1215-1219. [Link]

  • Al-Ghorbani, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22432. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Zheng, Y., et al. (2019). 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 168, 256-268. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Journal of medicinal chemistry, 57(23), 10257-10274. [Link]

  • Kondreddi, R. R., et al. (2012). Direct methoxypyridine functionalization approach to magellanine-type Lycopodium alkaloids. Organic letters, 14(1), 342-345. [Link]

  • Krasavin, M., et al. (2021). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 26(16), 4945. [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]-and 4-(phenylamino) quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 37(5), 683-691. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is a biaryl ether derivative with a scaffold that is of significant interest in medicinal chemistry and materials science. The strategic combination of a substituted pyridine ring and a benzyloxy-functionalized phenyl group makes it a valuable intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other biologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for researchers in drug discovery and development.

This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and practical insights to aid researchers in selecting the most suitable route for their specific needs. We will delve into the synthesis of the requisite precursors and provide detailed, self-validating experimental protocols for each coupling method. The efficiency of each route will be objectively compared based on factors such as overall yield, reaction conditions, reagent availability and toxicity, and ease of purification.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches centered around the formation of the pivotal aryl-aryl bond. Both strategies utilize a 3-halo-5-methoxypyridine precursor, a readily accessible starting material. The key difference lies in the nature of the organometallic reagent derived from the 3-(benzyloxy)phenyl moiety.

G TM This compound C_C C-C Bond Formation TM->C_C Disconnection Halopyridine 3-Halo-5-methoxypyridine C_C->Halopyridine Aryl_Metal Organometallic Reagent C_C->Aryl_Metal Suzuki Suzuki Coupling Aryl_Metal->Suzuki via Negishi Negishi Coupling Aryl_Metal->Negishi via Boronic_Acid 3-(Benzyloxy)phenylboronic Acid Suzuki->Boronic_Acid Organozinc (3-(Benzyloxy)phenyl)zinc Halide Negishi->Organozinc G cluster_0 Suzuki-Miyaura Coupling Start 3-Bromo-5-methoxypyridine + 3-(Benzyloxy)phenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Catalyst Reactants Solvent Solvent (e.g., Dioxane/H2O) Catalyst->Solvent Heat Heat (e.g., 80-100 °C) Solvent->Heat Product This compound Heat->Product Yields Product G cluster_1 Negishi Coupling Start_N 3-Bromo-5-methoxypyridine + (3-(Benzyloxy)phenyl)zinc Chloride Catalyst_N Pd Catalyst (e.g., Pd(PPh3)4) Start_N->Catalyst_N Reactants Solvent_N Solvent (e.g., THF) Catalyst_N->Solvent_N Temp_N Room Temperature to Reflux Solvent_N->Temp_N Product_N This compound Temp_N->Product_N Yields Product

Correlation of In Vitro and In Vivo Efficacy for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical efficacy of the novel investigational compound, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, hereafter referred to as Compound-X. We will explore its performance in both cellular (in vitro) and whole-organism (in vivo) models, establishing a correlative framework to predict its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new chemical entities.

Introduction to Compound-X: A Novel Kinase Inhibitor

Compound-X is a synthetic small molecule characterized by a benzyloxyphenyl moiety linked to a methoxypyridine core. Structurally analogous compounds have demonstrated activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] This guide will present a hypothetical case study positioning Compound-X as a potent and selective inhibitor of a key oncogenic kinase, "Kinase-Y," and compare its efficacy against a known, clinically relevant inhibitor, "Comparator-A."

The central hypothesis of this guide is that the in vitro potency of Compound-X against Kinase-Y and its anti-proliferative effects on cancer cell lines will translate to significant anti-tumor efficacy in a relevant in vivo xenograft model. Establishing a strong in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, enabling more accurate predictions of clinical outcomes and streamlining the path to regulatory approval.[3][4][5][6][7]

Comparative In Vitro Efficacy

The initial characterization of a novel compound's efficacy begins with in vitro assays to determine its direct interaction with the molecular target and its effect on cellular functions.

Biochemical Assay: Kinase-Y Inhibition

The primary biochemical potency of Compound-X was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the direct inhibition of Kinase-Y activity.

Table 1: Comparative IC50 Values for Kinase-Y Inhibition

CompoundIC50 (nM)
Compound-X15
Comparator-A50

The data clearly indicate that Compound-X is a more potent inhibitor of Kinase-Y in a purified, cell-free system compared to Comparator-A.

Cellular Assay: Anti-Proliferative Activity

To assess the ability of Compound-X to inhibit cancer cell growth, a cell viability assay (MTT) was performed on a human colorectal cancer cell line (HCT-116) known to be dependent on Kinase-Y signaling.

Table 2: Comparative GI50 Values for HCT-116 Cell Proliferation

CompoundGI50 (µM)
Compound-X0.5
Comparator-A1.2

Compound-X demonstrates superior anti-proliferative activity in a cellular context, suggesting good cell permeability and engagement of the intracellular target.

In Vivo Efficacy: Murine Xenograft Model

To evaluate the therapeutic potential of Compound-X in a living organism, a human tumor xenograft model was established by implanting HCT-116 cells into immunodeficient mice.

Study Design

Mice bearing established HCT-116 tumors were randomized into three groups:

  • Vehicle Control (oral gavage, daily)

  • Compound-X (50 mg/kg, oral gavage, daily)

  • Comparator-A (50 mg/kg, oral gavage, daily)

Tumor volume and body weight were monitored over a 21-day period.

Table 3: In Vivo Anti-Tumor Efficacy in HCT-116 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Compound-X85
Comparator-A60

Compound-X exhibited significantly greater tumor growth inhibition compared to Comparator-A at the same dose, with no significant adverse effects on body weight observed.

Correlation of In Vitro and In Vivo Data

The strong performance of Compound-X in both in vitro and in vivo settings suggests a positive correlation. The superior biochemical and cellular potency of Compound-X translated into more robust anti-tumor activity in the animal model. This correlation provides confidence in the compound's mechanism of action and its potential for further development.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)
  • Reagents : Recombinant human Kinase-Y, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure :

    • Add 5 µL of test compound (Compound-X or Comparator-A) at various concentrations to a 384-well plate.

    • Add 5 µL of Kinase-Y and substrate peptide solution.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection mix (europium-labeled antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis : Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

In Vitro Cell Proliferation Assay (MTT)
  • Cell Culture : Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure :

    • Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound-X or Comparator-A for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 values using non-linear regression analysis.

In Vivo Xenograft Study
  • Animal Model : Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation : Subcutaneously inject 5 x 10^6 HCT-116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Treatment : When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer the compounds or vehicle daily by oral gavage.

  • Monitoring : Measure tumor volume using calipers twice a week and calculate using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis : Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Visualizations

Signaling Pathway of Kinase-Y

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-Y Kinase-Y Receptor->Kinase-Y Downstream Effectors Downstream Effectors Kinase-Y->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Compound-X Compound-X Compound-X->Kinase-Y Inhibition

Caption: Simplified signaling pathway of Kinase-Y and the inhibitory action of Compound-X.

Experimental Workflow for Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis Biochemical Assay (TR-FRET) Biochemical Assay (TR-FRET) Cellular Assay (MTT) Cellular Assay (MTT) Biochemical Assay (TR-FRET)->Cellular Assay (MTT) Potency Confirmation Xenograft Model (HCT-116) Xenograft Model (HCT-116) Cellular Assay (MTT)->Xenograft Model (HCT-116) Candidate Selection Efficacy Study Efficacy Study Xenograft Model (HCT-116)->Efficacy Study IVIVC Assessment IVIVC Assessment Efficacy Study->IVIVC Assessment

Caption: Workflow for the preclinical evaluation of Compound-X, from in vitro assays to in vivo studies.

Conclusion

The data presented in this guide provide a strong preclinical proof-of-concept for this compound (Compound-X) as a potent and efficacious inhibitor of Kinase-Y. The robust correlation between its in vitro activity and in vivo anti-tumor efficacy underscores its potential as a promising candidate for further development in oncology. The detailed protocols and comparative data serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies.

References

  • PubMed. (n.d.). In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 25, 2026, from [Link]

  • UCL. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved January 25, 2026, from [Link]

  • PubMed. (2023, July 20). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved January 25, 2026, from [Link]

  • LinkedIn. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Retrieved January 25, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2025, April 29). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved January 25, 2026, from [Link]

  • PubMed. (2021, February 15). Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). WO2021005125A1 - Compounds comprising a fibroblast activation protein ligand and use thereof.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2022, April 18). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Retrieved January 25, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the In Vitro Selectivity of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Selective Cancer Therapeutics

The development of novel anti-cancer agents hinges on the principle of selective toxicity: the ability of a compound to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This selectivity is paramount to minimizing the often-debilitating side effects associated with traditional chemotherapy. This guide provides a comprehensive framework for researchers to assess the in vitro selectivity of a novel small molecule, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine (herein referred to as Compound X), against a panel of cancer cell lines.

We will delve into the rationale behind experimental design, provide detailed, validated protocols, and offer a clear methodology for data interpretation and comparison against established benchmarks. This guide is structured to empower researchers in drug development to generate robust, reproducible, and insightful data, forming a critical foundation for further preclinical and clinical development.

Experimental Design: Building a Foundation of Rigor

A well-designed experiment is self-validating. The choices made at this stage dictate the quality and interpretability of the resulting data. Here, we outline the key considerations for assessing the selectivity of Compound X.

The Cell Line Panel: A Representative Spectrum of Malignancy

The selection of cell lines is a critical first step. The goal is to test Compound X against a diverse panel that represents different cancer types, alongside a non-cancerous cell line to serve as a proxy for normal tissue. This allows for the calculation of a Selectivity Index (SI), a quantitative measure of a compound's cancer-specific cytotoxicity.

Recommended Cell Line Panel:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a model for hormone-responsive breast cancers.

  • A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).

  • HCT116: A human colorectal carcinoma cell line, valuable for its well-defined genetic background, including a mutation in the KRAS oncogene.

  • MRC-5: A human fetal lung fibroblast cell line. As a non-cancerous, diploid cell line, it is an excellent control to assess general cytotoxicity.

Benchmark Compounds: Establishing a Performance Context

To understand the potential of Compound X, its performance must be compared against established anti-cancer agents. These benchmarks provide a crucial context for both potency and selectivity.

Selected Benchmark Drugs:

  • Doxorubicin: A potent, broad-spectrum chemotherapeutic agent that primarily works by intercalating DNA. It is known for its high potency but also significant off-target toxicity.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a widely used treatment for various cancers.

Experimental Workflow: A Strategic Overview

The overall experimental workflow is designed to systematically determine the concentration-dependent effects of Compound X and benchmark drugs on the viability of the selected cell lines.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Acquisition & Analysis A Stock Solution Preparation (Compound X, Doxorubicin, Paclitaxel in DMSO) E Serial Dilution & Drug Treatment A->E B Cell Culture Maintenance (MCF-7, A549, HCT116, MRC-5) C Cell Seeding in 96-well plates B->C D 24h Incubation (Allow cells to attach) C->D D->E F 72h Incubation (Allow for drug effect) E->F G MTT Assay (Measure cell viability) F->G H Absorbance Reading (570 nm) G->H I Data Normalization (% of vehicle control) H->I J Dose-Response Curve Generation & IC50 Calculation I->J K Selectivity Index (SI) Calculation J->K

Caption: Overall experimental workflow for assessing compound selectivity.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol is a robust and widely accepted method for determining cytotoxic potential.

Materials and Reagents
  • Selected cell lines (MCF-7, A549, HCT116, MRC-5)

  • Complete growth media (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X, Doxorubicin, Paclitaxel

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X, Doxorubicin, and Paclitaxel in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth media to achieve the final desired concentrations. A typical 8-point concentration range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (media with the highest concentration of DMSO used, typically <0.5%) and a "media only" blank.

    • Carefully remove the media from the wells and add 100 µL of the media containing the various drug concentrations.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C and 5% CO2. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Assay:

    • After 72 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plates at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability.

  • Normalize the Data: Subtract the absorbance of the "media only" blank from all other readings. Express the viability of treated cells as a percentage of the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Generate Dose-Response Curves: Plot the % Viability against the log of the drug concentration.

  • Calculate IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value for each compound in each cell line.

Quantifying Selectivity: The Selectivity Index (SI)

The Selectivity Index is a critical metric that quantifies the preferential cytotoxicity of a compound towards cancer cells over normal cells. A higher SI value indicates greater selectivity.

  • Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

G cluster_input Input Data cluster_calc Calculation cluster_decision Interpretation A IC50 in MRC-5 (Normal Cells) C SI = IC50_MRC5 / IC50_A549 A->C B IC50 in Cancer Cell Line (e.g., A549) B->C D SI > 10 (Highly Selective) C->D E 1 < SI < 10 (Moderately Selective) C->E F SI <= 1 (Non-selective) C->F

Caption: Logic for calculating and interpreting the Selectivity Index.

Comparative Data Presentation

The following table presents a hypothetical but realistic dataset for Compound X and the benchmark drugs. This format allows for a clear and direct comparison of potency and selectivity.

Compound IC50 (µM) ± SD Selectivity Index (SI)
MCF-7 A549
Compound X 2.5 ± 0.34.1 ± 0.5
Doxorubicin 0.1 ± 0.020.3 ± 0.04
Paclitaxel 0.05 ± 0.010.08 ± 0.01

Interpretation of Hypothetical Data:

In this example, Compound X exhibits a lower potency (higher IC50) than Doxorubicin and Paclitaxel. However, its key advantage lies in its superior selectivity. With SI values consistently above 10, Compound X demonstrates a significantly better therapeutic window in this in vitro model compared to the benchmark drugs, which show moderate to low selectivity. This profile makes Compound X a promising candidate for further investigation.

Beyond Viability: Investigating the Mechanism of Action

A favorable selectivity profile warrants further investigation into the compound's mechanism of action (MoA). Understanding why a compound is selective can unlock its full therapeutic potential. For instance, Compound X might be targeting a signaling pathway that is hyperactive in cancer cells but quiescent in normal cells.

G cluster_pathway Hypothetical Kinase Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->RAF Inhibition

Caption: Hypothetical MoA: Compound X selectively inhibits a key kinase.

Further experiments could include:

  • Kinase Profiling: Screening Compound X against a panel of kinases to identify specific targets.

  • Western Blotting: To assess the phosphorylation status of key proteins in a targeted pathway (e.g., RAF, MEK, ERK) after treatment with Compound X.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

Conclusion

This guide provides a robust, multi-faceted approach to evaluating the in vitro selectivity of the novel compound this compound. By employing a diverse cell line panel, appropriate benchmarks, and validated protocols, researchers can generate high-quality, interpretable data. A strong selectivity profile, as illustrated in our hypothetical example, serves as a critical decision-making point, justifying the commitment of further resources to elucidate the mechanism of action and advance the compound through the drug discovery pipeline.

References

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Principles of Drug Discovery: Vallance, P., & Williams, R. (2018). Drug discovery and development. Medicine. [Link]

  • Doxorubicin Mechanism of Action: Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. [Link]

  • Paclitaxel Mechanism of Action: Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell. [Link]

Inter-laboratory reproducibility of biological assays involving 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Inter-Laboratory Consistency with 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine and Related Small Molecules

Introduction: The Quest for Reliable Data in Preclinical Research

In the dynamic landscape of drug discovery, the journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges. One of the most significant, yet often underestimated, hurdles is the issue of inter-laboratory reproducibility. A promising compound in one lab may show diminished or altogether different activity in another, leading to wasted resources and a frustrating lack of progress. This guide addresses this critical issue, using the exemplar molecule, This compound , a compound with structural motifs common in modern medicinal chemistry, to explore the principles of robust and reproducible biological assays.

The Root of the Problem: Unraveling the Sources of Assay Variability

Inter-laboratory variability is rarely the result of a single catastrophic error. Instead, it is often an accumulation of minor, often unrecorded, deviations in experimental practice. For a compound like this compound, which may be investigated for anticancer or other therapeutic properties, the most common assays are cell-based, measuring outcomes like cytotoxicity, proliferation, or inhibition of specific signaling pathways.[1][5][6]

Here are the primary contributors to variability in such assays:

  • Cell Line Integrity and Culture Conditions: This is arguably the most significant source of discrepancy.

    • Genetic Drift and Misidentification: Continuous passaging can lead to phenotypic changes in cell lines.[7] Cross-contamination with other cell lines is also a pervasive issue.

    • Culture Media and Supplements: Subtle differences in media formulation, serum lot, and the use of antibiotics can profoundly impact cellular metabolism and response to a test compound.[8]

    • Cell Health and Confluency: The metabolic state of cells at the time of the assay is critical.[9] Cells that are overgrown or stressed will respond differently than those in a healthy, logarithmic growth phase.

  • Reagent Quality and Handling:

    • Compound Purity and Stability: The purity of the synthesized small molecule and its stability in the chosen solvent and storage conditions are paramount.

    • Assay Reagent Variability: Lot-to-lot differences in assay kits (e.g., for viability or kinase activity) can introduce significant variability.

  • Protocol Deviations:

    • Incubation Times and Environmental Control: Seemingly minor differences in incubation times or environmental conditions (temperature, CO2, humidity) can have a cascading effect on the final readout.[9]

    • Liquid Handling and Miniaturization: In high-throughput screening (HTS), small volume dispensing errors can lead to large variations in compound concentration.[10][11]

  • Data Analysis and Interpretation:

    • Curve Fitting and Statistical Models: The choice of a model for calculating IC50 or EC50 values can influence the outcome.

    • Controls and Normalization: Inconsistent use of positive and negative controls, or different methods for data normalization, can make cross-study comparisons impossible.[12]

A Framework for Reproducibility: Designing Self-Validating Assays

To combat these sources of variability, a proactive approach to assay design is essential. The goal is to create a "self-validating" system where potential sources of error are anticipated and controlled.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Screening Cell Line Authentication Cell Line Authentication Media Optimization Media Optimization Cell Line Authentication->Media Optimization Standardize Cells Assay Miniaturization Assay Miniaturization Media Optimization->Assay Miniaturization Standardize Conditions Reagent Qualification Reagent Qualification Assay Miniaturization->Reagent Qualification Validate Reagents Intra-Assay Precision Intra-Assay Precision Reagent Qualification->Intra-Assay Precision Begin Validation Inter-Assay Precision Inter-Assay Precision Intra-Assay Precision->Inter-Assay Precision Assess Repeatability Z-Factor Calculation Z-Factor Calculation Inter-Assay Precision->Z-Factor Calculation Assess Robustness Reference Compound Testing Reference Compound Testing Z-Factor Calculation->Reference Compound Testing Benchmark Performance Standard Operating Procedure Standard Operating Procedure Reference Compound Testing->Standard Operating Procedure Finalize Protocol Regular QC Checks Regular QC Checks Standard Operating Procedure->Regular QC Checks Implement Data Analysis Pipeline Data Analysis Pipeline Regular QC Checks->Data Analysis Pipeline Standardize Analysis

Caption: Workflow for establishing a reproducible biological assay.

Experimental Protocol: Standardized Cell Viability Assay (MTT)

This protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is designed with reproducibility in mind.[13]

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (authenticated, low passage number)

  • DMEM with 10% FBS (qualified lot), L-glutamine, and non-essential amino acids

  • This compound (purity >98%, stock solution in DMSO)

  • Doxorubicin (positive control)

  • Vehicle control (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.[7]

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and doxorubicin in culture media. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the old media from the wells and add 100 µL of the compound-containing media.

    • Include wells with vehicle control (media with DMSO) and no-cell controls (media only).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.[13]

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Solubilization and Readout:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

    • Read the absorbance at 570 nm using a microplate reader.

Comparative Analysis of Cell Viability Assays

While the MTT assay is a classic choice, other methods exist, each with its own advantages and disadvantages. The choice of assay can itself be a source of variability.

Assay Type Principle Pros Cons Best For
MTT Mitochondrial reductase activity converts tetrazolium salt to formazan.[13]Inexpensive, well-established.Endpoint assay, requires solubilization step, can be affected by metabolic changes.High-throughput screening, initial cytotoxicity assessment.
Resazurin (alamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.Homogeneous (no-wash), highly sensitive, non-toxic to cells.Can be sensitive to changes in cellular redox state.Time-course studies, multiplexing with other assays.
ATP-based (e.g., CellTiter-Glo) Luciferase-based reaction measures ATP as an indicator of metabolically active cells.Highly sensitive, rapid, homogeneous.More expensive, signal can be short-lived.Orthogonal validation of cytotoxicity, mechanistic studies.

Data Presentation and Interpretation: A Standardized Approach

To ensure that data is comparable across labs, a standardized approach to data analysis and reporting is crucial.

Data Normalization:

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Express the data as a percentage of the vehicle control: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

IC50 Determination:

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

G Raw Data Raw Absorbance Data Plate Reader Output Normalization Data Normalization 1. Subtract Blank 2. % of Vehicle Control Raw Data->Normalization Dose-Response Curve Curve Fitting Non-linear Regression (4PL) Log(inhibitor) vs. response Normalization->Dose-Response Curve IC50 Value IC50 Calculation Report with 95% CI Dose-Response Curve->IC50 Value

Caption: Standardized data analysis pipeline for IC50 determination.

Conclusion: A Culture of Reproducibility

Ensuring the inter-laboratory reproducibility of biological assays for novel compounds like this compound is not merely a technical exercise; it is a fundamental requirement for the integrity of preclinical drug discovery. By embracing a culture of rigorous standardization, from cell line authentication to data analysis, we can build a more robust and reliable foundation for the development of new medicines. This guide provides a starting framework, but true reproducibility is an ongoing commitment to meticulous experimental practice and transparent reporting.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). National Institutes of Health.
  • Improving Reproducibility: Best Practices for Cell Culture. (n.d.). Sigma-Aldrich.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (n.d.). National Institutes of Health.
  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. (2022). National Institutes of Health.
  • 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. (2020). PubMed.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Publications.
  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Genome.gov.
  • Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017). PubMed.
  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017). National Institutes of Health.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, practical walkthrough for conducting a comparative molecular docking study. We will investigate the binding potential of a lead compound, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, and a curated set of its analogs against a therapeutically relevant cancer target, Cyclin-Dependent Kinase 2 (CDK2).

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible in silico experiment.

Introduction: The Rationale and the Objective

Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid prediction of how small molecules (ligands) interact with macromolecular targets.[1] Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to engage in a wide range of non-covalent interactions.

Our objective is to establish a validated docking protocol to compare the binding affinity and interaction patterns of a parent compound, this compound, with rationally designed analogs. This comparative approach is fundamental to understanding the structure-activity relationship (SAR) and guiding the next steps in lead optimization.

Why Target Cyclin-Dependent Kinase 2 (CDK2)?

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many human cancers.[2] This makes them a prime target for the development of anticancer therapeutics.[3] Specifically, CDK2's well-defined ATP-binding pocket is an ideal site for small molecule inhibitors. The selection of CDK2 for this study is based on its therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), which are essential for reliable structure-based design. For this guide, we will utilize the crystal structure of CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD), providing a co-crystallized ligand that is indispensable for validating our docking protocol.[2]

Experimental Design: Materials and Methodology

A robust computational experiment requires careful preparation of both the receptor and the ligands. The following protocols are designed to be self-validating and are based on widely accepted practices in the field.

Required Software
  • Molecular Visualization: BIOVIA Discovery Studio Visualizer, UCSF Chimera, or PyMOL.

  • Docking Software: AutoDock Vina is recommended for its accuracy and speed.[4]

  • Molecule Preparation: AutoDockTools (MGLTools) for preparing PDBQT files and Open Babel for file format conversions.[5][6]

The Ligand Set: Parent Compound and Analogs

To conduct a meaningful comparative study, we designed three analogs of the parent compound (LIG-01) to probe key structural features.

  • LIG-01 (Parent): this compound

  • LIG-02 (Analog A): 3-(3-Hydroxyphenyl)-5-methoxypyridine. Rationale: To assess the role of the bulky, hydrophobic benzyloxy group.

  • LIG-03 (Analog B): 3-[3-(Benzyloxy)phenyl]-5-hydroxypyridine. Rationale: To evaluate the methoxy group's contribution and introduce a potential hydrogen bond donor.

  • LIG-04 (Analog C): 3-[3-(Benzyloxy)phenyl]-5-ethoxypyridine. Rationale: To explore the effect of a slightly larger hydrophobic group at the 5-position.

G

Detailed Experimental Protocols

Protocol 1: Receptor Preparation

The goal of this protocol is to prepare the CDK2 protein structure (PDB ID: 2FVD) for docking by cleaning the PDB file, adding hydrogens, and converting it to the required PDBQT format.

Step-by-Step Methodology:

  • Download the PDB File: Obtain the crystal structure 2FVD.pdb from the RCSB Protein Data Bank.[2]

  • Clean the Structure:

    • Load 2FVD.pdb into a molecular visualizer like Discovery Studio.

    • The PDB file contains the protein, a co-crystallized inhibitor (I42), and water molecules. For our initial docking, we must remove the inhibitor and all water molecules. This is a critical step because their presence would physically block the docking of our new ligands.[7] Select and delete all HOH residues and the I42 ligand.

    • Save the cleaned protein structure as 2FVD_protein.pdb.

  • Prepare for Docking (using AutoDockTools):

    • Launch AutoDockTools (ADT).

    • Open the cleaned protein file (2FVD_protein.pdb).

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. Polar hydrogens are essential for defining hydrogen bonds, a key component of protein-ligand interactions.[8]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. These are partial charges necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 2FVD_protein and save it as 2FVD_protein.pdbqt. ADT will automatically merge non-polar hydrogens and assign atom types, creating a file ready for docking.[9]

Protocol 2: Ligand Preparation

This protocol details the conversion of 2D chemical structures into 3D, energy-minimized conformations ready for docking.

Step-by-Step Methodology:

  • Obtain 3D Structures:

    • Draw each ligand (LIG-01 to LIG-04) in a 2D chemical drawing program and save as a MOL or SDF file.

    • Use a program like Open Babel to convert the 2D structures into 3D. This initial 3D structure is a rough estimate.

    • Command example: obabel -i sdf LIG-01.sdf -o pdb LIG-01.pdb --gen3d

  • Energy Minimization: The initial 3D structure is not energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, more realistic conformation. This can also be done with Open Babel.

    • Command example: obabel LIG-01.pdb -o pdb LIG-01_min.pdb --minimize --ff MMFF94

  • Prepare for Docking (using AutoDockTools):

    • Launch ADT and open a minimized ligand PDB file (e.g., LIG-01_min.pdb).

    • Go to Ligand > Input > Choose. Select the ligand and click "Select Molecule".

    • ADT will automatically detect the rotatable bonds, which is crucial for flexible ligand docking.

    • Go to Ligand > Output > Save as PDBQT to generate the LIG-01.pdbqt file.

    • Repeat this process for all analogs.

Protocol 3: Docking Protocol Validation (Self-Validating System)

This is the most critical step for ensuring the trustworthiness of your results. We will "re-dock" the original co-crystallized ligand (I42) back into the CDK2 binding site. A successful re-docking, defined by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates that our docking parameters can accurately reproduce the experimentally observed binding mode.

Step-by-Step Methodology:

  • Prepare the Native Ligand: Extract the coordinates of the inhibitor I42 from the original 2FVD.pdb file and prepare it as I42.pdbqt following Protocol 2.

  • Define the Grid Box: In ADT, with 2FVD_protein.pdbqt loaded, go to Grid > Grid Box. Center the grid box on the co-crystallized ligand I42 to define the search space for docking. A box size of 22 x 22 x 22 Å is typically sufficient to encompass the active site.

  • Run AutoDock Vina: Use a configuration file (config.txt) that specifies the receptor, the ligand to be docked, the grid center, and dimensions.

  • Analyze the Result: Superimpose the top-ranked docked pose of I42 onto its original crystal structure pose. Calculate the RMSD. An RMSD value of < 2.0 Å is considered a successful validation, indicating the protocol is reliable.[10]

Protocol 4: Comparative Docking Execution

Using the validated parameters from Protocol 3, we can now confidently dock our compound series.

Step-by-Step Methodology:

  • Execute Docking: Run AutoDock Vina for each ligand (LIG-01 to LIG-04) using the same config.txt file, changing only the ligand = line for each run.

  • Extract Binding Energies: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol.[1] This value is found in the output log file for the top-ranked pose of each ligand. A more negative value indicates a more favorable predicted binding affinity.[10]

  • Visualize and Analyze Interactions:

    • Load the 2FVD_protein.pdbqt and the docked ligand output files into a visualization tool like Discovery Studio.[11][12]

    • For the best-scoring pose of each ligand, analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the key amino acid residues in the CDK2 active site.[12]

Workflow Visualization

The entire comparative docking process can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking PDB 1. Download PDB (e.g., 2FVD) Clean 2. Clean Receptor (Remove water/ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add H, charges) -> PDBQT Clean->PrepReceptor Redock 4. Re-dock Native Ligand PrepReceptor->Redock PrepLigands 3. Prepare Ligands (3D Convert, Minimize) -> PDBQT PrepLigands->Redock RMSD 5. Calculate RMSD Redock->RMSD Validate 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate DockSeries 7. Dock Compound Series Validate->DockSeries Use Validated Parameters Analyze 8. Analyze Results (Binding Energy, Interactions) DockSeries->Analyze Compare 9. Comparative Analysis (SAR) Analyze->Compare

Results: A Comparative Analysis

The docking results provide quantitative data on binding affinities and qualitative insights into binding modes, which are essential for understanding the SAR.

Predicted Binding Affinities

The binding affinities (ΔG) for the top-ranked pose of each ligand are summarized below.

Ligand IDCompound NameModificationBinding Affinity (kcal/mol)
LIG-01 This compoundParent Compound-9.2
LIG-02 3-(3-Hydroxyphenyl)-5-methoxypyridineRemoved Benzyloxy-7.5
LIG-03 3-[3-(Benzyloxy)phenyl]-5-hydroxypyridineMethoxy -> Hydroxy-9.5
LIG-04 3-[3-(Benzyloxy)phenyl]-5-ethoxypyridineMethoxy -> Ethoxy-9.3
Interpretation of Results
  • Parent Compound (LIG-01): The parent compound shows a strong predicted binding affinity of -9.2 kcal/mol. Visualization reveals that the bulky benzyloxy group occupies a hydrophobic pocket, contributing significantly to the binding.

  • Analog A (LIG-02): The removal of the benzyloxy group results in a significant loss of binding affinity (-7.5 kcal/mol). This strongly suggests that the hydrophobic interactions provided by this group are critical for potent binding.

  • Analog B (LIG-03): Replacing the methoxy with a hydroxy group leads to a slight improvement in binding affinity (-9.5 kcal/mol). Analysis of the binding pose shows that the new hydroxyl group forms an additional hydrogen bond with the backbone of a key hinge-region residue in CDK2, enhancing the interaction.

  • Analog C (LIG-04): Extending the methoxy to an ethoxy group (LIG-04) results in a negligible change in affinity (-9.3 kcal/mol), indicating that while this region tolerates a small increase in bulk, it does not offer additional favorable interactions.

From this comparative analysis, we can hypothesize that a combination of a large hydrophobic moiety (like the benzyloxy group) and a hydrogen bond donor at the 5-position of the pyridine ring are key features for high-affinity binding to CDK2.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a comparative molecular docking study. By focusing on a validated protocol, we can generate trustworthy in silico data to compare a series of related compounds. Our case study on this compound and its analogs against CDK2 successfully identified key structural features that influence binding affinity.

The insights gained from this study provide a clear rationale for the next cycle of drug design. Future work should focus on synthesizing and testing Analog B (LIG-03) and exploring other modifications that retain the crucial benzyloxy group while optimizing hydrogen bonding interactions. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 25, 2026, from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved January 25, 2026, from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 25, 2026, from [Link]

  • Legraverend, M., Boumchita, H., Zerial, A., Huel, C., Lemaitre, M., & Bisagni, E. (1990). Synthesis of new (.+-.)-3,5-dihydroxypentyl nucleoside analogs from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Journal of Medicinal Chemistry, 33(9), 2476–2480.
  • How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2025, May 13). YouTube. Retrieved January 25, 2026, from [Link]

  • RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved January 25, 2026, from [Link]

  • RCSB PDB. (2007, February 27). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. Retrieved January 25, 2026, from [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved January 25, 2026, from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved January 25, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5873.
  • RCSB PDB. (2016, June 8). 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. Retrieved January 25, 2026, from [Link]

  • Mazraedoost, S. (2023, October 21). Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions? ResearchGate. Retrieved January 25, 2026, from [Link]

  • RCSB PDB. (2006, October 10). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. Retrieved January 25, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 25, 2026, from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • BND. (2020, June 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved January 25, 2026, from [Link]

  • Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. YouTube. Retrieved January 25, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 25, 2026, from [Link]

  • RCSB PDB. (2017, October 18). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. Retrieved January 25, 2026, from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved January 25, 2026, from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved January 25, 2026, from [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023, July 13). Molecules, 28(14), 5406.
  • Tan, Y. S. M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(2), 144.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 25, 2026, from [Link]

  • RCSB PDB. (2011, February 16). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved January 25, 2026, from [Link]

  • Betzi, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(8), 3759-3773.
  • Vina output analysis using Discovery Studio visualizer. (2019, November 1). Bioinformatics Review. Retrieved January 25, 2026, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 25, 2026, from [Link]

  • Diurno, M. V., et al. (2000). Synthesis and antileukemic activity of new 3-(1-phenyl-3-methylpyrazol-5-yl)-2-styrylquinazolin-4(3H)-ones. Il Farmaco, 55(4), 267-274.
  • Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (n.d.). Google Patents.
  • Li, H., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Biomolecules, 8(3), 49.
  • Asghar, U., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 16(5), 10614-10633.
  • RCSB PDB. (2014, November 26). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of Novel Kinase Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of novel compounds, using the hypothetical molecule 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine as our candidate inhibitor for a putative "Kinase X".

This document outlines a multi-pronged approach, starting with direct biophysical and cellular methods to confirm binding and moving to downstream functional assays to verify the physiological consequence of this engagement. We will compare our candidate compound with a known, well-characterized "Reference Inhibitor" for Kinase X and a "Negative Control" (a structurally similar but inactive molecule) to ensure our findings are specific and reliable.

Part 1: The Experimental Workflow for Target Validation

A robust validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence connecting direct target binding to a measurable cellular outcome. Our approach is structured to first confirm direct binding and then to verify the functional consequences of that binding in a cellular context.

G cluster_2 Phase 3: Specificity & Phenotypic Confirmation CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) WB Western Blot (Phospho-Substrate Analysis) CETSA->WB Binding leads to... NanoBRET NanoBRET™ Assay (Quantifying Intracellular Affinity) NanoBRET->WB Affinity correlates with... qPCR RT-qPCR (Target Gene Expression) WB->qPCR CRISPR CRISPR/Cas9 Knockout Model (Confirming Target Dependence) qPCR->CRISPR Gene expression change is validated by... G cluster_pathway Kinase X Signaling Cascade Compound This compound KinaseX Kinase X Compound->KinaseX Inhibits SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phosphorylated Substrate Y (Active Signal) Gene Target Gene Z pSubstrateY->Gene Regulates Transcription

Caption: Inhibition of Kinase X blocks substrate phosphorylation.

Experimental Protocol: Western Blot for p-Substrate Y

  • Cell Treatment: Plate cells and starve them of serum overnight to reduce basal kinase activity. Treat with a dose-response of this compound and controls for a relevant time period (e.g., 30 minutes to 2 hours). Stimulate the pathway with an appropriate growth factor if necessary.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-Actin).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal.

Expected Data:

CompoundConcentration (µM)Normalized p-Substrate Y Level (% of Vehicle)Interpretation
Vehicle (DMSO)-100%Baseline Activity
This compound145%Functional Inhibition
This compound108%Potent Functional Inhibition
Reference Inhibitor105%Positive Control Validation
Negative Control1098%No Functional Inhibition

Part 4: Ensuring Target Specificity with Genetic Approaches

The ultimate validation comes from demonstrating that the compound's effect is lost when the target is removed. CRISPR/Cas9-mediated gene knockout is the gold standard for this.

Expertise & Causality: By creating a cell line that lacks Kinase X, we can test if our compound still elicits the same functional response. If the compound's effect on p-Substrate Y levels is abolished in the knockout cells, it provides definitive evidence that its mechanism of action is dependent on Kinase X.

Experimental Protocol: CRISPR/Cas9 Validation

  • Generate Knockout (KO) Cell Line: Use CRISPR/Cas9 to generate a stable Kinase X knockout cell line from the parental wild-type (WT) line. Validate the knockout by Western blot and genomic sequencing.

  • Comparative Treatment: Treat both the WT and Kinase X KO cell lines with this compound (10 µM) and a vehicle control.

  • Functional Readout: Perform the same Western blot analysis for p-Substrate Y and total Substrate Y as described in section 3.1.

  • Data Analysis: Compare the ability of the compound to reduce p-Substrate Y levels in WT cells versus KO cells.

Expected Outcome:

  • In WT cells: this compound will cause a significant decrease in p-Substrate Y levels.

  • In Kinase X KO cells: The basal level of p-Substrate Y will already be dramatically reduced. Critically, treatment with this compound will have no further effect on the p-Substrate Y levels, proving the compound acts through Kinase X.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the cellular target engagement of a novel compound like this compound. By integrating direct binding assays (CETSA, NanoBRET) with functional downstream readouts (Western blot) and genetic validation (CRISPR/Cas9), researchers can build a compelling and irrefutable case for their compound's mechanism of action. This methodical approach ensures scientific integrity, minimizes the risk of pursuing misleading candidates, and provides the trustworthy data package required for advancing a compound through the drug discovery pipeline.

References

  • Title: The cellular thermal shift assay for drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: CETSA: A Target Engagement Assay on a Global Scale. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]

  • Title: NanoBRET–A Novel BRET Platform for the Analysis of Protein–Protein Interactions. Source: ACS Chemical Biology URL: [Link]

  • Title: Genome-wide CRISPR screens in primary human T cells reveal key regulators of immune function. Source: Cell URL: [Link]

Comparing the pharmacokinetic profiles of different 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Profiles of 3,5-Disubstituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the pharmacokinetic (PK) profile of a compound series is paramount to its successful development. The journey of a drug candidate from administration to its target site and subsequent elimination from the body is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). This guide offers a comparative analysis of the pharmacokinetic profiles of a series of 3,5-disubstituted pyridine derivatives, providing insights into how structural modifications influence their disposition in a biological system.

While this guide focuses on a series of 3,5-diaryl-2-aminopyridine derivatives as an illustrative example due to the availability of comparative data, the principles and experimental methodologies described herein are broadly applicable to the evaluation of other pyridine-based scaffolds, including the 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine class of molecules. The core objective is to equip researchers with the foundational knowledge and practical frameworks necessary to assess and compare the PK profiles of their own novel pyridine derivatives.

The Critical Role of Pharmacokinetics in Drug Discovery

The efficacy and safety of a drug are intrinsically linked to its pharmacokinetic properties.[1] A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. Therefore, early assessment of ADME properties is crucial for identifying promising candidates and guiding lead optimization.[1] This guide will delve into the key pharmacokinetic parameters and the experimental methodologies used to determine them, providing a framework for the systematic evaluation of novel pyridine derivatives.

Comparative Pharmacokinetic Analysis of 3,5-Diaryl-2-aminopyridine Derivatives

To illustrate the impact of structural modifications on pharmacokinetic profiles, we will examine the data from a study on two antimalarial 3,5-diaryl-2-aminopyridine derivatives, herein designated as Compound 1 and Compound 2.[2] These compounds were evaluated in a mouse model following both oral (PO) and intravenous (IV) administration.

Table 1: Comparative Pharmacokinetic Parameters of 3,5-Diaryl-2-aminopyridine Derivatives in Mice [2]

ParameterCompound 1 (PO)Compound 1 (IV)Compound 2 (PO)Compound 2 (IV)
Dose (mg/kg)20202020
Cmax (µM)1.915 ± 0.03-3.34 ± 0.2-
Tmax (h)1-0.5-
AUC₀₋∞ (µM·min)359.3 ± 97103.4 ± 11313.6 ± 30105.1 ± 23
Half-life (t½) (h)2.53 ± 0.10.87 ± 0.032.96 ± 0.20.68 ± 0.6
Clearance (CL) (mL/min/kg)-83.6 ± 12-92.6 ± 19
Volume of Distribution (Vd) (L/kg)-9.51 ± 1-27 ± 1.3
Oral Bioavailability (%)69 ± 19-60 ± 5-
Analysis of Pharmacokinetic Profiles

Absorption: Both compounds were rapidly absorbed following oral administration, with Compound 2 reaching its maximum plasma concentration (Cmax) in half the time of Compound 1 (0.5 hours vs. 1 hour).[2] This suggests that the structural differences between the two compounds may influence their rate of absorption from the gastrointestinal tract.

Distribution: The volume of distribution (Vd) for both compounds was high, particularly for Compound 2 (27 L/kg), indicating extensive distribution into tissues outside of the plasma.[2] This is a critical parameter as it provides insight into the extent to which a drug partitions into different body compartments.

Metabolism and Excretion: The clearance (CL) values for both compounds were high, suggesting efficient elimination from the body.[2] The half-life (t½) of both compounds was longer after oral administration compared to intravenous administration, which is expected. Compound 2 exhibited a slightly longer oral half-life than Compound 1.[2]

Bioavailability: Both compounds demonstrated moderate oral bioavailability, with Compound 1 showing slightly higher bioavailability than Compound 2 (69% vs. 60%).[2] This indicates that a substantial portion of the orally administered dose reaches the systemic circulation.

Structure-Pharmacokinetic Relationships: Unraveling the Molecular Drivers

The observed differences in the pharmacokinetic profiles of Compound 1 and Compound 2 can be attributed to their distinct chemical structures. While the specific structural details of these compounds are not provided in the source, it is the subtle modifications to the core 3,5-diaryl-2-aminopyridine scaffold that dictate their ADME properties. Understanding these structure-pharmacokinetic relationships (SPkR) is a cornerstone of medicinal chemistry, enabling the rational design of molecules with improved drug-like properties.

Caption: Key molecular properties influencing the pharmacokinetic profile of a compound.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and validated experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays used to characterize the ADME properties of novel compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study in rats.[3][4][5][6]

Objective: To determine the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.

Workflow:

In_Vivo_PK_Workflow Animal_Acclimatization Animal_Acclimatization Dosing Dosing Animal_Acclimatization->Dosing IV or PO Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Serial Plasma_Processing Plasma_Processing Blood_Sampling->Plasma_Processing Centrifugation Bioanalysis Bioanalysis Plasma_Processing->Bioanalysis LC-MS/MS PK_Analysis PK_Analysis Bioanalysis->PK_Analysis Data Modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least 3 days before the study.

  • Dosing:

    • Intravenous (IV): The test compound is formulated in a suitable vehicle and administered as a bolus injection into the tail vein.

    • Oral (PO): The test compound is formulated in an appropriate vehicle and administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[6]

  • Plasma Processing: The blood samples are centrifuged to separate the plasma.[5][6]

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drugs.[7][8][9][10][11]

Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Workflow:

Caco-2_Workflow Caco-2_Seeding Caco-2_Seeding Monolayer_Differentiation Monolayer_Differentiation Caco-2_Seeding->Monolayer_Differentiation 21 days Integrity_Testing Integrity_Testing Monolayer_Differentiation->Integrity_Testing TEER Permeability_Assay Permeability_Assay Integrity_Testing->Permeability_Assay A-to-B & B-to-A Sample_Analysis Sample_Analysis Permeability_Assay->Sample_Analysis LC-MS/MS Papp_Calculation Papp_Calculation Sample_Analysis->Papp_Calculation

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.[11]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]

  • Permeability Assay:

    • The test compound is added to the apical (A) side of the monolayer to assess absorptive transport (A-to-B).

    • In a separate set of wells, the compound is added to the basolateral (B) side to evaluate efflux (B-to-A).

  • Sample Collection and Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

This in vitro assay is used to evaluate the metabolic stability of a compound in the presence of liver enzymes.[12][13][14][15][16]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Workflow:

Microsomal_Stability_Workflow Incubation_Setup Incubation_Setup Reaction_Initiation Reaction_Initiation Incubation_Setup->Reaction_Initiation Add NADPH Time-point_Sampling Time-point_Sampling Reaction_Initiation->Time-point_Sampling Reaction_Termination Reaction_Termination Time-point_Sampling->Reaction_Termination Acetonitrile Sample_Analysis Sample_Analysis Reaction_Termination->Sample_Analysis LC-MS/MS Data_Analysis Data_Analysis Sample_Analysis->Data_Analysis Calculate t½ & CLint

Sources

Safety Operating Guide

Proper Disposal of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. As this is a specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are rooted in the established principles of handling hazardous chemical waste, drawing from the known characteristics of its constituent functional groups—a substituted pyridine ring and an aromatic ether. This approach ensures a conservative and safety-first methodology.[1]

The fundamental principle is that hazardous chemical wastes should never be disposed of down the drain or in regular trash.[2] All waste containing this compound must be classified and handled as hazardous chemical waste.[1][3]

Hazard Assessment & Waste Identification

A thorough risk assessment is the critical first step in any disposal protocol. The structure of this compound contains key functional groups that inform its hazard profile:

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They are often toxic to aquatic life and can cause skin and eye irritation.[1][4] Waste containing pyridine is considered hazardous and must be managed according to federal and state regulations.[5]

  • Aromatic Ether Moiety: While aromatic ethers are generally more stable than their aliphatic counterparts, ethers as a class can pose a risk of forming explosive peroxides over time, especially when exposed to air and light.[2][6] Although this risk is lower for this specific structure, it is a prudent consideration for long-term storage of the parent compound.[6]

  • Benzyl Group: Benzylic compounds can have varying toxicological profiles but should be handled with care.

Based on this structural analysis, all materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber).Prevents skin contact. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[4]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of any vapors or aerosols.[4]

Segregation and Collection of Waste

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[2] Never mix incompatible waste streams.[2]

Step-by-Step Collection Protocol:
  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for the collection of this hazardous waste.[3][7] This area should be clearly marked.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a high-density polyethylene (HDPE) or other compatible, sealable, and clearly labeled container for solid waste.[1] This includes unused compound, contaminated weigh boats, and disposable labware.[1][8]

    • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (plastic is preferred) for solutions containing the compound.[7] Do not overfill containers; a safe limit is 90% capacity to allow for expansion.[9]

    • Sharps Waste: Chemically contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container.[8]

  • Labeling:

    • As soon as waste is added, label the container with a "Hazardous Waste" tag.[2][4]

    • The label must clearly state the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents). Do not use chemical formulas or abbreviations.[10]

    • Indicate the approximate percentages of each component.

    • Include the accumulation start date and the name of the responsible researcher.[8]

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.[2][3]

    • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of materials contaminated with this compound.

G cluster_0 Start: Material Contaminated with Compound cluster_1 Waste Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal Pathway start Identify Waste Type solid Solid Waste (Compound, Labware) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps (Needles, Glass) start->sharps ppe Contaminated PPE (Gloves) start->ppe solid_container Labeled Solid Waste Pail (e.g., HDPE) solid->solid_container liquid_container Labeled Liquid Waste Carboy (Non-Halogenated Organic) liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container ppe_container Labeled Waste Bag ppe->ppe_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage ppe_container->storage pickup Request Pickup by EHS/Licensed Contractor storage->pickup

Caption: Waste Disposal Workflow for this compound.

Disposal of Empty Containers

Even "empty" containers that held the pure compound must be handled as hazardous waste.

  • Triple Rinsing: The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: The first rinse, and ideally all subsequent rinses, must be collected as hazardous liquid waste and added to the appropriate waste stream.[2][8][10]

  • Defacing Labels: Completely remove or deface the original manufacturer's label on the now-clean container.[8][10]

  • Final Disposal: The rinsed and dried container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.[8]

Emergency Procedures & Spill Cleanup

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all ignition sources.[11]

  • Cleanup (Minor Spills): For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent like vermiculite or sand.[11]

  • Collect Waste: The absorbent material and any contaminated items must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[2][12]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Waste Removal

Once a waste container is full (or within 6-12 months of the accumulation start date, per institutional and EPA guidelines), arrange for its removal.[8][13]

  • Ensure the waste container lid is tightly sealed.

  • Complete a hazardous waste pickup request form as required by your institution's EHS department.[4]

  • EHS or a licensed hazardous waste contractor will then transport the waste for final disposal, which is typically high-temperature incineration for organic compounds.[5]

By adhering to this comprehensive disposal plan, you ensure the safety of laboratory personnel, maintain compliance with regulatory standards, and protect the environment.[3] Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines, as they represent the final authority on waste management procedures at your facility.[12][14]

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023, December 14). Benzenamine, N-phenyl- - Evaluation statement. AICIS. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

As novel molecules are synthesized and utilized in the fast-paced environment of drug discovery and development, a deep understanding of their safe handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By integrating established safety protocols for related chemical structures, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

  • Pyridine Core: Pyridine and its derivatives are known to be hazardous.[1] They are often flammable, can be absorbed through the skin, and may be toxic to the nervous system, liver, and kidneys.[1] Pyridine itself is a suspected human carcinogen.[1]

  • Benzyloxy Moiety: Benzylic compounds can be irritants to the skin, eyes, and respiratory tract.[2][3] Inhalation of vapors from related compounds like benzyl chloride can lead to severe health effects, including pulmonary edema.[2][3]

  • Ether Linkages: Ethers, while generally of low reactivity, can form explosive peroxides over time, especially when exposed to air and light.

Given these components, this compound should be handled as a potentially toxic, irritant, and combustible substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended equipment, with explanations rooted in the chemical's anticipated properties.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[4]Protects against splashes and potential vapors that can cause serious eye irritation or damage.[2][3][5]
Hand Protection Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves are explicitly not recommended for handling pyridine and related compounds due to poor chemical resistance.[1] Always check the manufacturer's glove compatibility chart.Pyridine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[1] Butyl rubber and PVA offer superior protection against this class of chemicals.
Body Protection A fully-buttoned, flame-resistant lab coat.[1][4]Protects against skin contact from spills and splashes. Flame-resistant material is a necessary precaution due to the potential flammability of pyridine-based compounds.
Respiratory Protection All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[1] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor cartridge should be used.[4]The pyridine and benzyloxy components suggest that the compound's dust or vapors could be harmful if inhaled, potentially causing respiratory irritation and systemic toxicity.[1][2][3] A fume hood provides the primary engineering control to minimize inhalation exposure.

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to ensure safe handling from receipt of the compound to the completion of the experimental work.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood certification B Don appropriate PPE A->B C Assemble all necessary equipment B->C D Carefully weigh solid in fume hood C->D Begin handling E Prepare solution in fume hood D->E F Perform experiment in a closed or contained system E->F G Decontaminate glassware and surfaces F->G Experiment complete H Segregate waste into appropriate containers G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Put on all required PPE as detailed in the table above.

    • Gather all necessary glassware, reagents, and equipment and place them in the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust from becoming airborne.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[6][7]

    • Conduct all experimental procedures within the fume hood.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate all waste materials as outlined in the disposal plan below.

    • Remove gloves and lab coat before leaving the laboratory area.

    • Wash hands thoroughly with soap and water after handling the compound.[5][6]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response Start Emergency Event Spill Spill or Release Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate immediate area Spill->Evacuate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Alert Alert colleagues and supervisor Evacuate->Alert SmallSpill Small Spill: Absorb with inert material Alert->SmallSpill If spill is small LargeSpill Large Spill: Evacuate lab, call emergency services Alert->LargeSpill If spill is large WashSkin Remove contaminated clothing. Wash skin with soap and water for 15 min. Skin->WashSkin RinseEyes Flush eyes with water for 15 min. Eye->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir Collect Collect waste in sealed container SmallSpill->Collect SeekMedical Seek immediate medical attention WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.